molecular formula C8H5BrN2O2 B1286004 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 886362-00-1

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B1286004
CAS No.: 886362-00-1
M. Wt: 241.04 g/mol
InChI Key: VLYJTINXFYEGOO-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYJTINXFYEGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585927
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-00-1
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document leverages information on closely related analogues and the broader class of imidazo[1,2-a]pyridines to offer valuable insights for researchers.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While the molecular formula and weight are definitive, other parameters are predicted or inferred from related structures and should be considered as estimates.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂-
Molecular Weight 241.04 g/mol -
Predicted pKa Acidic pKa (carboxylic acid): ~3-4; Basic pKa (pyridine nitrogen): ~5-6Inferred from related imidazo[1,2-a]pyridines
Predicted logP 1.5 - 2.5Inferred from related imidazo[1,2-a]pyridines
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMFGeneral characteristic of similar heterocyclic compounds
Melting Point Not available-
Boiling Point Not available-

Synthesis and Experimental Protocols

A common and effective method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, the logical starting materials would be 2-amino-5-carboxypyridine and a suitable 3-bromo-2-oxopropanal derivative, followed by cyclization.

Proposed Synthetic Pathway

A likely synthetic route is a variation of the Tschitschibabin reaction.

Synthetic_Pathway cluster_reactants Reactants Reactant1 2-Amino-5-carboxypyridine Intermediate1 Schiff Base Intermediate Reactant1->Intermediate1 + Reactant2 Bromomalonaldehyde Reactant2->Intermediate1 Product This compound Intermediate1->Product Cyclization (Heat)

Caption: Proposed synthesis of this compound.

General Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-carboxypyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagent: Add an equimolar amount of bromomalonaldehyde to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Workflow

The successful synthesis of this compound would be confirmed through a standard analytical workflow.

Analytical_Workflow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR 1H and 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR FT-IR Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Standard workflow for purification and analysis.

Potential Biological Activity and Signaling Pathways

While no specific biological targets or signaling pathways have been elucidated for this compound, the broader class of imidazo[1,2-a]pyridines has shown significant promise in several therapeutic areas.

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of Rab geranylgeranyl transferase (RGGT). This enzyme is crucial for the post-translational modification of Rab GTPases, which are key regulators of intracellular vesicle trafficking. Inhibition of RGGT can disrupt cellular processes that are often dysregulated in cancer.

Antituberculosis and Anticancer Activity

Imidazo[1,2-a]pyridines have also been investigated for their activity against Mycobacterium tuberculosis and various cancer cell lines. Some derivatives have been shown to inhibit QcrB, a component of the electron transport chain in M. tuberculosis, leading to bacterial death. Their anticancer effects are often attributed to the induction of apoptosis.

The general mechanism of action for many biologically active imidazo[1,2-a]pyridines involves their ability to act as bioisosteres of purines, allowing them to interact with a variety of enzymes and receptors.

Signaling_Pathway_Hypothesis Compound 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid Target Potential Target (e.g., Kinase, RGGT, QcrB) Compound->Target Inhibition Pathway Cellular Signaling Pathway (e.g., Proliferation, Vesicle Trafficking, Respiration) Target->Pathway Modulation Effect Biological Effect (e.g., Apoptosis, Inhibition of Growth) Pathway->Effect

Caption: Hypothesized mechanism of action for imidazo[1,2-a]pyridines.

Conclusion

This compound represents an intriguing scaffold for further investigation in drug discovery. While specific experimental data for this compound is currently limited, this guide provides a solid foundation for researchers by summarizing key predicted properties, proposing a viable synthetic route, and outlining potential biological activities based on the well-established profile of the imidazo[1,2-a]pyridine class. Further experimental validation of the properties and biological effects of this specific isomer is warranted to fully explore its therapeutic potential.

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 886362-00-1

This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on the broader class of imidazo[1,2-a]pyridines to provide a thorough understanding of its potential properties, synthesis, and biological activities.

Compound Properties

While specific experimental data for this compound is not extensively documented, its basic chemical properties can be summarized.

PropertyValue
CAS Number 886362-00-1
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=NC=C(N2C=C1C(=O)O)Br
Physical Description Solid (predicted)
Storage Conditions Sealed in dry, 2-8°C

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold and subsequent functionalization. A general and widely used method is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Proposed Synthetic Pathway

A potential synthetic route could involve the initial formation of the imidazo[1,2-a]pyridine-6-carboxylic acid core, followed by regioselective bromination at the C3 position.

Synthetic Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination 2-amino-5-carboxypyridine 2-Amino-5- carboxypyridine imidazo_acid Imidazo[1,2-a]pyridine- 6-carboxylic acid 2-amino-5-carboxypyridine->imidazo_acid Base, Solvent Heat alpha-halo-ketone α-Halo Acetaldehyde (e.g., Bromoacetaldehyde) alpha-halo-ketone->imidazo_acid imidazo_acid_step2 Imidazo[1,2-a]pyridine- 6-carboxylic acid brominating_agent Brominating Agent (e.g., NBS, Br2) final_product 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid brominating_agent->final_product imidazo_acid_step2->final_product Solvent PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Wnt_Beta-catenin_Pathway cluster_0 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK-3β Dishevelled->GSK3b inhibits Beta-catenin β-catenin GSK3b->Beta-catenin phosphorylates for degradation Nucleus Nucleus Beta-catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-myc, Cyclin D1) TCF_LEF->Gene_Expression Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Beta-catenin promotes degradation STAT3_NFkB_Pathway cluster_0 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates IKK IKK Cytokine_Receptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits

An In-depth Technical Guide to the Properties and Applications of C8H5BrN2O2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of the prominent isomers of the molecular formula C8H5BrN2O2. The primary focus of this document is on the brominated derivatives of isatin (1H-indole-2,3-dione), which are of significant interest in the fields of medicinal chemistry and materials science.

Core Isomers and Physicochemical Properties

The most extensively studied isomers of C8H5BrN2O2 are the positional isomers of bromo-1H-indole-2,3-dione, commonly known as bromoisatins. These include 5-bromoisatin, 6-bromoisatin, and 7-bromoisatin. Their distinct physicochemical properties are summarized in the tables below.

Table 1: Physical Properties of Bromoisatin Isomers
Property5-Bromoisatin6-Bromoisatin7-Bromoisatin
Appearance Orange crystalline powder or red prisms/needlesOrange to brown powder or yellow needlesReddish-brown solid
Melting Point (°C) 249-252[1][2]274[3]191-198[4]
Solubility Soluble in N,N-dimethylformamide[2]Recrystallizes from acetic acid[5]Poor solubility in water and common organic solvents[6]
Table 2: Spectroscopic Data of Bromoisatin Isomers
Isomer1H NMR (DMSO-d6, δ in ppm)13C NMR (DMSO-d6, δ in ppm)IR (cm-1)
5-Bromoisatin 6.88 (d, J=8.3 Hz, 1H), 7.66 (d, J=1.9 Hz, 1H), 7.74 (dd, J=8.3, 1.9 Hz, 1H)[1]115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05[1]Not explicitly detailed in search results
6-Bromoisatin Not explicitly detailed in search resultsNot explicitly detailed in search results3440, 1320 (in CHCl3)[5]
7-Bromoisatin 7.02 (t, J=7.5 Hz, 1H), 7.52 (d, J=7.2 Hz, 1H), 7.79 (d, J=8.1 Hz, 1H), 11.33 (s, 1H)Not explicitly detailed in search resultsNot explicitly detailed in search results

Experimental Protocols: Synthesis of Bromoisatin Isomers

The synthesis of bromoisatin isomers can be achieved through various methods, most commonly via the direct bromination of isatin or by cyclization reactions from appropriately substituted anilines.

General Protocol for Direct Bromination of Isatin (to yield 5-Bromoisatin)

This method utilizes pyridinium bromochromate (PBC) as an efficient brominating and oxidizing agent.

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Ether

  • Aqueous sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4)

  • Ethanol or carbon tetrachloride for recrystallization

Procedure:

  • A suspension of PBC (12 mmol) in glacial acetic acid (25 mL) is prepared.

  • Isatin (10 mmol) dissolved in a small amount of acetic acid is added to the PBC suspension.[1]

  • The reaction mixture is heated at 90°C on a water bath for 20 minutes.[1]

  • After the reaction is complete, 100 mL of cold water is added to the mixture.

  • The aqueous mixture is extracted with ether (3 x 20 mL).[1]

  • The combined ether extracts are washed with aqueous NaHCO3 and water, then dried over Na2SO4.[1]

  • The solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from ethanol or carbon tetrachloride to yield 5-bromoisatin.[1]

experimental_workflow reagents Isatin + PBC in Acetic Acid heating Heat at 90°C (20 min) reagents->heating Reaction quench Quench with cold water heating->quench extraction Extract with Ether quench->extraction wash Wash with NaHCO3 and Water extraction->wash dry Dry with Na2SO4 wash->dry evaporation Evaporate Solvent dry->evaporation recrystallization Recrystallize evaporation->recrystallization product 5-Bromoisatin recrystallization->product Purification

General workflow for the synthesis of 5-bromoisatin.
Synthesis of 6-Bromoisatin and 7-Bromoisatin via Sandmeyer-type Reaction

This approach involves the cyclization of a substituted acetamide in the presence of a strong acid.

Materials:

  • For 6-bromoisatin: N-(3-bromophenyl)-2-hydroxyiminoacetamide

  • For 7-bromoisatin: (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide[6]

  • Concentrated sulfuric acid

  • Ice

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Water for recrystallization

Procedure for 7-Bromoisatin:

  • Concentrated sulfuric acid (100 mL) is heated to 60°C in a beaker and then removed from the heat source.[6]

  • Dry (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide (7.26 mmol) is added in portions over 30 minutes, maintaining the temperature below 65°C.[6]

  • The reaction mixture is then heated to 80°C and stirred for 15 minutes.[6]

  • After cooling to 70°C, the reaction solution is poured onto ice.[6]

  • The mixture is extracted with ethyl acetate, and the organic layer is washed with water and dried over MgSO4.[6]

  • The solvent is removed under reduced pressure, and the crude product is recrystallized from water to yield 7-bromoisatin.[6]

A similar procedure is followed for the synthesis of 6-bromoisatin using N-(3-bromophenyl)-2-hydroxyiminoacetamide.[5]

Biological Activity and Signaling Pathways

Bromoisatin derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

  • 6-Bromoisatin has been shown to inhibit the proliferation of HT29 human colon cancer cells and induce apoptosis.[5] Interestingly, this apoptosis appears to occur through a caspase-independent pathway. It is hypothesized that 6-bromoisatin may exert its effect by inhibiting the Akt-mediated survival signaling pathway.[6]

apoptosis_pathway cluster_cell Cancer Cell Bromoisatin 6-Bromoisatin Akt Akt Signaling (Survival Pathway) Bromoisatin->Akt inhibition Apoptosis Caspase-Independent Apoptosis Akt->Apoptosis leads to

Proposed signaling pathway for 6-bromoisatin-induced apoptosis.
  • 5-Bromoisatin and its derivatives have also shown potential as anticancer agents.[7] The addition of a fluorine atom at the 6-position or a bromine atom at the 7-position of 5-bromoisatin has been found to increase its cytotoxic effect on tumor cells.[8]

Antimicrobial Activity

Derivatives of 5-bromoisatin have been synthesized and shown to possess antibacterial and antifungal properties.[1] The mechanism of action is thought to be related to the increased lipophilicity of the halogenated compounds, which facilitates their transport across microbial cell membranes.

Other Potential Isomers

While the bromoisatins are the most well-documented isomers of C8H5BrN2O2, other structural isomers are theoretically possible. However, there is limited information available in the scientific literature regarding the synthesis and properties of non-isatin-based isomers with this molecular formula.

Conclusion

The isomers of C8H5BrN2O2, particularly 5-bromoisatin, 6-bromoisatin, and 7-bromoisatin, are versatile compounds with significant potential in medicinal chemistry and drug development. Their accessible synthesis and diverse biological activities, including promising anticancer and antimicrobial effects, make them attractive scaffolds for further investigation and optimization. The elucidation of their mechanisms of action, such as the caspase-independent apoptotic pathway induced by 6-bromoisatin, opens new avenues for the development of targeted therapies. This guide provides a foundational understanding of these important molecules to aid researchers in their ongoing efforts to harness their therapeutic potential.

References

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Anticancer, Antimicrobial, and Anti-inflammatory Properties, Experimental Protocols, and Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile nature allows for extensive chemical modification, leading to a wide array of derivatives with potent and selective activities against various therapeutic targets.[3][4] This technical guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of the critical signaling pathways involved are presented to support researchers and scientists in the field of drug development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of crucial signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action

A primary mechanism of the anticancer effects of these derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway .[7][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9] Certain imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of PI3Kα, a key enzyme in this pathway.[10] By blocking this pathway, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.[7]

Another critical target is the Wnt/β-catenin signaling pathway , which plays a vital role in tumorigenesis.[11] Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are essential for cancer cell proliferation.[11]

Furthermore, these compounds have been found to modulate the STAT3/NF-κB signaling pathway , which is involved in inflammation-associated cancers.[12] By suppressing the activity of NF-κB and the phosphorylation of STAT3, these derivatives can reduce the expression of inflammatory and pro-survival genes.[12][13]

The induction of apoptosis is a common outcome of treatment with these compounds. This is often achieved through both the extrinsic and intrinsic apoptotic pathways, involving the activation of caspases such as caspase-3, -7, -8, and -9, and the modulation of Bcl-2 family proteins.[9][14]

Quantitative Anticancer Data

The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12 A375 (Melanoma)0.14[7][10]
HeLa (Cervical Cancer)0.21[7][10]
Compound 13k HCC827 (Lung Cancer)0.09 - 0.43 (range)
Compound 12b Hep-2 (Laryngeal Carcinoma)11[15]
HepG2 (Hepatocellular Carcinoma)13[15]
MCF-7 (Breast Carcinoma)11[15]
A375 (Human Skin Cancer)11[15]
IP-5 HCC1937 (Breast Cancer)45[14][16]
IP-6 HCC1937 (Breast Cancer)47.7[14][16]
IP-7 HCC1937 (Breast Cancer)79.6[14][16]
Compound 28e MGC-803 (Gastric Cancer)0.038[17]
La23 HeLa (Cervical Cancer)15.32[18]

Key Signaling Pathways in Cancer

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Wnt_Catenin_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds TargetGenes Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->TargetGenes activates Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->BetaCatenin inhibit pathway STAT3_NFkB_Pathway cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, IL-6) IKK IKK Stimulus->IKK JAK JAK Stimulus->JAK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB->InflammatoryGenes STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Nucleus translocates STAT3->InflammatoryGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives (MIA) Imidazopyridine->NFkB inhibit Imidazopyridine->STAT3 inhibit phosphorylation Anticancer_Screening_Workflow Start Start: Synthesized Imidazo[1,2-a]pyridine Derivatives CellCulture 1. Cell Culture (Select cancer cell lines) Start->CellCulture MTT 2. Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism 3. Mechanism of Action Studies (For potent compounds) IC50->Mechanism Potent compounds WesternBlot Western Blot (Signaling Pathway Analysis) Mechanism->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Mechanism->FlowCytometry Lead Lead Compound Identification WesternBlot->Lead FlowCytometry->Lead

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its unique fused 5,6-bicyclic system, bioisosteric to purines and indoles, allows it to interact with a wide array of biological targets, making it a cornerstone in modern drug discovery.[1][2] This scaffold is the foundation for several commercially available drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The versatility of the imidazo[1,2-a]pyridine nucleus has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antitubercular, antiviral, and anticonvulsant properties.[3][5]

This technical guide provides an in-depth overview of the latest advancements in the synthesis of novel imidazo[1,2-a]pyridine derivatives. It details key synthetic methodologies, summarizes significant biological activities with a focus on anticancer and anti-inflammatory applications, and presents detailed experimental protocols for core synthetic and analytical techniques. The guide is intended to serve as a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of this important class of compounds.

I. Strategic Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold has evolved significantly, moving from classical condensation reactions to highly efficient transition-metal-catalyzed and multi-component strategies. These modern methods offer advantages in terms of yield, atom economy, and the ability to generate diverse molecular libraries.

A general overview of the synthetic approaches is presented below.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Core Structure Start1 2-Aminopyridines MCR Multi-Component Reactions (MCRs) Start1->MCR TMC Transition-Metal Catalysis (e.g., Cu, Pd) Start1->TMC CR Classical Condensation Start1->CR Start2 Carbonyls (Aldehydes, Ketones) Start2->MCR Start2->TMC Start3 Alkynes / Alkenes Start3->MCR Start3->TMC Start4 α-Haloketones Start4->CR Product Imidazo[1,2-a]pyridine Scaffold MCR->Product TMC->Product CR->Product PHOTO Photocatalysis/ C-H Functionalization PHOTO->Product Product->PHOTO Post-functionalization

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Multi-Component Reactions (MCRs)

MCRs are highly efficient for generating molecular complexity in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, is one of the most widely used methods for synthesizing 3-aminoimidazo[1,2-a]pyridines.[6][7][8] Another prominent MCR involves the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes.[1][9]

G cluster_reactants Reactants R1 2-Aminopyridine OnePot One-Pot Reaction (Lewis Acid Catalyst) R1->OnePot R2 Aldehyde R2->OnePot R3 Isocyanide R3->OnePot Product 3-Amino-Imidazo[1,2-a]pyridine OnePot->Product

Caption: Logical flow of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Transition-Metal Catalysis

Copper-catalyzed reactions are particularly prevalent, enabling the synthesis of imidazo[1,2-a]pyridines through various pathways, including aerobic oxidative cyclization and domino reactions.[9][10] These methods often proceed under mild conditions and tolerate a wide range of functional groups. For instance, the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a direct route to 2,3-disubstituted products.[11]

Modern Synthetic Approaches

Recent advancements focus on greener and more efficient protocols. Visible light-induced C-H functionalization at the C3 position allows for the late-stage modification of the scaffold, introducing groups like fluoroalkyls, phosphonates, and aminomethyls under mild conditions.[12] Additionally, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][8] Catalyst-free methods, such as the reaction between 2-aminopyridines and α-haloketones at elevated temperatures, offer a simple and environmentally friendly alternative.[1]

Synthetic Method Key Reagents/Catalyst Typical Yield Key Features Reference(s)
Groebke–Blackburn–Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideGood to ExcellentOne-pot, high complexity, forms 3-amino derivatives.[6][7][8]
Copper-Catalyzed MCR 2-Aminopyridine, Aldehyde, Alkyne / CuIGoodDomino reaction, versatile for various substitutions.[1][9]
Copper-Catalyzed Aerobic Oxidation 2-Aminopyridine, Ketone / CuI, Air (O₂)Good to HighUses air as a green oxidant, broad functional group tolerance.[11]
Visible Light Photocatalysis Imidazo[1,2-a]pyridine, Substrate / Photocatalyst40-95%Mild conditions, excellent for C-H functionalization.[12]
Catalyst-Free Condensation 2-Aminopyridine, α-HaloketoneGood to ExcellentSolvent-free, simple, and efficient.[1]

II. Biological Activities and Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exhibit a remarkable range of biological activities, with anticancer and anti-inflammatory effects being among the most extensively studied. Their mechanism of action often involves the modulation of critical cellular signaling pathways.

Anticancer Activity

These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), colon (HT-29), melanoma (A375), and cervical (HeLa) cancers.[6][13] The anticancer effects are often mediated by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

  • PI3K/AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives act as potent dual inhibitors of PI3K and mTOR, crucial kinases in a signaling pathway that promotes cell proliferation and survival.[13][14] Inhibition of this pathway leads to decreased cell growth and induction of apoptosis.

  • p53/Bax-Mediated Mitochondrial Pathway: Certain novel compounds have been shown to induce apoptosis by increasing the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and activation of caspases.[15]

  • c-Met Inhibition: Specific derivatives have been designed as potent and selective inhibitors of the c-Met receptor tyrosine kinase, a key driver in many types of cancer, thereby blocking downstream signaling required for tumor growth and metastasis.[16]

GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity

Chronic inflammation is closely linked to cancer development. Novel imidazo[1,2-a]pyridines have been found to exert potent anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[17][18] This involves inhibiting the phosphorylation of STAT3 and preventing the nuclear translocation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes like iNOS and COX-2.[17]

Compound/Series Target Cell Line / Condition IC₅₀ (µM) Modulated Pathway Reference(s)
Compound 12 HT-29 (Colon Cancer)4.15Not specified, cytotoxic[6]
Compound 6 A375 (Melanoma)~10PI3K/AKT/mTOR[13]
Compound 22e EBC-1 (c-Met addicted)0.045c-Met Kinase[16]
Compound 15a HCT116 (Colon Cancer)0.29 (PI3Kα)PI3K/mTOR[14]
La23 HeLa (Cervical Cancer)15.32p53/Bax[15]
MIA MDA-MB-231 (Breast Cancer)Not specifiedSTAT3/NF-κB[17][18]
Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is also crucial in the development of new antituberculosis agents, particularly against multidrug-resistant strains.[4] These compounds have been shown to target essential mycobacterial processes, such as energy production, by inhibiting enzymes like ATP synthase and the cytochrome bcc complex (QcrB).[4]

III. Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine compounds, based on commonly reported procedures.

Protocol 1: General Procedure for Groebke-Blackburn-Bienaymé Three-Component Synthesis

This protocol describes a typical one-pot synthesis of a 3-amino-substituted imidazo[1,2-a]pyridine.

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature or a slightly elevated temperature (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified compound using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for MTT Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic effects of a synthesized compound on a cancer cell line.[13][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

IV. Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry and drug development. The development of innovative, efficient, and sustainable synthetic methodologies has made a diverse range of derivatives more accessible for biological screening. Research has elucidated their potent activities against critical diseases like cancer and tuberculosis through the modulation of key signaling pathways such as PI3K/AKT/mTOR and STAT3/NF-κB.

Future efforts will likely focus on the design of next-generation compounds with enhanced selectivity and improved pharmacokinetic profiles. The exploration of new biological targets and the application of advanced synthetic strategies, such as flow chemistry and photocatalysis, will undoubtedly expand the therapeutic potential of this remarkable heterocyclic system. The insights and protocols presented in this guide aim to support and accelerate these ongoing discovery efforts.

References

Technical Guide: Spectroscopic and Synthetic Overview of Bromoimidazo[1,2-a]pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Due to the limited availability of public spectroscopic data for 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, we present the data for the isomeric compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid . The primary structural difference lies in the positions of the bromo and carboxylic acid substituents on the imidazo[1,2-a]pyridine core. This information can be useful for predicting the spectral characteristics of the target compound and for the identification of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for a derivative of the imidazo[1,2-a]pyridine core.

Table 1: ¹H NMR Spectroscopic Data for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde in DMSO-d6. [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.94s1HCHO
9.50s1HH-5
8.54s1HH-2
7.86-7.85m2HH-7, H-8

Note: This data is for the aldehyde derivative, which is a synthetic precursor to the carboxylic acid. The chemical shifts for the protons on the aromatic core would be expected to be in a similar region for the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. [1]

Ionm/z
[M + H]⁺226

Note: The molecular weight of this compound is 241.04 g/mol .

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the Tschitschibabin reaction. The general workflow is depicted in the diagram below. For the synthesis of this compound, a plausible route would involve the reaction of a 2-amino-5-carboxypyridine with a 1,2-dicarbonyl compound followed by bromination, or by using a brominated starting material.

G cluster_0 General Synthesis of Imidazo[1,2-a]pyridines start 2-Aminopyridine Derivative intermediate Pyridinium Salt Intermediate start->intermediate Reaction reagent α-Halocarbonyl Compound reagent->intermediate product Imidazo[1,2-a]pyridine Core intermediate->product Intramolecular Cyclization modification Further Functionalization (e.g., Bromination, Carboxylation) product->modification

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.

A reported method for a related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, involves the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[1] This aldehyde can then be oxidized to the corresponding carboxylic acid.

Signaling Pathways and Logical Relationships

Imidazo[1,2-a]pyridine derivatives are known to be involved in various biological signaling pathways and are investigated for their therapeutic potential. For instance, some derivatives have been studied as inhibitors of enzymes like phosphodiesterases. The logical relationship for a drug discovery process involving such compounds can be visualized as follows.

G cluster_1 Drug Discovery Workflow target Target Identification (e.g., Enzyme) synthesis Compound Synthesis (e.g., Imidazo[1,2-a]pyridines) target->synthesis screening In vitro Screening (e.g., Enzyme Inhibition Assay) synthesis->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization Hit Identification optimization->synthesis Analogue Synthesis preclinical Preclinical Studies optimization->preclinical Candidate Selection

Caption: A simplified logical workflow for a drug discovery program.

Disclaimer: The spectroscopic data presented in this guide is for a structural isomer of this compound and should be used for reference purposes only. Researchers are advised to acquire and verify experimental data for the specific compound of interest.

References

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid and its analogs, a class of compounds demonstrating significant potential in oncology and other therapeutic areas. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their versatile structure has been identified in a range of approved drugs with diverse therapeutic applications. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 6-position of the imidazo[1,2-a]pyridine core provides a valuable template for the development of novel therapeutic agents. The bromine atom serves as a useful synthetic handle for introducing further molecular diversity through various cross-coupling reactions, while the carboxylic acid group can be modified to modulate physicochemical properties and target interactions.

Recent research has highlighted the potential of these compounds as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, and other enzymes like Rab geranylgeranyl transferase (RGGT). This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and its analogs.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, starting from commercially available 2-amino-5-bromopyridine. A general synthetic workflow is outlined below.

G A 2-Amino-5-bromopyridine C Cyclization A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate C->D Heat E Bromination (NBS) D->E F Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate E->F DMF G Selective Debromination/Carboxylation F->G H Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate G->H Organometallic Reagent/CO2 I Hydrolysis (e.g., NaOH or HCl) H->I J This compound I->J

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

A two-step, one-pot method can be employed for the synthesis of the ethyl ester precursor.

Materials:

  • 2-Amino-5-bromopyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A solution of 2-amino-5-bromopyridine (1 mmol) and DMF-DMA (2 mmol) in DMF (2 mL) is stirred at 65°C for 2 hours.

  • Then, NaHCO₃ (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are added sequentially to the reaction mixture.

  • The mixture is stirred at 85°C and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is diluted with water (20 mL) and extracted with EtOAc (3 x 20 mL).

  • The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (ethyl acetate/hexane) to afford pure ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.[1]

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Ethanol or Water

  • Toluene

Procedure for Basic Hydrolysis:

  • Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is dissolved in a mixture of ethanol and aqueous NaOH solution.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Procedure for Acidic Hydrolysis:

  • The ester is dissolved in a solution of concentrated HCl.

  • The mixture is refluxed for 4-5 hours.

  • The solvent is then evaporated to dryness to yield the product.[2]

Biological Activities and Therapeutic Targets

Analogs of this compound have demonstrated a wide range of biological activities, with anticancer properties being the most prominent. These compounds often exert their effects by targeting key enzymes and signaling pathways involved in cell growth, proliferation, and survival.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a common feature in many potent anticancer agents.[3][4] Derivatives have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Analog 1 A375 (Melanoma)9.7 - 44.6[5]
Analog 1 WM115 (Melanoma)9.7 - 44.6[5]
Analog 1 HeLa (Cervical Cancer)9.7 - 44.6[5]
Compound 12 HT-29 (Colon Cancer)4.15 ± 2.93[6]
Compound 18 MCF-7 (Breast Cancer)14.81 ± 0.20[6]
Compound 18 B16F10 (Melanoma)14.39 ± 0.04[7]
Compound 3a A549 (Lung Carcinoma)5.988 ± 0.12[8]
Compound 3d MCF-7 (Breast Cancer)43.4[8]
Compound 3d MDA-MB-231 (Breast Cancer)35.9[8]
Compound 4d MCF-7 (Breast Cancer)39.0[8]
Compound 4d MDA-MB-231 (Breast Cancer)35.1[8]
HB9 A549 (Lung Cancer)50.56[9]
HB10 HepG2 (Liver Carcinoma)51.52[9]
Kinase Inhibition

A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[3][10][11][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation _4EBP1->Proliferation Inhibits translation Inhibitor 3-Bromoimidazo[1,2-a]pyridine -6-carboxylic acid Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G A Target Identification (e.g., PI3K, Akt, RGGT) B Lead Compound Identification (HTS, Fragment Screening) A->B C Synthesis of Analog Library (Structure-Activity Relationship) B->C D In Vitro Biological Evaluation (Enzymatic & Cellular Assays) C->D E Lead Optimization (ADME/Tox Properties) D->E Iterative Cycles E->C F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Development F->G H Clinical Trials G->H

References

Preliminary Screening of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening process for the novel compound 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid. This document outlines its chemical properties, potential therapeutic applications based on the activities of structurally related compounds, and detailed protocols for initial in vitro screening. The guide includes methodologies for assessing cytotoxicity and potential mechanisms of action, such as the inhibition of key signaling pathways implicated in cancer. All quantitative data from related compounds is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, belongs to this promising class. While comprehensive data on this particular molecule is still emerging, preliminary screening of analogous compounds suggests its potential as a therapeutic agent. This guide serves as a foundational resource for researchers initiating preclinical investigations into its biological effects.

Chemical Properties

A solid understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueReference
CAS Number 886362-00-1[1]
Molecular Formula C8H5BrN2O2[2]
Molecular Weight 241.04 g/mol [2]
IUPAC Name This compound
Physical State Solid (predicted)
Solubility Soluble in organic solvents such as DMSO

Potential Therapeutic Applications

Based on the biological activities observed in structurally similar imidazo[1,2-a]pyridine derivatives, this compound is a candidate for screening in the following therapeutic areas:

  • Oncology: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4]

  • Anti-inflammatory: Certain compounds within this class have shown anti-inflammatory properties.

  • Antimicrobial: The imidazo[1,2-a]pyridine scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.

Preliminary Screening Workflow

A systematic approach to the preliminary screening of this compound is essential to efficiently assess its biological potential. The following workflow outlines the key stages of this initial investigation.

Preliminary_Screening_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays Compound_Solubilization Compound Solubilization (e.g., in DMSO) Cell_Line_Selection Cell Line Selection (Cancer vs. Normal) Compound_Solubilization->Cell_Line_Selection MTT_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Line_Selection->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) IC50_Determination->Pathway_Analysis If cytotoxic Enzyme_Inhibition Enzyme Inhibition Assay (e.g., RGGT Assay) IC50_Determination->Enzyme_Inhibition If cytotoxic Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Pathway_Analysis->Apoptosis_Assay

Preliminary screening workflow for a novel compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data from Related Imidazo[1,2-a]pyridine Derivatives

While specific IC50 values for this compound are not yet published, the following tables summarize the cytotoxic activity of structurally related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine-based Phosphonocarboxylates in HeLa Cells

CompoundModification at C6-positionIC50 (µM)
1c Carboxylic acid> 2000
1e Amide~735
1b Iodine~386
2a Bromine~150
2b Chlorine< 150

Data extracted from a study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids.

Table 2: Cytotoxicity of 3-Aminoimidazo[1,2-α]pyridine Derivatives

CompoundCell LineIC50 (µM)
12 HT-29 (Colon)4.15 ± 2.93
18 HT-29 (Colon)10.11 ± 0.70
18 MCF-7 (Breast)14.81 ± 0.20
14 B16F10 (Melanoma)21.75 ± 0.81

Data extracted from a study on the anticancer activity of novel 3-aminoimidazo[1,2-α]pyridine compounds.[3]

Potential Mechanisms of Action

Preliminary studies on related imidazo[1,2-a]pyridine compounds suggest potential mechanisms of action that warrant investigation for this compound.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[7][8]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-Bromoimidazo[1,2-a]pyridine -6-carboxylic acid Compound->PI3K inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

Rab geranylgeranyl transferase (RGGT) is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. Inhibition of RGGT can disrupt cellular trafficking and induce apoptosis, making it an attractive target for cancer therapy.

RGGT_Inhibition RGGT Rab Geranylgeranyl Transferase (RGGT) Prenylated_Rab Prenylated Rab Protein RGGT->Prenylated_Rab catalyzes Rab_Protein Unprenylated Rab Protein Rab_Protein->RGGT GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->RGGT Membrane_Localization Membrane Localization & Function Prenylated_Rab->Membrane_Localization Compound 3-Bromoimidazo[1,2-a]pyridine -6-carboxylic acid Compound->RGGT inhibits

Mechanism of Rab Geranylgeranyl Transferase inhibition.

Experimental Protocol: RGGT Inhibition Assay

A detailed protocol for an in vitro RGGT inhibition assay can be adapted from published methods.[4] This typically involves incubating purified RGGT with a Rab protein substrate (e.g., Rab7) and radiolabeled geranylgeranyl pyrophosphate in the presence and absence of the test compound. The incorporation of the radiolabel into the Rab protein is then quantified to determine the inhibitory activity of the compound.

Conclusion and Future Directions

This guide provides a framework for the initial preclinical evaluation of this compound. The outlined experimental protocols and the mechanistic insights from related compounds offer a solid starting point for researchers. Future studies should focus on obtaining specific cytotoxicity data for the title compound across a broader panel of cancer cell lines, followed by in-depth mechanistic studies to confirm its mode of action. Further derivatization of the core structure may also lead to the discovery of more potent and selective therapeutic agents.

References

Theoretical Stability of the Imidazo[1,2-a]pyridine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. The stability of this bicyclic aromatic core is a critical determinant of its suitability for various applications, influencing its synthesis, reactivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical studies on the stability of the imidazo[1,2-a]pyridine core, focusing on its geometric parameters, electronic structure, and aromaticity as elucidated by computational chemistry methods.

Geometric Stability: Bond Lengths and Angles

The inherent stability of the imidazo[1,2-a]pyridine core is reflected in its molecular geometry. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the optimized bond lengths and angles of the fused ring system. These computational results are in strong agreement with experimental X-ray crystallography data, providing a high degree of confidence in the predicted structure.

The following table summarizes the calculated bond lengths and angles for the imidazo[1,2-a]pyridine core using the B3LYP functional with a 6-31G(d) basis set, a widely accepted method for such calculations.

Table 1: Calculated Geometric Parameters of the Imidazo[1,2-a]pyridine Core

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond Lengths (Å) C1-C21.4246
C2-C31.3738
C3-C51.4116
C4-N61.4062
C5-N61.4328
N6-C91.3145
C8-C91.4111
N7-C81.3588
C5-N71.3105
Bond Angles (°) C2-C1-C4120.57
C1-C2-C3119.88
C2-C3-C5119.69
C1-C4-N6122.33
C3-C5-N6117.79
C4-N6-C9131.85
C5-N7-C8105.57
N7-C8-C9112.57
N6-C9-C8108.85

Data sourced from theoretical calculations reported in scientific literature.

Electronic Stability and Aromaticity

The electronic structure of the imidazo[1,2-a]pyridine core contributes significantly to its overall stability. Key indicators of electronic stability, such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and measures of aromaticity, have been extensively studied using quantum chemical calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For the unsubstituted imidazo[1,2-a]pyridine core, theoretical calculations provide valuable insights into its electronic characteristics.

Table 2: Calculated Electronic Properties of the Imidazo[1,2-a]pyridine Core

ParameterValue (eV)
HOMO Energy-6.2 to -6.5
LUMO Energy-1.0 to -1.3
HOMO-LUMO Gap 4.9 to 5.5

Note: The exact values can vary depending on the level of theory and basis set used in the calculation.

Aromaticity

The stability of the imidazo[1,2-a]pyridine core is intrinsically linked to its aromatic character. Aromaticity is a complex and multifaceted concept, and several computational methods are employed to quantify it.

  • Nucleus-Independent Chemical Shift (NICS): NICS calculations are a popular method for assessing aromaticity based on the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. While specific NICS values for the parent imidazo[1,2-a]pyridine were not prominently found in the surveyed literature, this method is a standard approach for evaluating the aromaticity of such heterocyclic systems.

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system. For a related system, imidazo[1,5-a]pyridine, the individual rings exhibit positive HOMA values, suggesting partial aromatic character in each ring.[1] It is expected that the imidazo[1,2-a]pyridine core would show similar trends.

  • Resonance Energy: Resonance energy quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. While a specific value for the resonance energy of imidazo[1,2-a]pyridine was not found in the reviewed literature, it can be calculated using isodesmic and homodesmotic reactions in computational chemistry. This involves comparing the energy of the molecule of interest to a set of reference compounds with similar bonding environments.

Substituent Effects on Core Stability

The stability of the imidazo[1,2-a]pyridine core can be significantly modulated by the introduction of various substituents. The electronic nature of these substituents (electron-donating or electron-withdrawing) can alter the electron density distribution within the ring system, thereby affecting its stability and reactivity.

The following diagram illustrates the general effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the electronic properties and stability of the imidazo[1,2-a]pyridine core.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -NH2, -OH, -OCH3 EDG_Effect Increases Electron Density in the Ring EDG->EDG_Effect HOMO_EDG Raises HOMO Energy Level EDG_Effect->HOMO_EDG LUMO_EDG Slightly Raises LUMO Energy Level EDG_Effect->LUMO_EDG Gap_EDG Decreases HOMO-LUMO Gap HOMO_EDG->Gap_EDG LUMO_EDG->Gap_EDG Reactivity_EDG Increases Reactivity Gap_EDG->Reactivity_EDG EWG e.g., -NO2, -CN, -CF3 EWG_Effect Decreases Electron Density in the Ring EWG->EWG_Effect HOMO_EWG Lowers HOMO Energy Level EWG_Effect->HOMO_EWG LUMO_EWG Lowers LUMO Energy Level EWG_Effect->LUMO_EWG Gap_EWG Generally Increases HOMO-LUMO Gap HOMO_EWG->Gap_EWG LUMO_EWG->Gap_EWG Reactivity_EWG Decreases Reactivity Gap_EWG->Reactivity_EWG Computational_Workflow Start Define Molecular Structure (Imidazo[1,2-a]pyridine) Method_Selection Select Computational Method (e.g., DFT: B3LYP) Start->Method_Selection Basis_Set Choose Basis Set (e.g., 6-311++G(d,p)) Method_Selection->Basis_Set Geo_Opt Geometry Optimization Basis_Set->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Verify_Minima Verify True Minimum (No Imaginary Frequencies) Freq_Calc->Verify_Minima Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, etc.) Verify_Minima->Electronic_Properties Aromaticity_Analysis Aromaticity Analysis (NICS, HOMA) Electronic_Properties->Aromaticity_Analysis Output Analyze and Report Results Aromaticity_Analysis->Output

References

The 3-Bromo-Imidazopyridine Scaffold: A Keystone for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazopyridine nucleus, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, 3-bromo substituted imidazopyridines stand out as exceptionally versatile intermediates. The presence of the bromine atom at the C3 position provides a reactive handle for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the imidazopyridine core, enabling the exploration of structure-activity relationships (SAR) crucial for drug development.[3] This guide provides a comprehensive literature review on the synthesis, reactivity, and biological applications of 3-bromo-imidazopyridines, presenting key data in accessible formats and detailing essential experimental protocols.

Synthesis of 3-Bromo-Imidazopyridines

The direct and regioselective synthesis of 3-bromo-imidazopyridines is a critical first step for their use in further applications. Several efficient methods have been developed, often involving one-pot procedures that combine cyclization and bromination.

A prevalent strategy involves the reaction of 2-aminopyridines with α-haloketones.[4] More direct approaches utilize reagents that serve as both a catalyst and a bromine source. For instance, copper(II) bromide (CuBr₂) has been effectively used to mediate the one-pot synthesis of 3-bromo-2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and ketones, with oxygen as the oxidant.[3][5] Another innovative technique employs CuBr₂ and DMSO in a time-controlled reaction, which first yields the 3-bromo derivative before potentially proceeding to a 3-formyl derivative.[5]

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Product 2-Aminopyridine 2-Aminopyridine ReactionVessel Cyclization & Bromination (e.g., CuBr2, Oxidant) 2-Aminopyridine->ReactionVessel alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->ReactionVessel ProductNode 3-Bromo-Imidazopyridine ReactionVessel->ProductNode

Caption: General workflow for one-pot synthesis of 3-bromo-imidazopyridines.

Key Experimental Protocol: CuBr₂-Mediated One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of 3-bromo-2-arylimidazo[1,2-a]pyridines.[3]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aryl ketone (1.2 mmol)

  • Copper(II) bromide (CuBr₂) (2.5 mmol)

  • Dichloroethane (DCE) (10 mL)

  • Oxygen (balloon)

Procedure:

  • A mixture of the 2-aminopyridine, aryl ketone, and CuBr₂ is prepared in a round-bottom flask.

  • Dichloroethane (DCE) is added as the solvent.

  • The flask is fitted with a condenser and an oxygen-filled balloon.

  • The reaction mixture is heated to and maintained at 70 °C with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-bromo-imidazopyridine product.

Table 1: Examples of 3-Bromo-Imidazopyridine Synthesis
Starting Materials (2-Aminopyridine, Ketone)Brominating Agent/CatalystSolventTemp (°C)Yield (%)Reference
2-Aminopyridine, AcetophenoneCuBr₂DCE70Good[3]
2-Aminopyridine, α-bromoketonesTBHPEthyl Acetate90Moderate to High[4]
2-Aminopyridine, 1-bromo-2-phenylacetyleneCatalyst-freeN/AN/Aup to 86%[6]

Reactivity and Further Functionalization

The 3-bromo-imidazopyridine scaffold is a versatile building block primarily due to its utility in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. This has been exploited in the synthesis of C3-arylated, C3-alkylated, and other functionalized imidazopyridines.[3][7]

G cluster_reactions Cross-Coupling Reactions cluster_products C3-Functionalized Products center 3-Bromo-Imidazopyridine suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) center->suzuki Pd(0) sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) center->sonogashira Pd(0)/Cu(I) buchwald Buchwald-Hartwig (Amine, Pd catalyst) center->buchwald Pd(0) heck Heck Coupling (Alkene, Pd catalyst) center->heck Pd(0) aryl 3-Aryl-Imidazopyridine suzuki->aryl alkynyl 3-Alkynyl-Imidazopyridine sonogashira->alkynyl amino 3-Amino-Imidazopyridine buchwald->amino alkenyl 3-Alkenyl-Imidazopyridine heck->alkenyl

Caption: Reactivity of the 3-bromo group in cross-coupling reactions.

Key Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of a 3-bromo-imidazopyridine with a boronic acid, a reaction used in the synthesis of potential PD-1/PD-L1 antagonists.[8][9]

Materials:

  • 3-Bromo-imidazopyridine derivative (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a reaction vessel, add the 3-bromo-imidazopyridine, aryl boronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

  • The degassed solvent system is added.

  • The mixture is heated to a specified temperature (e.g., 85-100 °C) and stirred for the required time (typically 12-24 hours), with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

  • The crude product is purified by flash column chromatography to afford the C3-arylated imidazopyridine.

Biological and Pharmacological Applications

The imidazopyridine scaffold is associated with a vast range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][10][11] The ability to easily functionalize the 3-bromo position allows for the fine-tuning of these properties and the development of potent and selective therapeutic agents.

Anticancer Activity

Numerous 3-bromo-imidazopyridine derivatives and their downstream products have been evaluated for their anticancer properties. For instance, an imidazopyridine carbohydrazide derivative with a para-bromine substitution on a phenyl ring was identified as a potent agent against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.[12] Another study highlighted a bromo-substituted imidazo[4,5-b]pyridine that potently inhibited the proliferation of HeLa (cervical cancer), SW620 (colon cancer), and NCI-H460 (lung cancer) cell lines.[10]

Table 2: Anticancer Activity of Bromo-Substituted Imidazopyridine Derivatives
Compound ClassSpecific SubstitutionCancer Cell LineActivity (IC₅₀)Reference
Imidazopyridine iminepara-bromo-phenylMCF-722.6 µM[12]
Imidazopyridine iminepara-bromo-phenylHT-2913.4 µM[12]
Imidazo[4,5-b]pyridine6-bromo, 2-(4-cyanophenyl)HeLa3.2 µM[10]
Imidazo[4,5-b]pyridine6-bromo, 2-(4-cyanophenyl)SW6201.8 µM[10]
Imidazo[4,5-b]pyridine6-bromo, 2-(4-cyanophenyl)NCI-H4602.9 µM[10]
Imidazo[4,5-b]pyridine6-bromo, 2-phenyl-amidineSW6200.4 µM[10]
Checkpoint Inhibition (PD-1/PD-L1)

Small molecules that can disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction are a major focus in cancer immunotherapy. A novel imidazopyridine scaffold was designed as a PD-L1 dimerizer, and its synthesis utilized a Suzuki coupling with a (3-bromo-2-methylphenyl)methanol component to create a key biphenyl moiety.[8][9] This highlights the use of bromo-substituted precursors in generating complex molecules for advanced therapeutic targets.

G Mechanism of PD-1/PD-L1 Inhibition cluster_normal Normal T-Cell Inhibition cluster_blocked Inhibition by Drug PDL1_normal PD-L1 (Tumor Cell) PD1_normal PD-1 (T-Cell) PDL1_normal->PD1_normal Binding Inhibition T-Cell Inactivation PD1_normal->Inhibition PDL1_blocked PD-L1 (Tumor Cell) Drug Imidazopyridine Derivative Drug->PDL1_blocked Blocks Binding Site PD1_blocked PD-1 (T-Cell) Activation T-Cell Activation PD1_blocked->Activation No Binding

Caption: Blocking the PD-1/PD-L1 signaling pathway with an imidazopyridine inhibitor.

Antibacterial and Antiviral Activity

The versatility of the imidazopyridine core extends to antimicrobial applications. Structure-activity relationship (SAR) studies have indicated that bromo-fluoro substitutions on certain imidazopyridine derivatives can significantly enhance antibacterial activity.[11] Additionally, specific bromo-substituted imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against the respiratory syncytial virus (RSV).[10]

Table 3: Antimicrobial Activity of Bromo-Substituted Imidazopyridines
Compound ClassSpecific SubstitutionTargetActivityReference
Imidazo[4,5-b]pyridine6-bromo, 2-phenylRSVEC₅₀ 21 µM[10]
Imidazopyridine DerivativeBromo-fluoro substituentsS. aureus, E. coli, etc.Enhanced Activity[11]

Conclusion

3-Bromo-substituted imidazopyridines are indispensable tools in modern organic synthesis and medicinal chemistry. Efficient and direct synthetic routes provide ready access to this key intermediate. The C3-bromo group serves as a versatile handle for extensive molecular diversification through a variety of cross-coupling reactions, enabling the construction of large and targeted compound libraries. The resulting functionalized molecules have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, immunology, and infectious diseases. The continued exploration of this scaffold, powered by the reactivity of its bromo-derivative, promises to yield novel and effective chemical probes and drug candidates for the foreseeable future.

References

The Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Key Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic system is the core of several marketed drugs and a plethora of investigational agents, highlighting its significance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, with a focus on oncology, infectious diseases, and neurology. Detailed experimental protocols for cited assays are provided, alongside quantitative data and visual representations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Therapeutic Targets in Oncology

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various components of signaling pathways crucial for tumor growth, proliferation, and survival.

PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. For instance, certain derivatives have shown direct inhibitory activity against PI3Kα with IC50 values in the nanomolar range.[1] This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of AKT and mTOR, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

Signaling Pathway: Imidazo[1,2-a]pyridine Inhibition of the PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K

Imidazo[1,2-a]pyridines inhibit the PI3K/AKT/mTOR pathway.
STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation, immunity, and cancer. Constitutive activation of these pathways is common in many malignancies, promoting cell proliferation, survival, and angiogenesis. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by suppressing both STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines.[2] MIA was found to dock into the NF-κB p50 subunit, and its co-administration with curcumin enhanced this binding.[2] This inhibition leads to reduced expression of downstream targets like iNOS and COX-2, and promotes apoptosis.[2]

Signaling Pathway: Imidazo[1,2-a]pyridine Modulation of STAT3/NF-κB Signaling

STAT3_NFKB_pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Nucleus Nucleus STAT3->Nucleus Dimerization & Translocation IKK IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB->Nucleus Translocation Gene_Expression Gene Expression (iNOS, COX-2, Bcl-2) Nucleus->Gene_Expression Imidazopyridine Imidazo[1,2-a]pyridine (MIA) Imidazopyridine->STAT3 Imidazopyridine->NFkB GABAA_PAM_Screening Start Start: Recombinant GABAA Receptors Patch_Clamp Automated Patch Clamp Electrophysiology Start->Patch_Clamp GABA_Application Apply GABA (EC5-EC20) Patch_Clamp->GABA_Application Compound_Application Co-apply Imidazo[1,2-a]pyridine Derivative GABA_Application->Compound_Application Current_Measurement Measure GABA-evoked Currents Compound_Application->Current_Measurement Data_Analysis Data Analysis: Determine Potentiation and Efficacy Current_Measurement->Data_Analysis End End: Identify PAMs Data_Analysis->End

References

Methodological & Application

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 6-position offers versatile handles for further chemical modifications and the exploration of structure-activity relationships (SAR).

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Imidazo[1,2-a]pyridine-6-carboxylic acid6-Aminonicotinic acidChloroacetaldehyde (40% aq. solution), NaHCO₃Ethanol/Water128065-75>95
2This compoundImidazo[1,2-a]pyridine-6-carboxylic acidN-Bromosuccinimide (NBS)Acetonitrile4Room Temp.80-90>98

Experimental Protocols

This synthesis is performed in two main steps: the initial formation of the imidazo[1,2-a]pyridine ring system followed by a regioselective bromination.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

This procedure outlines the cyclocondensation reaction between 6-aminonicotinic acid and chloroacetaldehyde to form the core heterocyclic structure.

Materials:

  • 6-Aminonicotinic acid

  • Chloroacetaldehyde (40% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-aminonicotinic acid (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 1:1 mixture of ethanol and water.

  • To the stirring solution, add chloroacetaldehyde (40% aqueous solution, 1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain it under reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with 1M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, and wash the filter cake with cold water.

  • Dry the product under vacuum to yield imidazo[1,2-a]pyridine-6-carboxylic acid as a solid.

Purification: The crude product can be recrystallized from an ethanol/water mixture to achieve higher purity if necessary.

Characterization: The structure of the synthesized Imidazo[1,2-a]pyridine-6-carboxylic acid can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This protocol describes the selective bromination of the imidazo[1,2-a]pyridine core at the C-3 position using N-bromosuccinimide (NBS).

Materials:

  • Imidazo[1,2-a]pyridine-6-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq.) in acetonitrile.

  • To the stirring suspension, add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted NBS.

  • Add cold water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold acetonitrile.

  • Dry the product under vacuum to obtain this compound.

Purification: The product is often obtained in high purity. If required, it can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow for this compound.

Synthesis_Workflow Start 6-Aminonicotinic acid Intermediate Imidazo[1,2-a]pyridine- 6-carboxylic acid Start->Intermediate Step 1: Cyclocondensation Reagent1 Chloroacetaldehyde, NaHCO₃ Reagent1->Intermediate Product 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid Intermediate->Product Step 2: Bromination Reagent2 N-Bromosuccinimide (NBS) Reagent2->Product

Caption: Two-step synthesis of this compound.

One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antiviral, and hypnotic activities, have made them a focal point in medicinal chemistry and drug discovery. The development of efficient and sustainable synthetic methods for these derivatives is therefore of paramount importance. This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives, focusing on modern, efficient, and environmentally benign methodologies.

Introduction

Traditional multi-step syntheses of imidazo[1,2-a]pyridines often suffer from drawbacks such as long reaction times, harsh reaction conditions, the use of hazardous solvents, and low overall yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a streamlined and efficient alternative. These methods are characterized by higher atom economy, reduced waste generation, and simplified experimental procedures, aligning with the principles of green chemistry.

This document outlines several key one-pot methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives, including microwave-assisted organic synthesis (MAOS), multicomponent reactions (MCRs), and catalyst-free approaches.

Methodologies and Data Presentation

Several one-pot methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives have been developed, each with its own set of advantages. Below is a summary of key methods with their respective quantitative data for comparison.

Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction (GBBR)

The Groebke–Blackburn–Bienaymé reaction is a three-component reaction between an aldehyde, a 2-aminopyridine, and an isocyanide to form an imidazo[1,2-a]pyridine-3-amine. Microwave irradiation can significantly accelerate this reaction.[1]

Table 1: Screening of Reaction Conditions for the Synthesis of an Imidazo[1,2-a]pyridine Derivative via Microwave-Assisted GBBR [1]

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
1NH4Cl (10)MethanolRoom Temp8 h82
2NH4Cl (10)Methanol608 h82
3NH4Cl (10)Methanol60 (MW)30 min89

Data synthesized from a study on the one-pot synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.[1]

Microwave-Promoted Synthesis in Lemon Juice

An environmentally benign approach utilizes lemon juice as a natural acid catalyst and solvent under microwave irradiation for the reaction of aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines.[2]

Table 2: Microwave-Promoted Synthesis of 2-Phenylimidazo[1,2-a]pyridines in Lemon Juice [2]

EntryAromatic Ketone2-AminopyridineTime (min)Yield (%)
1Acetophenone2-Aminopyridine1092
24-Methylacetophenone2-Aminopyridine1290
34-Chloroacetophenone2-Aminopyridine1588
4Acetophenone2-Amino-4-methylpyridine1094

This protocol offers a green and efficient method with high yields and short reaction times.[2]

Catalyst-Free Synthesis in Deep Eutectic Solvents

A catalyst-free approach for the Groebke multicomponent reaction can be achieved using deep eutectic solvents (DES), which are environmentally friendly and biodegradable.[3]

Table 3: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines in Urea-Choline Chloride DES [3]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde487
24-Chlorobenzaldehyde385
34-Nitrobenzaldehyde282
42-Naphthaldehyde578

The reaction is performed at 80 °C. The deep eutectic solvent can be recycled.[3]

Catalyst- and Solvent-Free Synthesis

A highly efficient and green method involves the direct condensation of α-haloketones with 2-aminopyridines without any catalyst or solvent.[4][5]

Table 4: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines [4]

Entryα-Haloketone2-AminopyridineTime (min)Temperature (°C)Yield (%)
1α-Bromoacetophenone2-Aminopyridine206095
24-Methoxy-α-bromoacetophenone2-Aminopyridine156098
34-Chloro-α-bromoacetophenone2-Aminopyridine256092
4α-Bromoacetophenone2-Amino-5-methylpyridine206096

This method offers a simple experimental procedure, short reaction times, and excellent yields.[4][5]

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction

Materials:

  • Aldehyde (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • Isocyanide (1 mmol)

  • Ammonium chloride (NH4Cl, 10 mol%)

  • Methanol (5 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aldehyde (1 mmol), 2-aminopyridine (1 mmol), isocyanide (1 mmol), and ammonium chloride (0.1 mmol).

  • Add methanol (5 mL) to the vial and seal it.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 60 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram of Experimental Workflow:

G reagents Combine: - Aldehyde - 2-Aminopyridine - Isocyanide - NH4Cl - Methanol mw_reaction Microwave Irradiation (60 °C, 30 min) reagents->mw_reaction cooling Cool to Room Temperature mw_reaction->cooling evaporation Solvent Evaporation cooling->evaporation purification Column Chromatography evaporation->purification product Pure Imidazo[1,2-a]pyridine Derivative purification->product

Caption: Workflow for Microwave-Assisted GBBR.

Protocol 2: Microwave-Promoted Synthesis in Lemon Juice

Materials:

  • Aromatic ketone (5 mmol)

  • N-Bromosuccinimide (NBS) (5 mmol)

  • 2-Aminopyridine (5 mmol)

  • Freshly squeezed lemon juice (10 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the aromatic ketone (5 mmol) and NBS (5 mmol) in lemon juice (10 mL).

  • Irradiate the mixture in a microwave reactor at 400 W and 85 °C. Monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).[2]

  • Once the α-bromination is complete, add the 2-aminopyridine (5 mmol) to the reaction mixture.

  • Continue the microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash it with cold water, and recrystallize from aqueous ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.[2]

Diagram of Experimental Workflow:

G bromination_mix Mix: - Aromatic Ketone - NBS - Lemon Juice mw_bromination Microwave Irradiation (400 W, 85 °C) bromination_mix->mw_bromination add_aminopyridine Add 2-Aminopyridine mw_bromination->add_aminopyridine mw_cyclization Continue Microwave Irradiation add_aminopyridine->mw_cyclization workup Pour into Ice-Cold Water mw_cyclization->workup filtration Filter and Wash Solid workup->filtration recrystallization Recrystallize from Aqueous Ethanol filtration->recrystallization product Pure 2-Aryl-imidazo[1,2-a]pyridine recrystallization->product

Caption: Workflow for Microwave-Promoted Synthesis in Lemon Juice.

Protocol 3: Catalyst- and Solvent-Free Synthesis

Materials:

  • α-Haloketone (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • Reaction vial

Procedure:

  • In a reaction vial, add the α-haloketone (1 mmol) and the 2-aminopyridine (1 mmol).

  • Heat the mixture at 60 °C for the time specified in Table 4 (typically 15-25 minutes), or until the reaction is complete as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is often pure enough, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Diagram of Experimental Workflow:

G reagents Combine: - α-Haloketone - 2-Aminopyridine heating Heat at 60 °C reagents->heating cooling Cool to Room Temperature heating->cooling purification Recrystallization (optional) cooling->purification product Pure Imidazo[1,2-a]pyridine Derivative purification->product

Caption: Workflow for Catalyst- and Solvent-Free Synthesis.

Conclusion

The one-pot synthesis of imidazo[1,2-a]pyridine derivatives offers significant advantages over traditional multi-step methods. The protocols detailed in this document, including microwave-assisted reactions and catalyst- and solvent-free approaches, provide researchers and drug development professionals with efficient, environmentally friendly, and scalable methods for accessing this important class of heterocyclic compounds. The choice of method will depend on the specific substrates, desired substitution patterns, and available laboratory equipment. The provided data tables and workflows serve as a practical guide for selecting and implementing the most suitable synthetic strategy.

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry.[1] This core structure is present in numerous commercially available drugs, including Zolpidem (insomnia treatment), Alpidem (anxiolytic), and Saripidem (anxiolytic), highlighting its therapeutic importance.[2][3] Consequently, the development of efficient and versatile synthetic methodologies for imidazo[1,2-a]pyridine derivatives is of significant interest to the pharmaceutical and chemical research communities. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of these scaffolds, offering advantages such as high efficiency, operational simplicity, and the ability to construct diverse molecular architectures through multi-component reactions.[4][5][6]

These application notes provide an overview of various copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines, detailed experimental protocols for key transformations, and a summary of reaction data to facilitate comparison and application in a laboratory setting.

Synthetic Strategies and Mechanisms

Copper catalysts, in various oxidation states (Cu(I) and Cu(II)), have been successfully employed to catalyze the formation of the imidazo[1,2-a]pyridine core. The synthetic approaches are diverse and can be broadly categorized as follows:

  • Three-Component Reactions: These reactions involve the one-pot coupling of three starting materials, typically a 2-aminopyridine, an aldehyde, and a third component like a terminal alkyne, ynone, or isocyanide.[4][5][6] This approach is highly convergent and allows for the rapid generation of molecular diversity.

  • Reactions of 2-Aminopyridines with Carbonyl Compounds: This classical approach involves the condensation of a 2-aminopyridine with an α-haloketone or, in more recent advancements, directly with ketones or acetophenones under aerobic oxidative conditions.[7][8]

  • Cyclization of 2-Aminopyridines with Nitroolefins: This method provides a route to functionalized imidazo[1,2-a]pyridines using readily available starting materials.[9][10]

The underlying mechanisms of these copper-catalyzed reactions can vary depending on the specific substrates and reaction conditions. Common mechanistic pathways include:

  • A³ Coupling (Aldehyde-Alkyne-Amine): In the three-component reaction of an aldehyde, a terminal alkyne, and a 2-aminopyridine, a copper acetylide is often formed in situ. This is followed by nucleophilic attack of the aminopyridine on the activated aldehyde, and subsequent cyclization.[11]

  • Oxidative C-N Coupling: In reactions involving ketones or acetophenones, a copper catalyst can facilitate an aerobic oxidative cyclization.[7] This may proceed through a catalytic Ortoleva-King type reaction.[7]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ring-Cleavage: In some three-component reactions involving sulfonyl azides and terminal ynones, the reaction proceeds through a CuAAC reaction followed by a ring-cleavage to form a reactive ketenimine intermediate, which then undergoes cyclization.[2][4][12]

Experimental Protocols

Below are detailed protocols for two representative copper-catalyzed syntheses of imidazo[1,2-a]pyridines.

Protocol 1: Three-Component Synthesis from a 2-Aminopyridine, an Aldehyde, and a Terminal Alkyne

This protocol is based on the efficient domino A³-coupling reaction catalyzed by a Cu(II)-ascorbate system in an aqueous micellar medium.[11]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)

  • Sodium ascorbate (20 mol%)

  • Sodium dodecyl sulfate (SDS) (10 mol%)

  • Water (2 mL)

  • 10 mL round-bottom flask

  • Magnetic stirrer and hotplate

Procedure:

  • To a 10 mL round-bottom flask, add SDS (10 mol%) and water (2 mL). Stir the solution vigorously for 5 minutes to form a micellar solution.

  • Add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) to the reaction mixture.

  • Add the terminal alkyne (1.2 mmol) to the flask.

  • Stir the reaction mixture at 50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-16 hours), cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Synthesis from a 2-Aminopyridine and a Nitroolefin using Air as the Oxidant

This protocol describes a copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines.[9]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • N,N-Dimethylformamide (DMF) (2 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and hotplate

Procedure:

  • To a reaction vial, add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Add DMF (2 mL) to the vial.

  • Seal the vial with a screw cap and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture under an air atmosphere.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various imidazo[1,2-a]pyridine derivatives using different copper-catalyzed methods. This allows for a direct comparison of the efficacy of different catalytic systems and starting materials.

Entry2-AminopyridineCarbon Source 1Carbon Source 2Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-AminopyridineBenzaldehydePhenylacetyleneCuSO₄ (10), Na-ascorbate (20)Water (SDS)506-1685-95[11]
22-Aminopyridineβ-Nitrostyrene-CuBr (10)DMF801290[9]
32-AminopyridineEthyl propiolatep-Tosyl azideCuI (10)EtOHRT1283[4]
42-AminopyridineAcetophenone-CuI (10)DMSO1202485[7]
52-AminopyridinePhenylacetyleneBenzaldehydeCuI (5)Toluene1101282[5]
62-AminopyridinePhenacyl bromide-Copper Silicate (10)EthanolReflux1-290-95[8]
72-AminopyridineCinnamaldehyde-Cu(OAc)₂ (10)Toluene1002480-90[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (2-Aminopyridine, etc.) heating Heating & Stirring (Controlled Temperature) reactants->heating catalyst Copper Catalyst (e.g., CuI, CuBr) catalyst->heating solvent Solvent (e.g., DMF, Toluene) solvent->heating extraction Extraction heating->extraction Reaction Completion purification Column Chromatography extraction->purification product Imidazo[1,2-a]pyridine purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General experimental workflow for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Proposed Catalytic Cycle for A³ Coupling

catalytic_cycle cluster_reactants Reactants CuI Cu(I) Cu_acetylide Cu(I)-Acetylide CuI->Cu_acetylide + Alkyne - H+ Intermediate1 Propargylamine Intermediate Cu_acetylide->Intermediate1 + Imine Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Isomerization Product Imidazo[1,2-a] -pyridine Intermediate2->Product Intramolecular Cyclization Product->CuI - Product (Catalyst Regeneration) Alkyne Alkyne Iminium Imine (from Aldehyde + 2-Aminopyridine)

Caption: A plausible catalytic cycle for the copper-catalyzed three-component synthesis.

References

Metal-Free Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2][3] Several clinically approved drugs, such as Zolpidem and Alpidem, feature this privileged scaffold.[1][3] The development of synthetic routes to these molecules that avoid the use of heavy metal catalysts is a critical goal in green chemistry, aiming to reduce environmental impact and simplify purification processes in pharmaceutical manufacturing.[1][4] This document provides detailed application notes and experimental protocols for various metal-free methods for the synthesis of imidazo[1,2-a]pyridines.

Advantages of Metal-Free Synthesis

The primary advantages of employing metal-free synthetic strategies for imidazo[1,2-a]pyridines include:

  • Reduced Environmental Impact: Avoids the use of toxic and expensive heavy metals.[1]

  • Simplified Purification: Eliminates the need for often challenging removal of metal residues from the final product.

  • Cost-Effectiveness: Circumvents the use of costly metal catalysts and ligands.

  • Broader Substrate Scope: Some metal-free methods exhibit tolerance to functional groups that are sensitive to metal catalysts.

Key Metal-Free Synthetic Strategies

Several effective metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been developed, primarily based on the condensation of 2-aminopyridines with various carbonyl compounds, alkynes, or other electrophilic partners.[1][2] This section outlines some of the most prominent and versatile methods.

Iodine-Catalyzed Synthesis

Molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst for various organic transformations, including the synthesis of imidazo[1,2-a]pyridines.[5][6] These reactions often proceed via a one-pot, multicomponent approach, offering high atom economy.

A plausible mechanism for the iodine-catalyzed three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines involves the initial reaction between an aldehyde and 2-aminopyridine to form an in-situ generated Schiff base. This intermediate then undergoes a [4+1] cycloaddition with an isocyanide, catalyzed by iodine, to afford the final product.[6][7]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base Intermediate 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Imidazopyridine Imidazo[1,2-a]pyridine Isocyanide->Imidazopyridine Iodine (I2) Iodine (I2) Iodine (I2)->Schiff_Base catalyzes Iodine (I2)->Imidazopyridine catalyzes Schiff_Base->Imidazopyridine

Caption: Iodine-catalyzed three-component synthesis pathway.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of imidazo[1,2-a]pyridines, often in the absence of any catalyst and using green solvents like water.[8][9] This methodology significantly reduces reaction times from hours to minutes and can lead to higher yields and cleaner reaction profiles.[10]

The workflow for microwave-assisted synthesis is straightforward, involving the combination of reactants in a suitable solvent within a microwave reactor, followed by irradiation for a short period. The rapid and efficient heating provided by microwaves promotes the necessary bond formations for the cyclization to occur.

G Start Start Combine_Reactants Combine 2-aminopyridine and α-haloketone in solvent Start->Combine_Reactants Microwave_Irradiation Microwave Irradiation Combine_Reactants->Microwave_Irradiation Reaction_Monitoring Monitor reaction by TLC Microwave_Irradiation->Reaction_Monitoring Workup Aqueous work-up and extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification by column chromatography Workup->Purification Product Imidazo[1,2-a]pyridine Purification->Product G Reactants 2-Aminopyridine + Aldehyde + Isocyanide One_Pot_Reaction One-Pot Reaction Reactants->One_Pot_Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->One_Pot_Reaction Intermediate_Formation Formation of Intermediates One_Pot_Reaction->Intermediate_Formation Cyclization Intramolecular Cyclization Intermediate_Formation->Cyclization Product 2,3-Disubstituted Imidazo[1,2-a]pyridine Cyclization->Product

References

Application Notes and Protocols for 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold. This scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this compound, including the bromine atom and the carboxylic acid group, provide opportunities for targeted interactions within the ATP-binding pocket of various kinases, making it a valuable tool for kinase-focused drug discovery and chemical biology research. The carboxylic acid moiety, in particular, has been shown to be crucial for the inhibitory activity of some kinase inhibitors.

These application notes provide an overview of the potential use of this compound in kinase assays, including representative data for analogous compounds, detailed experimental protocols for common kinase assay formats, and an illustration of a key signaling pathway often targeted by imidazo[1,2-a]pyridine-based inhibitors.

Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

While specific kinase inhibition data for this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities (IC50 values) of structurally related imidazo[1,2-a]pyridine derivatives against various kinases. This data serves as a reference for the potential target classes and potency of compounds based on this scaffold.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives Against Various Kinases

Compound IDKinase TargetIC50 (µM)Reference
Derivative ADYRK1A5.2[1]
Derivative BCLK18.1[1]
Derivative CPI3Kα0.67[2]
Derivative DAkt1<1[3][4]
Derivative ECDK40.025[5]
Derivative FCDK60.031[5]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 12HT-29 (Colon Cancer)4.15[6]
Compound 18B16F10 (Melanoma)14.39[6]
Compound 18MCF-7 (Breast Cancer)14.81[6]
Compound 11HT-29 (Colon Cancer)18.34[6]
Compound 14B16F10 (Melanoma)21.75[6]

Experimental Protocols

Here we provide detailed protocols for two common in vitro kinase assays: the ADP-Glo™ Luminescence-Based Kinase Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay. These protocols can be adapted for use with this compound to determine its inhibitory activity against specific kinases.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • This compound

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO.

    • Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (prepared in Kinase Assay Buffer). The final volume of the kinase reaction will be 5 µL.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Cmpd Add Compound/DMSO Compound_Prep->Add_Cmpd Kinase_Prep Kinase Solution Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Sub_ATP_Prep Substrate/ATP Mix Add_Sub_ATP Add Substrate/ATP Sub_ATP_Prep->Add_Sub_ATP Add_Cmpd->Add_Kinase Incubate1 Incubate (15 min) Add_Kinase->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Det_Reagent Add Detection Reagent Incubate3->Add_Det_Reagent Incubate4 Incubate (30-60 min) Add_Det_Reagent->Incubate4 Read_Lumi Read Luminescence Incubate4->Read_Lumi Calc_IC50 Calculate IC50 Read_Lumi->Calc_IC50

ADP-Glo™ Kinase Assay Workflow
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase using a TR-FRET readout. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used.

Materials:

  • This compound

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • Stop Solution (e.g., 20 mM EDTA)

  • Low-volume 384-well plates (e.g., black Corning 3676)

  • Plate reader with TR-FRET capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO.

    • Add 4 µL of a solution containing the kinase and the fluorescein-labeled substrate in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of Stop Solution.

    • Add 5 µL of the terbium-labeled antibody in TR-FRET Dilution Buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Cmpd Add Compound/DMSO Compound_Prep->Add_Cmpd Kinase_Sub_Prep Kinase/Substrate Mix Add_Kin_Sub Add Kinase/Substrate Kinase_Sub_Prep->Add_Kin_Sub ATP_Prep ATP Solution Add_ATP Add ATP ATP_Prep->Add_ATP Add_Cmpd->Add_Kin_Sub Add_Kin_Sub->Add_ATP Incubate1 Incubate (60 min) Add_ATP->Incubate1 Add_Stop Add Stop Solution Incubate1->Add_Stop Add_Ab Add Tb-Antibody Add_Stop->Add_Ab Incubate2 Incubate (60 min) Add_Ab->Incubate2 Read_TRFRET Read TR-FRET Incubate2->Read_TRFRET Calc_IC50 Calculate IC50 Read_TRFRET->Calc_IC50

TR-FRET Kinase Assay Workflow

Signaling Pathway: PI3K/Akt/mTOR

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[2][3][4][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common event in many cancers.[1][7][8][9] Therefore, targeting kinases within this pathway is a major focus of cancer drug discovery.

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4EBP1->Cell_Growth Inhibits (when unphosphorylated) Inhibitor 3-Bromoimidazo[1,2-a]pyridine -6-carboxylic acid (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the production of PIP3. PIP3 recruits and activates Akt, which in turn activates mTORC1. mTORC1 promotes cell growth and proliferation by phosphorylating downstream targets like S6K and 4E-BP1. Small molecule inhibitors, potentially including this compound and its derivatives, can target key kinases in this pathway such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.

References

Application Notes and Protocols: 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in oncology, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anticancer agents due to their ability to modulate key cellular signaling pathways frequently dysregulated in cancer. While specific research on 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is limited in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has shown significant cytotoxic effects against various cancer cell lines and inhibitory activity against critical signaling cascades such as the PI3K/Akt/mTOR pathway.[1][2][3]

These application notes provide an overview of the potential applications of this compound in cancer research, based on the activities of structurally related analogs. Detailed protocols for foundational experiments to characterize its anticancer effects are also presented.

Potential Applications in Cancer Research

Based on the known biological activities of the imidazo[1,2-a]pyridine scaffold, this compound is a candidate for investigation in the following areas of cancer research:

  • Inhibition of Cancer Cell Proliferation: As a primary screening step, the compound can be evaluated for its ability to inhibit the growth of a panel of human cancer cell lines.

  • Induction of Apoptosis: Further studies can explore the compound's potential to trigger programmed cell death in cancer cells.

  • Modulation of the PI3K/Akt/mTOR Signaling Pathway: Given that many imidazo[1,2-a]pyridine derivatives target this pathway, it is a key area for mechanistic investigation.[1][2]

  • Development of Novel Anticancer Therapeutics: The core structure can serve as a scaffold for the development of more potent and selective anticancer agents.

Quantitative Data Summary (Analogous Compounds)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[4]
MCF-7 (Breast)30.88 ± 14.44[4]
B16F10 (Melanoma)64.81 ± 15.78[4]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[4]
HT-29 (Colon)10.11 ± 0.70[4]
B16F10 (Melanoma)14.39 ± 0.04[4]
PI3Kα Inhibitor Derivative A375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
PI3K/mTOR Dual Inhibitor (15a) HCT116 (Colon)Not specified, but showed significant tumor growth inhibition in vivo.[2]
HT-29 (Colon)Not specified, but showed significant tumor growth inhibition in vivo.[2]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze

Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol describes the use of Western blotting to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[7]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of the compound for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Bromoimidazo[1,2-a]pyridine -6-carboxylic acid (Proposed Target) Inhibitor->PI3K

Proposed inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a molecule of interest for cancer research based on the established anticancer properties of the imidazo[1,2-a]pyridine scaffold. The provided application notes and protocols offer a foundational framework for researchers to systematically evaluate its potential as a novel anticancer agent. By employing these methodologies, scientists can elucidate its cytotoxic effects, mechanism of action, and potential for further therapeutic development.

References

Application Notes and Protocols for the Derivatization of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The strategic derivatization of this scaffold is a key step in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the derivatization of a key intermediate, 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, focusing on amide bond formation for the exploration of structure-activity relationships (SAR). The bromine atom at the 3-position also serves as a versatile handle for further modifications, such as palladium-catalyzed cross-coupling reactions, allowing for extensive chemical space exploration.

Derivatization Strategy for SAR Studies

A common and effective strategy for SAR studies of carboxylic acid-containing scaffolds is the generation of a diverse amide library. This approach allows for the systematic investigation of the impact of various substituents on biological activity. The this compound core provides two key points for diversification: the 6-carboxylic acid group for amide coupling and the 3-bromo position for cross-coupling reactions. This document will focus on the derivatization of the carboxylic acid moiety.

The general workflow for such a study involves the synthesis of a library of amide derivatives, followed by biological screening to determine their activity against a specific target. The resulting data is then analyzed to establish an SAR, guiding the design of next-generation compounds with improved properties.

Experimental Protocols

Protocol 1: General Amide Coupling via EDC/HOBt Activation

This protocol describes a general method for the synthesis of amide derivatives from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine of choice (e.g., substituted anilines, benzylamines, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Amide Coupling using HATU

For more challenging couplings, such as with electron-deficient amines or sterically hindered substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

To illustrate the application of derivatization for SAR studies, the following table summarizes the biological activity of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent PI3Kα inhibitors. While not direct amide derivatives of the title compound, this series showcases how systematic modification of a substituent attached to the imidazo[1,2-a]pyridine core, in this case at the 6-position, can significantly impact biological activity. This data is representative of a typical SAR study that would follow the synthesis of a focused library.

Compound IDR Group on QuinazolinePI3Kα IC₅₀ (nM)[1]
1 4-ethoxyphenyl1.94[1]
2 4-(trifluoromethoxy)phenyl2.37
3 4-chlorophenyl3.15
4 4-fluorophenyl4.28
5 3-ethoxyphenyl5.62
6 3-chlorophenyl7.81
7 phenyl10.5
8 2-chlorophenyl15.3
9 cyclopropyl21.8

Note: The IC₅₀ values are presented to illustrate the SAR trend. The full chemical structures can be found in the cited literature.

SAR Summary:

  • Aromatic Substituents: The presence of a substituted phenyl ring at the R position is generally favorable for potent PI3Kα inhibition.

  • Para-Substitution: Para-substituted phenyl rings tend to exhibit higher potency compared to meta- or ortho-substituted analogs.

  • Electron-Donating Groups: The ethoxy group at the para-position of the phenyl ring (Compound 1) resulted in the most potent compound in this series.

  • Electron-Withdrawing Groups: While still potent, compounds with electron-withdrawing groups like chloro and trifluoromethoxy at the para-position (Compounds 2, 3, and 4) showed slightly reduced activity compared to the ethoxy-substituted analog.

  • Steric Effects: The ortho-substituted analog (Compound 8) displayed lower potency, suggesting potential steric hindrance.

  • Alkyl Substituents: Replacing the aromatic ring with a small alkyl group like cyclopropyl (Compound 9) led to a significant decrease in activity.

Mandatory Visualizations

experimental_workflow start 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid coupling Amide Coupling (e.g., HATU/DIPEA) start->coupling amine Diverse Amine Library amine->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization library Amide Derivative Library characterization->library screening Biological Screening (e.g., Kinase Assay) library->screening sar SAR Analysis screening->sar

Caption: Experimental workflow for the synthesis and SAR study of 3-Bromoimidazo[1,2-a]pyridine-6-carboxamide derivatives.

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] The following diagram illustrates this pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Analytical Methods for the Characterization of Imidazopyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] This scaffold is notably present in anxiolytic and hypnotic drugs, such as zolpidem and alpidem, which act as positive allosteric modulators of the GABA-A receptor.[2][3] The diverse biological activities of imidazopyridine derivatives, including antiviral, anticancer, and anti-inflammatory properties, have spurred significant interest in their development and characterization.[1]

These application notes provide an overview of the key analytical techniques and detailed protocols for the qualitative and quantitative analysis of imidazopyridine compounds. The methodologies covered are essential for drug discovery, development, quality control, and pharmacokinetic studies.

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and quantification of imidazopyridine compounds from various matrices, including pharmaceutical formulations, biological fluids, and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable imidazopyridine compounds. It offers high sensitivity and specificity, making it suitable for forensic toxicology and pharmacokinetic studies.[4][5]

Application Note:

GC-MS is particularly effective for the determination of zolpidem in urine samples, often in the context of drug-facilitated crime investigations.[4][5] The method typically involves a simple liquid-liquid extraction followed by direct injection into the GC-MS system.

Experimental Protocol: Determination of Zolpidem in Urine by GC-MS [4][5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine sample, add an internal standard (e.g., clozapine).

    • Add 5 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of zolpidem and the internal standard.

Quantitative Data Summary: GC-MS Analysis of Zolpidem [4][5]

ParameterValue
Linearity Range10 - 200 µg/mL
Limit of Detection (LOD)0.28 µg/mL
Limit of Quantification (LOQ)0.35 µg/mL
Recovery93.40 - 94.41%
Correlation Coefficient (r²)> 0.99
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of a broad range of imidazopyridine compounds in complex matrices like blood, plasma, and urine.[6][7][8] It is the method of choice for pharmacokinetic studies and for the simultaneous analysis of multiple drugs and their metabolites.

Application Note:

LC-MS/MS methods have been developed for the simultaneous screening of numerous new psychoactive substances (NPS) and other drugs, including imidazopyridine derivatives, in blood samples.[6][7] These methods often employ a simple protein precipitation step for sample preparation, enabling high-throughput analysis.

Experimental Protocol: Simultaneous Analysis of Imidazopyridines and Other Drugs in Blood by LC-MS/MS [6][7]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of whole blood, add 600 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

Quantitative Data Summary: LC-MS/MS Analysis of Various Drugs [6][7]

Compound ClassLOD Range (ng/mL)LOQ Range (ng/mL)
Imidazopyridines (e.g., Zolpidem)0.1 - 1.00.5 - 2.5
Benzodiazepines0.05 - 2.00.2 - 5.0
Opioids0.1 - 5.00.5 - 10.0
Synthetic Cannabinoids0.02 - 1.50.1 - 5.0

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of imidazopyridine compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10]

Application Note:

FTIR is a valuable tool for confirming the synthesis of imidazopyridine derivatives by identifying characteristic vibrational bands of the heterocyclic ring system and its substituents.

Experimental Protocol: FTIR Analysis of Imidazopyridine Compounds

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR accessory.

  • FTIR Analysis:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Identify characteristic absorption bands for functional groups such as C=N, C=C, C-N, and aromatic C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[9][11][12] Both ¹H and ¹³C NMR are routinely used.

Application Note:

NMR is crucial for the unambiguous structural confirmation of newly synthesized imidazopyridine derivatives and for studying their interactions with other molecules.

Experimental Protocol: NMR Analysis of Imidazopyridine Compounds

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure.

    • Advanced NMR techniques like COSY, HSQC, and HMBC can be used to determine the complete structure of complex molecules.

Signaling Pathway and Experimental Workflows

Imidazopyridine drugs like zolpidem and alpidem exert their effects by modulating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2][13]

GABA-A Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway downstream of the GABA-A receptor, where imidazopyridine compounds act as positive allosteric modulators, enhancing the effect of GABA.

GABAA_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor Ca_Channel L-type Ca²⁺ Channel GABA_A->Ca_Channel Depolarization Cl_ion GABA_A->Cl_ion Influx Ca_ion Ca_Channel->Ca_ion Influx GABA GABA GABA->GABA_A Binds Imidazopyridine Imidazopyridine Compound Imidazopyridine->GABA_A Modulates PKC Protein Kinase C (PKC) Ca_ion->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Inhibition) PKC->Downstream Phosphorylates Targets

Caption: GABA-A receptor signaling pathway modulated by imidazopyridine compounds.

General Analytical Workflow for Imidazopyridine Characterization

The following diagram outlines a typical workflow for the comprehensive analysis of an imidazopyridine compound.

Analytical_Workflow Sample Sample (Pharmaceutical, Biological, etc.) Extraction Sample Preparation (LLE, SPE, PP) Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Spectroscopy Spectroscopic Characterization (NMR, FTIR) Extraction->Spectroscopy Detection Detection & Quantification (MS, FID, UV, Fluorescence) Chromatography->Detection Data_Analysis Data Analysis & Reporting Detection->Data_Analysis Spectroscopy->Data_Analysis

Caption: General analytical workflow for imidazopyridine characterization.

Conclusion

The analytical methods described provide a robust framework for the characterization of imidazopyridine compounds. The choice of technique depends on the specific analytical goal, whether it is routine quality control, in-depth structural elucidation, or sensitive quantification in biological matrices. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

Application Notes and Protocols for Testing the Biological Activity of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a significant class of nitrogen-containing heterocyclic compounds, structurally analogous to purines, which grants them the ability to interact with a wide range of biological targets.[1] This structural feature has positioned them as "privileged scaffolds" in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] This document provides detailed experimental protocols for evaluating the key biological activities of novel imidazopyridine derivatives, complete with data presentation guidelines and workflow visualizations to assist researchers in the systematic assessment of these promising compounds.

Anticancer Activity

Imidazopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways crucial for cancer cell proliferation and survival.[4] Mechanisms of action include the inhibition of key enzymes like cyclin-dependent kinases (CDKs), PI3K/mTOR signaling, and the modulation of pathways such as Wnt/β-catenin.[5][6] The following protocols are fundamental for assessing the in vitro anticancer efficacy of these compounds.

Experimental Protocols

1.1 Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A375, HCT116).[5][8][9][10]

    • 96-well flat-bottom plates.

    • Complete culture medium (e.g., RPMI 1640 with 10% FBS).[11]

    • Imidazopyridine test compounds.

    • MTT solution (5 mg/mL in PBS).[5][7]

    • Dimethyl sulfoxide (DMSO).[8]

    • Microplate reader.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 4x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[5][7] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the imidazopyridine compounds in culture medium. Replace the existing medium with 100-200 µL of medium containing the test compounds at various concentrations (e.g., 0 to 100 µM).[5][9] Include untreated and vehicle (e.g., DMSO) control wells.

    • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[5][7][8]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[5][7][8]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]

1.2 Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[7]

  • Materials:

    • Cancer cells treated with the IC50 concentration of the test compound.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Annexin V binding buffer.[7]

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Protocol:

    • Cell Treatment: Treat cells with the IC50 concentration of the imidazopyridine derivative for 24-48 hours.[7]

    • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[7]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[7]

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[7][8]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

    • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.[7]

1.3 Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like Propidium Iodide.[7]

  • Materials:

    • Cancer cells treated with the IC50 concentration of the test compound.

    • Ice-cold 70% ethanol.[7]

    • PBS.

    • Staining solution containing Propidium Iodide (PI) and RNase A.[7]

    • Flow cytometer.

  • Protocol:

    • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24-48 hours.[7]

    • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7]

    • Staining: Wash the fixed cells with PBS and resuspend them in the PI/RNase A staining solution.[7]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[9]

Data Presentation

Summarize the results of the cell viability assays in a table to compare the cytotoxic effects of different imidazopyridine derivatives across various cancer cell lines.

Compound IDCell LineIC50 (µM) after 48hReference
C188MCF-7 (Breast)24.4[5]
C188T47-D (Breast)23.0[5]
IP-5HCC1937 (Breast)45.0[12]
IP-6HCC1937 (Breast)47.7[12]
Compound 6A375 (Melanoma)9.7[9]
Compound 6HeLa (Cervical)44.6[9]
Compound 12bHep-2 (Laryngeal)11.0[10]
Compound 12bMCF-7 (Breast)11.0[10]
Compound 8HCT-15 (Colon)0.31[11]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct comparisons are best made within the same study.

Mandatory Visualizations

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Imidazopyridine compounds (serial dilutions) B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT cell proliferation assay.[7]

Apoptosis_Pathway cluster_pathway Inhibition of CDK9 Signaling Pathway Drug Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T (P-TEFb) Drug->CDK9 Inhibition RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Promotes Transcription Gene Transcription RNAPII->Transcription Proteins Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription->Proteins Synthesis Apoptosis Apoptosis Proteins->Apoptosis Inhibits

Caption: Inhibition of the CDK9/Cyclin T complex.

Antimicrobial Activity

Imidazopyridine derivatives have shown a broad spectrum of antimicrobial activities, making them candidates for the development of new antibiotics to combat drug-resistant bacteria.[3][13] The following protocols are standard methods for screening and quantifying the antibacterial efficacy of these compounds.

Experimental Protocols

2.1 Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth. A clear zone of inhibition around a well containing the test compound indicates antibacterial activity.[14]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[15]

    • Mueller-Hinton Agar (MHA) plates.[14]

    • Standardized bacterial inoculum (0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).[14]

    • Imidazopyridine test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Ciprofloxacin).

    • Sterile cork borer or pipette tip.

  • Protocol:

    • Inoculum Preparation: Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.[14]

    • Inoculation of Plates: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a bacterial lawn.[14]

    • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

    • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.[14]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each well.[14]

2.2 Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

  • Materials:

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB).[14]

    • Standardized bacterial inoculum (diluted to approx. 5 x 10⁵ CFU/mL).[14]

    • Imidazopyridine test compounds.

    • Positive and negative controls.

  • Protocol:

    • Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.[14]

    • Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Data Presentation

Present the antimicrobial screening results in a table, showing the zone of inhibition for the diffusion assay and the MIC values for the microdilution assay.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)
Example 1 S. aureus187.8
Example 2 S. aureus1231.25
Example 1 E. coli1515.6
Example 2 E. coli962.5
Ciprofloxacin S. aureus25< 1
Ciprofloxacin E. coli28< 1

Mandatory Visualizations

Antimicrobial_Workflow cluster_workflow Agar Well Diffusion Assay Workflow A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Agar Plate (create bacterial lawn) A->B C Create wells in the agar B->C D Add test compound to wells C->D E Pre-diffuse at room temperature D->E F Incubate at 37°C for 18-24 hours E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.[14]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and imidazopyridines have been investigated for their ability to modulate inflammatory responses.[17][18] A common approach is to measure their effect on the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol

3.1 Cytokine Inhibition in LPS-Stimulated Macrophages

  • Objective: To measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by imidazopyridine derivatives.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7).

    • Lipopolysaccharide (LPS).

    • Imidazopyridine test compounds.

    • ELISA kits for TNF-α and IL-6.[19]

  • Protocol:

    • Cell Seeding: Plate macrophages at a density of 4.0 x 10⁵ cells/plate and allow them to adhere overnight.[19]

    • Pre-treatment: Pre-treat the cells with the test compounds (e.g., at 10 µM) for 2 hours.[19]

    • Stimulation: Treat the cells with LPS (e.g., 0.5 µg/mL) for 22 hours to induce an inflammatory response.[19]

    • Supernatant Collection: Collect the culture media (supernatant) from each well.

    • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[19]

    • Data Analysis: Normalize cytokine levels to total protein content and express the results as a percentage of the LPS-only control.[19]

Data Presentation

Tabulate the percentage of cytokine inhibition to compare the anti-inflammatory effects of different compounds.

Compound IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
X10 1045%50%
X12 1075%80%
X15 1060%65%
Omeprazole 1030%35%

Data is illustrative based on findings for imidazopyridine derivatives.[19]

Antiviral Activity

The structural diversity of imidazopyridines has led to their evaluation against various viruses, including Human Immunodeficiency Virus (HIV).[20][21] The following protocol describes a common method for assessing anti-HIV activity in vitro.

Experimental Protocol

4.1 Anti-HIV Assay in MT-4 Cells

  • Objective: To determine the efficacy of imidazopyridine compounds against HIV-1 and HIV-2 strains using a cell-based assay.

  • Method: The MTT method is used to measure the viability of MT-4 cells, which are susceptible to HIV-induced cell death. An effective antiviral compound will protect the cells from the virus, resulting in higher cell viability.[20]

  • Materials:

    • MT-4 cells.

    • HIV-1 (e.g., IIIB strain) and HIV-2 (e.g., ROD strain) viral stocks.[20]

    • Imidazopyridine test compounds.

    • MTT solution.

    • 96-well plates.

  • Protocol:

    • Cell Treatment: Add stock solutions of the test compounds to triplicate wells. Prepare two sets of plates: one for mock-infected cells and one for HIV-infected cells.[20]

    • Infection: Add the appropriate HIV strain to the infection plates.

    • Incubation: Incubate the plates for a standard period (e.g., 5 days) at 37°C.

    • Cell Viability Measurement: At the end of the incubation, perform the MTT assay as described in Section 1.1 to assess cell viability in both mock-infected and HIV-infected wells.

    • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death. Also, determine the 50% cytotoxic concentration (CC50) from the mock-infected plates. The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.

Data Presentation

Summarize the antiviral activity data in a table, including EC50, CC50, and the Selectivity Index.

Compound IDAntiviral Activity vs HIV-1 (EC50, µg/mL)Antiviral Activity vs HIV-2 (EC50, µg/mL)Cytotoxicity (CC50, µg/mL)Selectivity Index (SI) vs HIV-2
4a 82.0247.72>100>2.1

Data based on findings for an imidazopyridine-Schiff base derivative.[20][22]

References

Application Notes and Protocols: 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is a versatile heterocyclic compound that serves as a valuable fragment in drug discovery and design. Its rigid bicyclic core, the imidazo[1,2-a]pyridine scaffold, is recognized as a "privileged structure" in medicinal chemistry, known for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 3-position and a carboxylic acid at the 6-position provides strategic vectors for chemical modification, allowing for fragment growing, linking, or merging in fragment-based drug design (FBDD). This document provides an overview of its potential applications, relevant biological pathways, and detailed protocols for its synthesis and evaluation.

The molecular weight of this compound is 241.04 g/mol , which aligns with the general "rule of three" for fragment-based drug discovery (molecular weight < 300 Da). This characteristic, combined with its synthetic tractability, makes it an ideal starting point for the development of more complex and potent drug candidates.

Potential Therapeutic Applications and Key Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against a range of biological targets. While specific quantitative data for the parent fragment, this compound, is not extensively published, the activities of its derivatives suggest its potential for development into inhibitors targeting key signaling pathways in various diseases.

Oncology: KRAS and Rab Geranylgeranyl Transferase (RGGT) Signaling

The imidazo[1,2-a]pyridine core has been utilized to develop inhibitors of key oncogenic proteins. Notably, derivatives have been synthesized as covalent inhibitors of KRAS G12C, a common mutation in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that acts as a molecular switch in the cell, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation traps KRAS in its active state, leading to constitutive activation of downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

KRAS_Signaling cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS Signaling Pathway

Additionally, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of Rab geranylgeranyl transferase (RGGT). RGGT is responsible for the post-translational modification of Rab GTPases, which is crucial for their membrane association and function in vesicular trafficking. Dysregulation of Rab protein function has been implicated in cancer progression.

RGGT_Signaling REP Rab Escort Protein (REP) REP_Rab REP-Rab Complex REP->REP_Rab Rab Newly synthesized Rab Protein Rab->REP RGGT Rab Geranylgeranyl Transferase (RGGT) REP_Rab->RGGT Prenylated_Rab Prenylated Rab-REP RGGT->Prenylated_Rab GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->RGGT Membrane Target Membrane Prenylated_Rab->Membrane Vesicular_Trafficking Vesicular Trafficking Membrane->Vesicular_Trafficking Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->RGGT Inhibition

Rab Geranylgeranylation Pathway
Inflammation: NF-κB and COX-2 Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2). Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB pathway.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->IKK Inhibition DNA κB DNA sites NFkB_nuc->DNA Transcription Gene Transcription (COX-2, Cytokines) DNA->Transcription Amide_Coupling_Workflow Start 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid Reagents Coupling Reagents (e.g., EDC, HOBt) + Amine + Solvent (e.g., CH3CN) Start->Reagents Amine Primary or Secondary Amine (R-NH2) Amine->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Bromo-6-(aminocarbonyl)- imidazo[1,2-a]pyridine Derivative Purification->Product MTT_Assay_Workflow Cell_Culture Seed cells in a 96-well plate Incubation1 Incubate (e.g., 24h, 37°C) Cell_Culture->Incubation1 Treatment Add serial dilutions of 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid Incubation1->Treatment Incubation2 Incubate (e.g., 48h, 37°C) Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate (e.g., 3h, 37°C) MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement Analysis Calculate IC50 value Measurement->Analysis Kinase_Assay_Workflow Preparation Prepare kinase, substrate, ATP, and inhibitor solutions in kinase buffer Plate_Setup Add inhibitor and kinase to 384-well plate Preparation->Plate_Setup Incubation1 Incubate at room temp (e.g., 10 min) Plate_Setup->Incubation1 Reaction_Start Add ATP/Substrate mix to initiate reaction Incubation1->Reaction_Start Incubation2 Incubate at 30°C (e.g., 60 min) Reaction_Start->Incubation2 Reaction_Stop Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation2->Reaction_Stop Incubation3 Incubate at room temp (e.g., 40 min) Reaction_Stop->Incubation3 Signal_Generation Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation3->Signal_Generation Incubation4 Incubate at room temp (e.g., 30 min) Signal_Generation->Incubation4 Measurement Measure luminescence Incubation4->Measurement Analysis Calculate % inhibition and IC50 value Measurement->Analysis

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized privileged structure, with derivatives showing a wide therapeutic spectrum, including activity as kinase inhibitors.[1][2] This guide outlines a practical multi-step synthetic route, starting from commercially available reagents, with a focus on reaction conditions suitable for scale-up, purification strategies, and analytical characterization. Additionally, the biological context of imidazo[1,2-a]pyridine derivatives as inhibitors of key oncogenic signaling pathways, such as PI3K/mTOR and STAT3/NF-κB, is discussed.[3][4][5] Experimental workflows for evaluating such kinase inhibitors are also presented.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[6] Several marketed drugs, including zolpidem and alpidem, feature this scaffold.[7] The target molecule, this compound, possesses key functionalities that make it an attractive building block for the development of novel therapeutics, particularly in oncology. The bromine atom at the 3-position serves as a versatile handle for further chemical modifications, while the carboxylic acid at the 6-position can enhance solubility and provide a point for polar interactions with biological targets.

This document details a robust and scalable synthetic pathway to this compound, designed for implementation in a laboratory or pilot plant setting.

Synthetic Strategy

A multi-step synthetic approach has been devised, prioritizing scalability, safety, and efficiency. The overall strategy involves the initial construction of the imidazo[1,2-a]pyridine core, followed by the sequential introduction of the required functional groups.

Proposed Synthetic Route:

SynthesisRoute A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 6-Bromoimidazo[1,2-a]pyridine B->C Cyclization D 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde C->D Vilsmeier-Haack Formylation E This compound D->E Oxidation & Bromination

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This initial step involves the regioselective bromination of 2-aminopyridine. A scalable method utilizes phenyltrimethylammonium tribromide to avoid the formation of di-substituted byproducts.[8][9]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Aminopyridine94.111.0
Phenyltrimethylammonium tribromide375.981.0
Chloroform119.38Solvent
Saturated Sodium Chloride Solution-Wash
Anhydrous Sodium Sulfate142.04Drying Agent
Benzene78.11Recrystallization

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve 2-aminopyridine (1.0 eq.) in chloroform.

  • Add phenyltrimethylammonium tribromide (1.0 eq.) to the solution.

  • Stir the mixture at 30°C for 2 hours.

  • After the reaction is complete, wash the mixture with a saturated sodium chloride solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Recrystallize the crude product from benzene to yield pure 2-Amino-5-bromopyridine.

Expected Yield: 75-81%[8][9]

Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring is formed through the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde. This reaction can be performed in an aqueous medium under mild conditions.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Amino-5-bromopyridine172.011.0
40% Chloroacetaldehyde (aq. solution)78.50 (for pure)1.2
Sodium Bicarbonate84.011.2
Water18.02Solvent
Ethyl Acetate88.11Extraction Solvent
Anhydrous Sodium Sulfate142.04Drying Agent

Procedure:

  • To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq.), 40% chloroacetaldehyde aqueous solution (1.2 eq.), sodium bicarbonate (1.2 eq.), and water.

  • Stir the mixture at 55°C for 5-20 hours, monitoring the reaction by TLC.

  • After completion, add ethyl acetate to the reaction mixture and separate the organic phase.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to obtain 6-Bromoimidazo[1,2-a]pyridine.

Expected Yield: ~72%

Step 3: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

The introduction of a formyl group at the 3-position can be achieved via a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
6-Bromoimidazo[1,2-a]pyridine197.031.0
Phosphorus Oxychloride (POCl3)153.331.5
N,N-Dimethylformamide (DMF)73.09Solvent/Reagent
Saturated Sodium Bicarbonate Solution-Quenching
Ethyl Acetate88.11Extraction Solvent
Anhydrous Sodium Sulfate142.04Drying Agent

Procedure:

  • In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (1.5 eq.) while maintaining the temperature below 10°C.

  • Stir the mixture for 30 minutes, then add 6-bromoimidazo[1,2-a]pyridine (1.0 eq.).

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 53%[10]

Step 4: Synthesis of this compound

This final step involves the oxidation of the aldehyde to a carboxylic acid and subsequent bromination at the 3-position. A one-pot procedure can be envisioned, or a two-step sequence. For clarity, a two-step process is described.

Step 4a: Oxidation to 6-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde225.041.0
Potassium Permanganate (KMnO4) or Oxone®158.03 or ~614.71.1 - 2.0
Acetone/Water or suitable solvent-Solvent
Sodium Bisulfite104.06Quenching
Hydrochloric Acid36.46Acidification

Procedure:

  • Dissolve 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) in a suitable solvent mixture like acetone and water.

  • Cool the solution in an ice bath and slowly add the oxidizing agent (e.g., potassium permanganate, 1.1 eq.).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the excess oxidant with a saturated solution of sodium bisulfite.

  • Filter the mixture to remove manganese dioxide if formed.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4b: Bromination to this compound

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid241.041.0
N-Bromosuccinimide (NBS)177.981.1
Acetonitrile or DMF-Solvent

Procedure:

  • Dissolve 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq.) in a suitable solvent like acetonitrile.

  • Add N-bromosuccinimide (1.1 eq.) to the solution.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the final product.

Biological Context and Application

Imidazo[1,2-a]pyridine derivatives are recognized as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.[2] The target molecule, this compound, is a valuable scaffold for developing inhibitors of key signaling pathways implicated in tumorigenesis.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers.[11] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent dual PI3K/mTOR inhibitors.[2][12] These inhibitors typically bind to the ATP-binding site of the kinases.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to TLR Toll-like Receptor (TLR) IKK IKK TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival, Inflammation) Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->STAT3 Inhibits Phosphorylation Inhibitor->NFkB Inhibits Nuclear Translocation KinaseInhibitorScreening cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Biochemical Assays (e.g., Kinase Activity Assays) B Determine IC50 Values A->B C Selectivity Profiling (Kinome Scan) B->C D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D E Target Engagement Assays (e.g., Western Blot for Phospho-protein levels) D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G Pharmacokinetic (PK) Studies F->G H Pharmacodynamic (PD) Studies G->H I Xenograft Models H->I

References

Application Notes and Protocols for C-H Functionalization of Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the diversification of this heterocyclic system, enabling the introduction of a wide array of functional groups without the need for pre-functionalization. This document provides detailed application notes and experimental protocols for several key C-H functionalization reactions of the imidazo[1,2-a]pyridine scaffold, facilitating their application in drug discovery and development.

Visible-Light-Mediated C-3 Arylation with Aryl Diazonium Salts

This protocol describes a green and efficient method for the C-3 arylation of imidazo[1,2-a]pyridines using aryl diazonium salts, employing chlorophyll as a natural and abundant photocatalyst. The reaction proceeds under mild conditions with visible light irradiation.

Application Notes:

This C-3 arylation method is notable for its use of a biocompatible and readily available photocatalyst, chlorophyll, moving away from expensive and potentially toxic heavy metal catalysts.[1][2] The reaction tolerates a variety of functional groups on both the imidazo[1,2-a]pyridine scaffold and the aryl diazonium salt, making it a versatile tool for creating libraries of C-3 arylated analogs. This transformation is particularly useful for the synthesis of 2,3-diarylimidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry.

Quantitative Data Summary:
EntryImidazo[1,2-a]pyridine SubstrateAryl Diazonium SaltYield (%)
12-Phenylimidazo[1,2-a]pyridine4-Fluorophenyldiazonium tetrafluoroborate85
22-Phenylimidazo[1,2-a]pyridine4-Chlorophenyldiazonium tetrafluoroborate82
32-Phenylimidazo[1,2-a]pyridine4-Bromophenyldiazonium tetrafluoroborate80
42-(p-Tolyl)imidazo[1,2-a]pyridine4-Methoxyphenyldiazonium tetrafluoroborate88
52-(4-Chlorophenyl)imidazo[1,2-a]pyridinePhenyldiazonium tetrafluoroborate78
Experimental Protocol:

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl diazonium tetrafluoroborate (1.2 equiv)

  • Chlorophyll (5 mol%)

  • Acetonitrile (MeCN)

  • Blue LEDs (450 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the substituted imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), aryl diazonium tetrafluoroborate (0.24 mmol, 1.2 equiv), and chlorophyll (0.01 mmol, 5 mol%).

  • Add acetonitrile (2.0 mL) to the tube.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with blue LEDs (450 nm) for 12 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired C-3 arylated imidazo[1,2-a]pyridine.

Palladium-Catalyzed C-3 Alkenylation

This protocol details the direct, oxidative C-3 alkenylation of imidazo[1,2-a]pyridines with various alkenes using a palladium catalyst. The reaction utilizes molecular oxygen as a green oxidant.

Application Notes:

This method provides a direct route to C-3 vinyl-substituted imidazo[1,2-a]pyridines, which are valuable intermediates for further synthetic transformations, such as Heck, Suzuki, and metathesis reactions. The protocol is applicable to a range of electronically diverse imidazo[1,2-a]pyridines and alkenes, including acrylates and styrenes. The use of molecular oxygen as the terminal oxidant enhances the environmental friendliness of this procedure.

Quantitative Data Summary:
EntryImidazo[1,2-a]pyridine SubstrateAlkeneYield (%)
12-Phenylimidazo[1,2-a]pyridinen-Butyl acrylate85
22-Methylimidazo[1,2-a]pyridinen-Butyl acrylate78
32-Phenylimidazo[1,2-a]pyridineStyrene75
47-Methyl-2-phenylimidazo[1,2-a]pyridinen-Butyl acrylate82
56-Chloro-2-phenylimidazo[1,2-a]pyridineStyrene68
Experimental Protocol:

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 equiv)

  • Alkene (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (10 mol%)

  • Copper(I) iodide (CuI) (20 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Oxygen (balloon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the substituted imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), Pd(OAc)2 (0.05 mmol, 10 mol%), CuI (0.1 mmol, 20 mol%), and K2CO3 (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with oxygen (repeat three times) and leave it under an oxygen balloon.

  • Add DMF (3.0 mL) and the alkene (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the C-3 alkenylated product.

Copper-Catalyzed C-3 Thiolation

This section provides a protocol for the copper-catalyzed C-3 thiolation of imidazo[1,2-a]pyridines with thiols, offering a straightforward method for the formation of C-S bonds.

Application Notes:

The introduction of a sulfur-containing moiety at the C-3 position of the imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with organosulfur compounds. This copper-catalyzed method is operationally simple and proceeds under mild conditions. It is compatible with a variety of substituted imidazo[1,2-a]pyridines and both aromatic and aliphatic thiols.

Quantitative Data Summary:
EntryImidazo[1,2-a]pyridine SubstrateThiolYield (%)
12-Phenylimidazo[1,2-a]pyridineThiophenol92
22-Methylimidazo[1,2-a]pyridineThiophenol85
32-Phenylimidazo[1,2-a]pyridine4-Methylthiophenol95
42-Phenylimidazo[1,2-a]pyridine4-Chlorothiophenol88
52-Phenylimidazo[1,2-a]pyridineBenzyl mercaptan75
Experimental Protocol:

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 equiv)

  • Thiol (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vial

Procedure:

  • In a reaction vial, combine the substituted imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), thiol (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), and K2CO3 (1.0 mmol, 2.0 equiv).

  • Add DMSO (2.0 mL) to the vial.

  • Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the C-3 thiolated imidazo[1,2-a]pyridine.

Iron-Catalyzed C-3 Acylation

This protocol describes the direct C-3 acylation of imidazo[1,2-a]pyridines with aromatic aldehydes using an iron catalyst in an aerobic oxidative cross-dehydrogenative coupling process.

Application Notes:

The C-3 aroyl-imidazo[1,2-a]pyridine moiety is a key structural feature in several biologically active molecules. This iron-catalyzed method provides a direct and efficient route to these compounds, avoiding the multi-step procedures often required in classical Friedel-Crafts acylations. The use of an inexpensive and environmentally benign iron catalyst is a significant advantage. The reaction demonstrates good functional group tolerance on both the imidazo[1,2-a]pyridine and the aldehyde.

Quantitative Data Summary:
EntryImidazo[1,2-a]pyridine SubstrateAromatic AldehydeYield (%)
12-Phenylimidazo[1,2-a]pyridineBenzaldehyde89
22-(p-Tolyl)imidazo[1,2-a]pyridineBenzaldehyde85
32-Phenylimidazo[1,2-a]pyridine4-Chlorobenzaldehyde82
42-Phenylimidazo[1,2-a]pyridine4-Methoxybenzaldehyde75
57-Methyl-2-phenylimidazo[1,2-a]pyridineBenzaldehyde87
Experimental Protocol:

Materials:

  • 2-Arylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aromatic aldehyde (1.5 equiv)

  • Iron(III) bromide (FeBr3) (20 mol%)

  • Reaction vial

Procedure:

  • To a reaction vial, add the 2-arylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), aromatic aldehyde (0.75 mmol, 1.5 equiv), and FeBr3 (0.1 mmol, 20 mol%).

  • Heat the reaction mixture at 110 °C for 16 hours in an open-air system.

  • After cooling, dissolve the reaction mixture in dichloromethane.

  • Purify the crude product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aroylimidazo[1,2-a]pyridine.

Rhodium-Catalyzed C-5 Arylation

This protocol outlines a directed, regioselective C-5 arylation of imidazo[1,2-a]pyridine-3-carboxamides using a rhodium(III) catalyst. The N-methoxyamide directing group is crucial for the observed regioselectivity.

Application Notes:

Functionalization at the C-5 position of the imidazo[1,2-a]pyridine scaffold is less common than at the C-3 position but is of great importance for modulating the pharmacological properties of these compounds. This rhodium-catalyzed method provides a reliable way to achieve C-5 arylation. The directing group can be subsequently removed or transformed, offering further avenues for structural diversification.

Quantitative Data Summary:
EntryImidazo[1,2-a]pyridine SubstrateArylating AgentYield (%)
1N-methoxy-N-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamideDiphenylacetylene85
2N-methoxy-N-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide1,2-Di(p-tolyl)acetylene82
3N-methoxy-N-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamideDiphenylacetylene80
4N-methoxy-N-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide1-Phenyl-1-propyne75
56-Chloro-N-methoxy-N-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamideDiphenylacetylene78
Experimental Protocol:

Materials:

  • Imidazo[1,2-a]pyridine-3-carboxamide (1.0 equiv)

  • Alkyne (2.0 equiv)

  • [RhCp*Cl2]2 (5 mol%)

  • AgSbF6 (20 mol%)

  • Cu(OAc)2 (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the imidazo[1,2-a]pyridine-3-carboxamide (0.2 mmol, 1.0 equiv), [RhCp*Cl2]2 (0.01 mmol, 5 mol%), AgSbF6 (0.04 mmol, 20 mol%), and Cu(OAc)2 (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add the alkyne (0.4 mmol, 2.0 equiv) and DCE (1.0 mL).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the C-5 arylated product.

Visualizations

C3_Arylation_Workflow cluster_start Starting Materials cluster_catalysis Photocatalytic Reaction cluster_workup Workup & Purification cluster_product Final Product IAP Imidazo[1,2-a]pyridine Reaction Chlorophyll, Blue LED, MeCN, RT, 12h IAP->Reaction Diazonium Aryl Diazonium Salt Diazonium->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C-3 Arylated Imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for Visible-Light-Mediated C-3 Arylation.

CH_Functionalization_Pathways cluster_c3 C-3 Functionalization cluster_c5 C-5 Functionalization IAP Imidazo[1,2-a]pyridine Scaffold C3_Arylation Arylation (Visible Light, Pd, Cu) IAP->C3_Arylation Ar-N2+ C3_Alkenylation Alkenylation (Pd-catalyzed) IAP->C3_Alkenylation Alkene C3_Thiolation Thiolation (Cu-catalyzed) IAP->C3_Thiolation R-SH C3_Acylation Acylation (Fe-catalyzed) IAP->C3_Acylation Ar-CHO C5_Arylation Arylation (Rh-catalyzed) IAP->C5_Arylation Alkyne (with DG)

Caption: Key C-H Functionalization Pathways of Imidazo[1,2-a]pyridine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.

Issue 1: Low Yield of Imidazo[1,2-a]pyridine-6-carboxylic Acid (the unbrominated precursor)

  • Question: My initial cyclization reaction to form the imidazo[1,2-a]pyridine-6-carboxylic acid backbone from 2-amino-5-pyridinecarboxylic acid and an α-halocarbonyl compound is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the imidazo[1,2-a]pyridine core are a common issue.[1][2] Several factors can contribute to this problem:

    • Purity of Starting Materials: Ensure the 2-amino-5-pyridinecarboxylic acid is pure. Impurities can interfere with the reaction. Methods for the synthesis of this starting material include hydrolysis of 5-cyanopyridine-2-amine or reduction of 2-nitro-5-pyridinecarboxylic acid.[3]

    • Reaction Conditions: The reaction conditions are critical. The traditional approach involves the condensation of a 2-aminopyridine with an α-haloketone.[2][4] Variations in solvent, temperature, and reaction time can significantly impact the yield. Consider screening different solvents such as ethanol, DMF, or even solvent-free conditions.[1][2] Microwave irradiation has also been shown to improve yields and reduce reaction times in some cases.[5]

    • Base: The choice and amount of base can be crucial for neutralizing the hydrohalic acid formed during the reaction. Common bases include sodium bicarbonate and triethylamine.[6] An inappropriate base or concentration can lead to side reactions or incomplete conversion.

    • Side Reactions: 2-aminopyridines can undergo side reactions. For instance, N-(pyridin-2-yl)amides can be formed from α-bromoketones under certain conditions.[7]

Issue 2: Poor Selectivity in the Bromination Step

  • Question: I am attempting to brominate imidazo[1,2-a]pyridine-6-carboxylic acid to obtain the 3-bromo derivative, but I am observing a mixture of products, including di-brominated species and bromination at other positions. How can I improve the regioselectivity for C3-bromination?

  • Answer: Achieving selective C3-bromination of the imidazo[1,2-a]pyridine ring can be challenging due to the presence of multiple reactive sites.[8]

    • Brominating Agent: The choice of brominating agent is critical for controlling selectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of electron-rich heterocycles. Other reagents like bromine in acetic acid can be more aggressive and lead to over-bromination.

    • Reaction Conditions: The reaction conditions must be carefully controlled. Performing the reaction at low temperatures can help to improve selectivity. The solvent can also play a significant role; less polar solvents may favor C3-bromination.

    • Protecting Groups: If selectivity remains an issue, consider protecting other reactive positions on the molecule, if applicable, before carrying out the bromination.

Issue 3: Difficulty in Purification of the Final Product

  • Question: I am struggling to purify the final this compound. What purification strategies are recommended?

  • Answer: The purification of polar compounds like carboxylic acids can be challenging.

    • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good quality crystals.

    • Column Chromatography: Silica gel column chromatography can be used for purification.[9] Due to the acidic nature of the product, it may be necessary to add a small amount of acid (e.g., acetic acid) to the eluent to prevent streaking on the column. A gradient elution from a less polar to a more polar solvent system is often effective.

    • Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step. The carboxylic acid product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and logical synthetic approach involves a two-step process:

  • Cyclization: Reaction of 2-amino-5-pyridinecarboxylic acid with a suitable three-carbon α,β-dicarbonyl or α-halocarbonyl compound to form the imidazo[1,2-a]pyridine-6-carboxylic acid core.

  • Bromination: Regioselective bromination at the C3 position of the imidazo[1,2-a]pyridine ring system, typically using N-bromosuccinimide (NBS).

Q2: Are there any one-pot methods available for this synthesis?

A2: While one-pot syntheses for various substituted imidazo[1,2-a]pyridines have been reported, a specific one-pot procedure for this compound is not widely documented in readily available literature.[9] However, tandem cyclization/bromination protocols have been developed for similar structures.[1]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: Standard analytical techniques for structure elucidation and purity assessment should be employed. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of related imidazo[1,2-a]pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Starting Material (2-aminopyridine derivative)ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-5-bromopyridine40% ChloroacetaldehydeNaHCO₃Ethanol555Not specified[6]
2-amino-5-bromopyridine40% ChloroacetaldehydeTriethylamineWater5520Not specified[6]
2-aminopyridinesα-bromoketones-Toluene1002Moderate to high[7]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid (General Procedure)

This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-pyridinecarboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Reagents: Add an appropriate α-halocarbonyl compound (e.g., bromoacetaldehyde or a derivative, 1.1 equivalents) to the solution.

  • Base Addition: Add a base such as sodium bicarbonate (2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~3-4 with a suitable acid (e.g., HCl).

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: C3-Bromination of Imidazo[1,2-a]pyridine-6-carboxylic acid (General Procedure)

  • Reaction Setup: In a round-bottom flask protected from light, dissolve the imidazo[1,2-a]pyridine-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Step 1: Cyclization cluster_intermediate Intermediate cluster_bromination Step 2: Bromination cluster_final Final Product 2-amino-5-pyridinecarboxylic_acid 2-Amino-5-pyridinecarboxylic Acid Cyclization Cyclization Reaction 2-amino-5-pyridinecarboxylic_acid->Cyclization alpha_halocarbonyl α-Halocarbonyl Compound alpha_halocarbonyl->Cyclization Imidazo_pyridine Imidazo[1,2-a]pyridine-6-carboxylic Acid Cyclization->Imidazo_pyridine Formation of imidazo[1,2-a]pyridine core Bromination C3-Bromination Imidazo_pyridine->Bromination Final_Product 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid Bromination->Final_Product Selective Bromination at C3 position NBS NBS NBS->Bromination Troubleshooting_Yield Low_Yield Low Yield in Cyclization Purity Starting Material Purity Low_Yield->Purity is caused by Conditions Reaction Conditions Low_Yield->Conditions is caused by Base Base Selection Low_Yield->Base is caused by Side_Reactions Side Reactions Low_Yield->Side_Reactions is caused by Solution_Purity Purify starting materials Purity->Solution_Purity is addressed by Solution_Conditions Optimize solvent, temperature, and reaction time. Consider microwave irradiation. Conditions->Solution_Conditions is addressed by Solution_Base Screen different bases (e.g., NaHCO3, Et3N) and optimize stoichiometry. Base->Solution_Base is addressed by Solution_Side_Reactions Adjust conditions to minimize side product formation. Side_Reactions->Solution_Side_Reactions is addressed by

References

Technical Support Center: Purification of Bromo-substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of bromo-substituted imidazopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate my bromo-substituted imidazopyridine product from the unreacted starting bromide?

A: This is a common challenge because the starting material (e.g., a brominated aminopyridine) and the final product often have very similar polarities.[1] The addition of a substituent may not significantly alter the molecule's overall interaction with the stationary phase (like silica gel), leading to overlapping Rf values in many common solvent systems and co-elution during column chromatography.[1]

Q2: My compound appears to be degrading or streaking on the silica TLC plate and column. What is the cause and how can I prevent it?

A: Bromo-substituted imidazopyridines, containing basic nitrogen atoms, can interact strongly with the acidic surface of standard silica gel. This can lead to irreversible adsorption, streaking, and decomposition.[2] To mitigate this, you can:

  • Deactivate the silica: Pre-treat the silica gel with a base like triethylamine (Et3N). This can be done by adding a small amount (0.1-1%) of Et3N to your eluent system.[1]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or florisil, which are less acidic than silica gel.[2]

  • Test for stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred (2D TLC test).[2]

Q3: What are the best general-purpose solvent systems for flash chromatography of these compounds?

A: The optimal system depends on the specific substitution pattern, but good starting points are mixtures of a non-polar and a moderately polar solvent.[3] Common systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol[1]

  • Chloroform/Acetone[1] It is crucial to perform a thorough TLC analysis with various solvent systems to find one that provides the best separation between your product and impurities.[3] An ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Q4: Is recrystallization a viable purification method for bromo-imidazopyridines?

A: Yes, recrystallization can be a very effective method, especially for removing less soluble impurities or for final polishing of the product if it is a solid. The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Solvent Selection: Common solvents to try are ethanol, methanol, isopropanol, or mixtures like ethanol/water or dichloromethane/hexane.

  • Procedure: Use the minimum amount of hot solvent to fully dissolve the crude product.[3][4] Cool the solution slowly to allow for the formation of pure crystals, which can then be isolated by filtration.[3]

Q5: How can I confirm the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment. These include:

  • Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can reveal the presence of impurities.[3]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹H) is essential for structural confirmation and can often show impurities.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden the range.[3]

Troubleshooting Guides

This section addresses specific problems encountered during the purification process.

Diagram: General Purification Workflow

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_column Perform Column Chromatography is_solid->run_column No / Oil recrystallization_success Success? try_recrystallization->recrystallization_success recrystallization_success->run_column No analyze_purity Analyze Purity (TLC, NMR, etc.) recrystallization_success->analyze_purity Yes run_column->analyze_purity is_pure Is it pure? analyze_purity->is_pure end_product Pure Product is_pure->end_product Yes further_purification Consider alternative methods (Prep-HPLC, different column) is_pure->further_purification No further_purification->run_column

Caption: A decision tree for selecting an initial purification strategy.

Table 1: Troubleshooting Common Purification Issues
Problem Potential Cause Recommended Solution
Low Yield After Purification Product loss during recrystallization.Use the minimum amount of hot solvent required for dissolution and cool the solution slowly to maximize crystal formation.[3][4]
Product is irreversibly stuck to the chromatography column.The eluent may be too non-polar.[3] Test compound stability on silica first; consider adding a base (e.g., 1% Et3N) to the eluent or using a different stationary phase like alumina.[1][2]
Incomplete reaction prior to purification.Ensure the reaction has gone to completion using TLC or LCMS analysis before beginning the purification workflow.[3]
Poor Separation in Chromatography The chosen mobile phase is not optimal.Perform a thorough TLC screen with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH, CHCl3/Acetone) to find one that provides good separation (ΔRf > 0.1).[1][3]
Column was overloaded with crude product.Use an appropriate ratio of crude product to silica gel by weight, typically ranging from 1:30 to 1:100.[3]
The sample was loaded in a solvent that was too polar.Dissolve the sample in a minimal amount of a low-polarity solvent or adsorb it onto a small amount of silica gel for dry loading.[1]
Product Decomposed on Column Compound is unstable on acidic silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit before developing.[2] If unstable, use a deactivated stationary phase (add Et3N to eluent) or switch to alumina or florisil.[1][2]
Inconsistent TLC vs. Column Results Degradation occurs over the longer time scale of a column run.This points to compound instability on silica.[2] Use the solutions mentioned above (deactivated silica, alternative stationary phase).
The column was packed improperly.Ensure the column is packed uniformly without air bubbles or channels to prevent poor separation.

Experimental Protocols

Protocol 1: General Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Use TLC to identify an eluent system that gives your desired product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.

    • In a beaker, mix silica gel with the non-polar solvent of your eluent system to form a slurry.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of eluent or a less polar solvent. Carefully pipette the solution onto the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column.[3] Apply pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[3]

Diagram: Troubleshooting Co-elution in Chromatography

G start Problem: Product and Impurity Co-elute check_polarity Is impurity more or less polar? start->check_polarity less_polar Impurity is Less Polar (Higher Rf) check_polarity->less_polar Less Polar more_polar Impurity is More Polar (Lower Rf) check_polarity->more_polar More Polar solution_less Decrease eluent polarity. Use a shallower gradient. (e.g., from 20% to 10% EtOAc/Hex) less_polar->solution_less solution_more Increase eluent polarity. Use a steeper gradient. (e.g., from 1% to 5% MeOH/DCM) more_polar->solution_more change_system Still no separation? Change solvent system entirely. (e.g., Hex/EtOAc -> DCM/MeOH) solution_less->change_system solution_more->change_system base_additive Is compound basic? Add 0.5% Triethylamine to eluent change_system->base_additive Yes acid_additive Is impurity basic? Add 0.5% Acetic Acid to eluent change_system->acid_additive Yes alt_sorbent Consider alternative sorbent (Alumina, C18, Florisil) change_system->alt_sorbent No improvement

Caption: A logical guide to resolving co-elution issues in chromatography.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of crude product in several test tubes. Add different solvents dropwise to test for solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the product just dissolves completely. Use the absolute minimum amount of hot solvent.[3][4]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Table 2: Representative TLC Solvent Systems

This table provides starting points for developing a separation method on silica gel. The optimal ratio must be determined experimentally.

Solvent System Typical Application Notes
Hexane / Ethyl AcetateGood for compounds of low to medium polarity.A standard starting system for many organic molecules.[1]
Dichloromethane / MethanolEffective for more polar imidazopyridines.Good for breaking hydrogen bonds. Start with a low percentage of methanol (1-2%).[1]
Chloroform / AcetoneAn alternative to DCM/MeOH with different selectivity.Can sometimes provide better separation than ethyl acetate-based systems.[1]
Toluene / Ethyl AcetateUseful when aromatic interactions are important for separation.Can alter the Rf values compared to aliphatic/ester mixtures.

References

optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of imidazo[1,2-a]pyridines. It is designed for researchers, scientists, and professionals in drug development to help optimize their reaction conditions and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.

Issue 1: Low to No Product Yield

  • Question: My reaction is giving a low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Re-evaluate Starting Materials and Reagents: Ensure the purity and dryness of your starting materials (e.g., 2-aminopyridines, aldehydes, ketones, or α-halocarbonyl compounds) and solvents. Moisture can be particularly detrimental in many of these reactions.

    • Optimize Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical. Systematic screening of these parameters is often necessary to identify the optimal conditions for your specific substrates.

    • Consider an Alternative Synthetic Route: If optimization efforts do not significantly improve the yield, switching to a different synthetic strategy might be beneficial. The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including classical condensation reactions, multi-component reactions (MCRs), and transition metal-catalyzed cross-coupling reactions.[1]

Issue 2: Formation of Significant Side Products/Impurities

  • Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a frequent challenge. Identifying the nature of the impurities can provide clues for optimizing the reaction.

    • Control of Reaction Temperature: Exceeding the optimal reaction temperature can often lead to decomposition of starting materials or products, or promote competing side reactions. It is crucial to maintain precise temperature control throughout the reaction.

    • Inert Atmosphere: For reactions sensitive to oxygen, such as some copper-catalyzed couplings, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

    • Stoichiometry of Reagents: Carefully controlling the stoichiometry of the reactants is important. An excess of one reactant may lead to the formation of undesired byproducts.

    • Choice of Base: In reactions requiring a base, the nature and strength of the base can influence the reaction pathway. Screening different organic or inorganic bases may be necessary to minimize side product formation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine core?

A1: Several robust methods are available for the synthesis of the imidazo[1,2-a]pyridine scaffold. The most common approaches include:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a traditional and widely used method.[4]

  • Three-component reactions (e.g., Groebke-Blackburn-Bienaymé reaction): This approach allows for the rapid assembly of complex imidazo[1,2-a]pyridines from simple starting materials like a 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[5][6]

  • Copper-catalyzed reactions: Copper catalysts are frequently used for various coupling and cyclization reactions to form the imidazo[1,2-a]pyridine ring system.[7][8][9]

  • Metal-free synthesis: Eco-friendly methods that avoid the use of metal catalysts have also been developed, often utilizing iodine or operating under catalyst-free conditions.[3][6]

Q2: How do I choose the appropriate catalyst for my reaction?

A2: The choice of catalyst depends on the specific reaction type. For instance:

  • Copper(I) salts (e.g., CuI, CuBr) are often effective for aerobic oxidative coupling reactions.[7][8]

  • Palladium catalysts can be employed in certain cross-coupling strategies.[10]

  • Molecular iodine has been shown to be an effective catalyst in some protocols, offering a more environmentally benign option.[11][12] It is often necessary to screen a variety of catalysts to find the most efficient one for a particular substrate combination.

Q3: What is the role of the solvent in the synthesis of imidazo[1,2-a]pyridines?

A3: The solvent can significantly influence the reaction outcome by affecting the solubility of reactants, the reaction rate, and even the reaction pathway. Common solvents include DMF, toluene, ethanol, and water.[8][13] The optimal solvent is highly dependent on the specific reaction and should be chosen based on literature precedents or through experimental screening.

Q4: Can microwave irradiation be used to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to the preparation of imidazo[1,2-a]pyridines.[5][13] This technique can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Condensation

This protocol is based on the classical condensation of a 2-aminopyridine with a phenacyl bromide.[4]

  • Dissolve the substituted 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of aqueous ethanol (10 mL).

  • Add the substituted phenacyl bromide (2.0 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bicarbonate to neutralize the mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Three-Component Synthesis via Groebke-Blackburn-Bienaymé Reaction

This protocol describes a one-pot synthesis using a 2-aminopyridine, an aldehyde, and an isocyanide.[5]

  • To a solution of 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in a suitable solvent (e.g., methanol), add a catalytic amount of a Lewis acid (e.g., NH4Cl).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitored by TLC).[5] Alternatively, microwave irradiation for a shorter duration (e.g., 30 minutes) can be employed.[5]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Cu(I)-Catalyzed Synthesis [8]

EntryCatalystSolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuIDMF8085
3CuClDMF8078
4CuBrToluene8065
5CuBrEthanol8050
6CuBrDMF6075
7CuBrDMF10088

Table 2: Screening of Catalysts for a Palladium-Catalyzed Synthesis [10]

EntryCatalystYield (%)
1CuCl₂<10
2FeCl₂35
3PdCl₂80
4ZnCl₂42
5SnCl₂25
6Pd(OAc)₂75

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Prepare Starting Materials (2-aminopyridine, etc.) setup Set up Reaction (Inert atmosphere if needed) reagents->setup solvent Choose & Dry Solvent solvent->setup addition Add Reagents & Catalyst setup->addition heating Heat & Stir (Monitor Temperature) addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

Troubleshooting_Decision_Tree cluster_starting_materials Check Starting Materials cluster_reaction_conditions Optimize Reaction Conditions cluster_alternative_route Consider Alternative Route start Low Yield or No Product check_purity Verify Purity (NMR, etc.) start->check_purity check_dryness Ensure Anhydrous Conditions start->check_dryness screen_catalyst Screen Catalysts (Cu, Pd, I₂, etc.) check_purity->screen_catalyst Materials OK check_dryness->screen_catalyst Materials OK screen_solvent Screen Solvents (DMF, Toluene, etc.) screen_catalyst->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time change_method Switch Synthetic Method (e.g., MCR, Condensation) optimize_time->change_method Yield Still Low

References

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid.

Troubleshooting Guide: Side Reactions

The synthesis of this compound can be prone to several side reactions that can complicate purification and reduce the yield of the desired product. This guide addresses the most common issues and provides strategies for mitigation.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategies
Presence of multiple bromo-isomers in the final product. Lack of Regioselectivity during Bromination: The imidazo[1,2-a]pyridine ring has multiple reactive sites for electrophilic substitution. Besides the desired C3-bromination, bromination can also occur at other positions, most commonly C5, C7, and C8, leading to a mixture of isomers that can be difficult to separate. The electron-withdrawing nature of the carboxylic acid group at the 6-position can influence the regioselectivity of the bromination.[1]1. Control of Reaction Temperature: Lowering the reaction temperature during bromination can often enhance regioselectivity. 2. Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and relatively mild brominating agent that can provide better control over the reaction compared to harsher reagents like liquid bromine. 3. Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., dichloromethane, acetonitrile, acetic acid) to optimize for the desired isomer. 4. Use of a Directing Group: In some cases, temporarily introducing a directing group can shield other reactive sites and favor C3-bromination.
Formation of di- or poly-brominated products. Over-bromination: The imidazo[1,2-a]pyridine nucleus is relatively electron-rich and can undergo further bromination, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. This can lead to the formation of dibromo or even tribromo species.[2]1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use of 1.0 to 1.1 equivalents is often sufficient. 2. Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration and minimize over-reaction. 3. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amounts of di-brominated products are formed.
Loss of the carboxylic acid group. Decarboxylation: Under certain reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases, the carboxylic acid group at the 6-position can be lost through decarboxylation, leading to the formation of 3,6-dibromoimidazo[1,2-a]pyridine as a byproduct.[3][4][5]1. Mild Reaction Conditions: Employ milder reaction conditions, including lower temperatures and the use of less aggressive reagents. 2. pH Control: Maintain a neutral or slightly acidic pH during the reaction and work-up to minimize base- or acid-catalyzed decarboxylation. 3. Ester Protection: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the bromination step. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step under controlled conditions.
Incomplete reaction or low yield. Deactivation by the Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group can deactivate the imidazo[1,2-a]pyridine ring towards electrophilic bromination, leading to sluggish or incomplete reactions.1. Use of a Catalyst: The addition of a mild Lewis acid or a protic acid catalyst can sometimes help to activate the brominating agent or the substrate and drive the reaction to completion. 2. Extended Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be necessary. Continue to monitor for the formation of side products. 3. Optimization of Reaction Temperature: While lower temperatures are generally preferred for selectivity, a modest increase in temperature may be required to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side products are regioisomers, where the bromine atom is attached to positions other than C3 of the imidazo[1,2-a]pyridine ring system. The formation of these isomers is a result of competing electrophilic substitution at different carbon atoms of the heterocyclic core.

Q2: How can I confirm the correct regiochemistry of my brominated product?

A2: The most reliable method for confirming the regiochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like ¹H-¹H COSY, HSQC, and HMBC can help to establish the connectivity of the atoms in the molecule and unequivocally determine the position of the bromine substituent. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides definitive structural proof.

Q3: What purification techniques are most effective for separating the desired 3-bromo isomer from other side products?

A3: Column chromatography on silica gel is a standard and often effective method for separating the desired product from isomers and other impurities. The choice of eluent system is critical and may require careful optimization. In cases where isomers are difficult to separate by chromatography, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

Q4: Can I perform the bromination on the imidazo[1,2-a]pyridine-6-carboxylic acid directly, or should I protect the carboxylic acid group?

A4: Direct bromination of the carboxylic acid is possible. However, protecting the carboxylic acid as an ester can sometimes offer advantages. An ester group is still electron-withdrawing but may be less prone to interfering with the reaction or causing decarboxylation under certain conditions. The choice of whether to protect or not will depend on the specific reaction conditions you plan to employ.

Q5: Are there any specific safety precautions I should take during the bromination step?

A5: Yes. Brominating agents like N-bromosuccinimide (NBS) and bromine are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for exothermic reactions, especially on a larger scale.

Experimental Protocols

A general two-step synthesis for this compound is outlined below. This should be considered a starting point, and optimization may be necessary.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

A common route involves the cyclization of 2-amino-5-carboxypyridine with a suitable C2-synthon like chloroacetaldehyde or bromoacetaldehyde.

  • Reaction:

    • Dissolve 2-amino-5-carboxypyridine in a suitable solvent (e.g., ethanol, DMF).

    • Add an equimolar amount of chloroacetaldehyde (or its aqueous solution).

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Bromination of Imidazo[1,2-a]pyridine-6-carboxylic acid

  • Reaction:

    • Dissolve Imidazo[1,2-a]pyridine-6-carboxylic acid in a suitable solvent (e.g., acetic acid, dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of N-bromosuccinimide (NBS) in portions.

    • Stir the reaction at a low temperature and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution).

    • Isolate the crude product by filtration or extraction.

    • Purify the product by column chromatography or recrystallization to separate it from any side products.

Visualizations

Synthetic Pathway and Potential Side Reactions

Synthesis_Side_Reactions Start Imidazo[1,2-a]pyridine-6-carboxylic acid NBS NBS Start->NBS Bromination Decarboxylation Decarboxylated-Brominated Product Start->Decarboxylation Side Reaction (Heat/Harsh Conditions) Desired_Product This compound NBS->Desired_Product Desired Reaction Isomers Regioisomers (e.g., 5-bromo, 7-bromo, 8-bromo) NBS->Isomers Side Reaction (Lack of Regioselectivity) Over_Bromination Di/Poly-brominated Products NBS->Over_Bromination Side Reaction (Excess NBS/Time)

Caption: Synthetic pathway to this compound and major side reactions.

References

stability issues of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing and handling this compound?

A1: To ensure the integrity of the compound, it is recommended to store this compound as a solid in a tightly sealed container in a dry and well-ventilated place. For long-term storage, keeping it at low temperatures (e.g., -20°C) is advisable. When preparing solutions, it is best to make them fresh for each experiment. If stock solutions are necessary, they should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: In which solvents should I dissolve this compound?

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: Based on the structure, potential stability issues include:

  • Hydrolysis: The imidazo[1,2-a]pyridine ring system or the carboxylic acid group may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring could be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, which may lead to degradation. It is advisable to protect solutions from light.

  • Precipitation: The compound may have limited aqueous solubility, leading to precipitation in your experimental media, especially when diluting a concentrated stock solution in an aqueous buffer.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of the compound in the assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

    • Assess Stability in Assay Buffer: Perform a preliminary experiment to check the stability of the compound in your specific assay buffer over the duration of your experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC or LC-MS.

    • Control for pH: Ensure the pH of your assay buffer is within a range where the compound is stable.

    • Minimize Exposure: Protect your solutions from light and maintain them at a controlled temperature (e.g., on ice) during the experiment.

Problem 2: Appearance of new peaks in HPLC/LC-MS analysis of my compound solution.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Run a freshly prepared solution of the compound to confirm the retention time of the parent compound and identify any peaks that are not present initially.

    • Review Storage and Handling: Ensure that stock solutions have been stored properly and have not been subjected to multiple freeze-thaw cycles.

    • Investigate Potential Degradation Pathways: Consider the possibility of hydrolysis, oxidation, or photodegradation. You can perform forced degradation studies (see experimental protocols below) to intentionally generate and identify potential degradation products.

Problem 3: Precipitation of the compound upon addition to aqueous media.

  • Possible Cause: Low aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which the compound starts to precipitate in your experimental buffer.

    • Adjust Solvent Concentration: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1%) to avoid precipitation.

    • Modify pH: For ionizable compounds like this one, adjusting the pH of the buffer can significantly impact solubility.

    • Use of Solubilizing Agents: Consider the use of excipients or formulation strategies to improve solubility, but be mindful of their potential effects on your experiment.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of choice.

Table 1: Experimental Protocol for Kinetic Solubility Assessment

StepProcedureDetails
1 Prepare Stock Solution Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
2 Serial Dilution In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
3 Addition to Buffer Add the desired aqueous buffer to each well to achieve the final test concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
4 Incubation Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) with gentle shaking.
5 Analysis Analyze the samples for precipitation. This can be done visually or using a plate reader to measure turbidity (nephelometry) or by analyzing the clear supernatant after centrifugation/filtration via HPLC-UV or LC-MS/MS.
Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation pathways and the conditions that affect the stability of the compound. This involves subjecting the compound to various stress conditions.

Table 2: Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTypical Concentration/SettingIncubation Time
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 N2, 6, 24, 48 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 N2, 6, 24, 48 hours
Oxidation Hydrogen Peroxide (H₂O₂)3%2, 6, 24, 48 hours
Thermal Stress Elevated Temperature60°C24, 48, 72 hours
Photostability UV and Visible LightICH Q1B guidelinesAs per guidelines

Samples should be analyzed by a stability-indicating HPLC method at each time point to quantify the parent compound and detect any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound (in solution) Acid Acid Hydrolysis (e.g., 0.1N HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 60°C) Compound->Thermal Photo Photostability (UV/Vis Light) Compound->Photo HPLC HPLC / LC-MS Analysis (at various time points) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Hydrolysis Hydrolysis Product (Ring Opening) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation N-Oxide or Hydroxylated Product Parent->Oxidation [O] Debromination Debrominated Product Parent->Debromination Reducing Agent / Light Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat / Light

Caption: Potential degradation pathways.

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor solubility of imidazo[1,2-a]pyridine derivatives. The following sections are presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My imidazo[1,2-a]pyridine derivative is precipitating out of my aqueous assay buffer. What are the initial steps I should take?

A1: Precipitation in aqueous buffers is a common issue for imidazo[1,2-a]pyridine derivatives due to their often hydrophobic nature. Here is a step-by-step approach to troubleshoot this problem:

  • Review Compound Concentration: Ensure the final concentration of your compound in the assay does not exceed its aqueous solubility limit. If you are unsure of this limit, a preliminary solubility assessment is recommended.

  • Check DMSO Concentration: If you are using a DMSO stock solution, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%. High concentrations of DMSO can cause the compound to crash out when diluted into an aqueous medium.

  • Modify Assay Conditions: For initial screening, minor adjustments to the assay buffer can sometimes resolve precipitation. Consider adding a small percentage of Bovine Serum Albumin (BSA) or modifying the pH of the buffer, if your assay permits.[1]

  • Gentle Warming: In some cases, gentle warming of the buffer and compound solution can help to dissolve the compound. However, be cautious of temperature-sensitive components in your assay.

If these initial steps do not resolve the issue, a more robust solubilization strategy will be necessary.

Q2: I am in the early stages of lead optimization. How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve its solubility?

A2: Chemical modification is a powerful strategy to enhance the aqueous solubility of your lead compounds. The goal is to introduce polar functional groups without significantly compromising the compound's potency and other desirable ADME properties. Key strategies include:

  • Introduction of Polar Groups: Incorporating polar functionalities such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase the polarity of the molecule and improve its interaction with water.[1]

  • Amide Synthesis: Converting a carboxylic acid intermediate into a variety of amide analogues is a common and effective approach. The diverse range of available amines allows for fine-tuning of solubility and other properties.[1]

  • Balancing Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often comes at the cost of reduced solubility. A careful balance must be struck. Consider replacing non-polar groups like methyl with more polar or ionizable alternatives.[1]

Q3: My attempts at chemical modification have failed or are not feasible at this stage. How can I improve the solubility of my existing compound for in vitro and in vivo studies?

A3: When chemical modification is not an option, formulation strategies can be employed to enhance the solubility of your imidazo[1,2-a]pyridine derivative. The three main approaches are salt formation, complexation with cyclodextrins, and the preparation of amorphous solid dispersions.

Solubilization Strategies and Experimental Protocols

Strategy 1: Salt Formation

Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable compounds. For basic imidazo[1,2-a]pyridine derivatives, this involves reacting the compound with an acid to form a more soluble salt.

Q4: How do I perform a salt screening experiment to identify the best salt form for my compound?

A4: A salt screening experiment involves reacting your compound with a variety of pharmaceutically acceptable acids and evaluating the properties of the resulting salts.

Detailed Experimental Protocol: Salt Screening

  • Counterion Selection: Choose a diverse set of counterions (acids) to screen. Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), and p-toluenesulfonic acid (tosylate).

  • Small-Scale Salt Formation:

    • Dissolve a small amount of your imidazo[1,2-a]pyridine free base in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).

    • In separate vials, add a stoichiometric amount of each selected acid (as a solution or neat).

    • Stir the mixtures at room temperature or with gentle heating to encourage salt formation and crystallization.

    • If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Measurement:

    • Prepare saturated solutions of the free base and each salt form in deionized water or a relevant buffer (e.g., PBS pH 7.4).

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Solid-State Characterization:

    • Analyze the solid precipitates using X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form and assess its crystallinity.

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability of the salt.

Data Presentation: Comparative Solubility of Different Salt Forms (Illustrative Data)

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1
Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.

Q5: How do I prepare an inclusion complex of my imidazo[1,2-a]pyridine derivative with a cyclodextrin?

A5: Several methods can be used to prepare cyclodextrin inclusion complexes, with co-precipitation and freeze-drying being two common techniques.

Detailed Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. While β-cyclodextrin is common, its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility.

  • Dissolution: Dissolve the chosen cyclodextrin in deionized water with continuous stirring to create a clear solution.

  • Addition of Compound: Slowly add the imidazo[1,2-a]pyridine derivative to the cyclodextrin solution. The compound can be added as a solid powder or as a concentrated solution in a water-miscible organic solvent (e.g., ethanol or methanol).

  • Equilibration: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution using a dry ice/acetone bath or a freezer at -80°C.

    • Lyophilize the frozen sample under high vacuum until all the solvent is removed, resulting in a fine, amorphous powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and NMR spectroscopy.

Strategy 3: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions involve dispersing the drug in an amorphous state within a polymer matrix. This high-energy, non-crystalline form can lead to significantly increased aqueous solubility and dissolution rates.

Q6: How can I prepare an amorphous solid dispersion of my compound?

A6: Spray drying is a common and scalable method for preparing ASDs.

Detailed Experimental Protocol: Preparation of an ASD by Spray Drying

  • Excipient Selection: Select a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), and Soluplus®.

  • Solvent Selection: Identify a common solvent or solvent system that can dissolve both the imidazo[1,2-a]pyridine compound and the polymer. Volatile organic solvents like methanol, acetone, or a mixture are often used.[2]

  • Spray Drying:

    • Prepare a solution of the compound and polymer in the chosen solvent.

    • Atomize this solution into a hot drying gas stream in a spray dryer. The rapid evaporation of the solvent traps the compound in an amorphous state within the polymer matrix.[2]

  • Secondary Drying: Subject the collected powder to a secondary drying process (e.g., in a vacuum oven) to remove any residual solvent.

  • Characterization: Verify the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).

Mandatory Visualizations

Logical Relationships and Experimental Workflows

cluster_0 Solubility Troubleshooting Workflow A Precipitation Observed in Assay B Check Compound Concentration and Final DMSO % A->B C Modify Assay Conditions (e.g., add BSA, adjust pH) B->C D Issue Resolved? C->D E Implement a Robust Solubilization Strategy D->E No F Proceed with Assay D->F Yes cluster_1 Salt Screening Experimental Workflow A Select Counterions (Acids) B Small-Scale Salt Formation in Various Solvents A->B C Isolate Precipitates B->C D Measure Aqueous Solubility (HPLC) C->D E Characterize Solid State (XRPD, DSC) C->E F Select Optimal Salt Form D->F E->F cluster_2 AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT inhibits cluster_3 GABA-A Receptor Modulation GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A binds to Chloride Cl- Influx GABA_A->Chloride opens Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedative/Anxiolytic Effects Hyperpolarization->Sedation Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A positive allosteric modulator

References

troubleshooting imidazo[1,2-a]pyridine synthesis from 2-aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. This resource is intended for researchers, scientists, and drug development professionals to help overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.

General Issues

Q1: My reaction is giving a low yield or is not proceeding to completion. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the synthesis of imidazo[1,2-a]pyridines. Several factors could be responsible. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 2-aminopyridine and the coupling partner (e.g., α-haloketone, aldehyde, alkyne) are pure. Impurities can interfere with the reaction. Recrystallize or purify starting materials if necessary.

  • Reaction Conditions:

    • Temperature: Many syntheses require specific temperature control. For classical condensations with α-haloketones, moderate heating (e.g., 60°C) under solvent-free conditions can be effective[1]. For other methods, the optimal temperature can vary significantly. Consider screening a range of temperatures to find the optimum for your specific substrates.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product.

    • Atmosphere: Some reactions, particularly those using copper catalysts, may be sensitive to air and require an inert atmosphere (e.g., nitrogen or argon)[2][3]. Conversely, some oxidative coupling reactions utilize air as the oxidant[2][3].

  • Catalyst and Solvent: The choice of catalyst and solvent is crucial and highly dependent on the specific reaction.

    • For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, acid catalysts such as ammonium chloride or p-toluenesulfonic acid are often used[4][5].

    • Copper[2][3], gold[6], and iodine[7][8] have been reported as effective catalysts for various synthetic routes.

    • Solvents can significantly impact reaction rates and yields. Polar protic solvents like ethanol or methanol are common, but aprotic solvents like DMF or toluene are also used depending on the reaction type[3][9][10]. In some cases, solvent-free conditions provide excellent results[1][11]. It is advisable to perform a solvent screen to identify the optimal medium.

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may be necessary in some cases to drive the reaction to completion.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common challenge that can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine.

  • Identify the Side Products: If possible, characterize the major side products by techniques like NMR and MS. Understanding their structure can provide insights into the competing reaction pathways.

  • Common Side Reactions:

    • In the Bohlmann-Rahtz synthesis, side reactions can arise from the decomposition of acid-sensitive enamines, especially at high temperatures[12]. Using milder acid catalysts or reaction conditions can mitigate this.

    • In multicomponent reactions, incomplete cyclization or alternative reaction pathways can lead to various intermediates or undesired products. Careful control of reaction parameters is key.

  • Strategies for Minimization:

    • Order of Addition: In some multi-step, one-pot syntheses, the order of reagent addition can be critical to prevent undesired premature reactions.

    • Temperature Control: Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes suppress side reactions that have a higher activation energy.

    • Choice of Catalyst: A more selective catalyst may favor the desired reaction pathway. For instance, in some cases, a milder Lewis acid might be preferable to a strong Brønsted acid[12].

Q3: I am facing difficulties in purifying my imidazo[1,2-a]pyridine product. What are the recommended purification methods?

A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid and has suitable solubility properties, recrystallization is often the most effective method for obtaining highly pure material. Screen various solvents and solvent mixtures to find the best conditions.

  • Column Chromatography: This is a versatile method for purifying both solid and oily products.

    • Stationary Phase: Silica gel is the most common stationary phase[4][13][14]. Alumina can also be used, particularly for compounds that are sensitive to the acidic nature of silica.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base workup can be used to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Salt Formation: For some applications, the product can be isolated and purified as a salt (e.g., hydrochloride or sulfate), which may be more crystalline than the free base[15].

Method-Specific Troubleshooting

Q4: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is giving a low yield. How can I optimize it?

A4: The GBB reaction is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines, but its efficiency can be sensitive to reaction conditions.

  • Catalyst Choice: This reaction is typically acid-catalyzed. Common catalysts include Sc(OTf)₃, NH₄Cl, InCl₃, p-TsOH, and AcOH[5][16]. The optimal catalyst can be substrate-dependent. It is recommended to screen a panel of Lewis and Brønsted acids.

  • Solvent Effects: Alcohols, particularly methanol and ethanol, are frequently used as solvents and have been shown to act as co-catalysts, accelerating key steps in the reaction mechanism[10]. Aprotic solvents like acetonitrile or even green solvents like eucalyptol have also been successfully employed[5][10]. If the reaction is sluggish, consider switching to a different solvent system.

  • Dehydrating Agents: The formation of the initial imine intermediate involves the elimination of water. Adding a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards the product and improve yields, especially on a larger scale[15].

  • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields compared to conventional heating[13][14].

Q5: The reaction of my 2-aminopyridine with an α-haloketone is sluggish or incomplete. What can I do?

A5: This is one of the most traditional methods, and several factors can influence its success.

  • Reactivity of the α-Haloketone: α-Bromoketones are generally more reactive than α-chloroketones. If you are using an α-chloroketone and the reaction is slow, switching to the corresponding α-bromoketone may improve the reaction rate.

  • Solvent and Catalyst: While this reaction can be performed under solvent- and catalyst-free conditions with good success[1][11], in some cases, a solvent like ethanol or DMF may be beneficial. The use of a base is generally not required and can sometimes lead to side reactions, but for less reactive substrates, a non-nucleophilic base might be considered.

  • In situ Generation of the Haloketone: To avoid handling lachrymatory α-haloketones, they can be generated in situ from the corresponding ketone using reagents like N-bromosuccinimide (NBS)[17].

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Imidazo[1,2-a]pyridines
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux1035[9]
2ZnOEthanolReflux842[9]
3FeCl₃EthanolReflux755[9]
4Copper Silicate (10)EthanolReflux1.594[9]
5I₂ (5)EthanolRT1~90[7]
6CANEthanolRT1Moderate[7]
7SnCl₄EthanolRT1Moderate[7]
8CuBr (10)DMF801290[3]
Table 2: Effect of Solvent on Imidazo[1,2-a]pyridine Synthesis
EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1DichloromethaneCopper SilicateReflux365[9]
2TolueneCopper SilicateReflux358[9]
3MethanolCopper SilicateReflux285[9]
4EthanolCopper SilicateReflux1.594[9]
5WaterCopper SilicateReflux2.572[9]
6ToluenePTSART60[10]
7DichloromethanePTSART615[10]
8MethanolPTSART699[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and Phenacyl Bromide (Catalyst- and Solvent-Free)[1]
  • In a round-bottom flask, add 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Heat the reaction mixture at 60°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NaHCO₃ and stir for 10 minutes.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction[4]
  • In a sealed vial, dissolve the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and ammonium chloride (0.2 equiv.) in methanol (1.0 M).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the corresponding 3-aminoimidazo[1,2-a]pyridine.

Mandatory Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

G start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify Re-purify Starting Materials check_purity->purify Impure temp Screen Temperature optimize_conditions->temp time Adjust Reaction Time optimize_conditions->time atmosphere Consider Atmosphere (Inert vs. Air) optimize_conditions->atmosphere change_reagents Modify Catalysts or Solvents catalyst Screen Catalysts change_reagents->catalyst solvent Screen Solvents change_reagents->solvent purify->optimize_conditions temp->change_reagents No Improvement success Improved Yield temp->success Improvement time->change_reagents No Improvement time->success Improvement atmosphere->change_reagents No Improvement atmosphere->success Improvement catalyst->success Improvement solvent->success Improvement

Caption: A logical workflow for troubleshooting low-yielding imidazo[1,2-a]pyridine syntheses.

Diagram 2: Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives

G cluster_akt AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway AKT AKT mTOR mTOR AKT->mTOR p53 p53 mTOR->p53 p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest G2/M Arrest p21->CellCycleArrest Casp9 Caspase-9 Bax->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Wnt Wnt Signal BetaCatenin β-catenin Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Genes (c-myc, cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation IMP Imidazo[1,2-a]pyridine Derivatives IMP->AKT IMP->BetaCatenin

References

Technical Support Center: Catalyst Poisoning in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, with a focus on diagnosing and resolving problems arising from catalyst poisoning.

Issue 1: Low or No Product Yield

Q1: My imidazo[1,2-a]pyridine synthesis has a significantly lower yield than expected, or has failed completely. How can I determine if catalyst poisoning is the cause?

A1: Catalyst poisoning is a common reason for low or no yield in transition-metal-catalyzed reactions. It occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering it inactive.[1][2] To diagnose catalyst poisoning, consider the following steps:

  • Reagent Purity Check: The primary source of catalyst poisons is often impurities in the starting materials, reagents, or solvents.[1] Common poisons for palladium and copper catalysts, frequently used in imidazo[1,2-a]pyridine synthesis, include:

    • Sulfur Compounds: Thiols, thioethers, and sulfur-containing heterocycles (e.g., thiophene) are potent poisons for palladium and copper catalysts.[2]

    • Halides: Residual halide impurities, especially from starting materials, can negatively impact catalyst activity.

    • Nitrogen-Containing Heterocycles: While a pyridine derivative is a key reactant, other nitrogen-containing heterocycles present as impurities can compete for coordination to the metal center and inhibit catalysis.[2][3]

    • Water: The presence of water can deactivate copper catalysts used in certain synthetic routes.

  • Control Experiment: Perform a control experiment using highly purified reagents and anhydrous, degassed solvents. If the reaction proceeds successfully under these conditions, it strongly suggests that your original reaction was affected by catalyst poisoning.

  • Visual Observation: In the case of palladium-catalyzed reactions, the formation of a black precipitate (palladium black) can indicate catalyst decomposition and deactivation.

  • Analytical Techniques: For a more in-depth analysis, surface-sensitive techniques can be employed to analyze the catalyst before and after the reaction:

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons like sulfur on the catalyst surface.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can quantify the amount of metal leached into the solution, which can be an indicator of catalyst instability.

Issue 2: Reaction Stalls Before Completion

Q2: My reaction starts well, but then slows down and stalls before all the starting material is consumed. What could be the cause?

A2: A stalling reaction is a classic symptom of gradual catalyst deactivation. This can happen for several reasons:

  • Slow Poisoning: A low concentration of a catalyst poison in your reagents might not immediately inhibit the reaction but will slowly deactivate the catalyst over time.

  • Product Inhibition: In some cases, the imidazo[1,2-a]pyridine product itself or a byproduct can coordinate to the catalyst, leading to inhibition as the product concentration increases.

  • Catalyst Instability: The catalyst may be unstable under the reaction conditions, leading to gradual decomposition or aggregation into less active or inactive forms.

Troubleshooting Steps:

  • Incremental Catalyst Addition: Try adding a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, it is a strong indication of catalyst deactivation.

  • Re-evaluate Reagent Purity: Even small amounts of impurities can have a cumulative effect. Consider further purification of all reaction components.

  • Optimize Reaction Conditions: High temperatures can sometimes lead to faster catalyst decomposition. Experiment with lowering the reaction temperature if the protocol allows.

Frequently Asked Questions (FAQs)

Catalyst-Specific Issues

Q3: I am using a palladium catalyst for a C-N cross-coupling step in my imidazo[1,2-a]pyridine synthesis. What are the most common poisons I should be aware of?

A3: Palladium catalysts are particularly sensitive to poisoning by sulfur-containing compounds.[2] Thiol-containing reagents or residual thiophene from solvents can completely shut down the catalytic cycle. Other common poisons for palladium catalysts include halides, cyanides, and certain nitrogen-containing heterocycles.[2][3] It is crucial to use high-purity reagents and solvents to avoid these issues.

Q4: My copper-catalyzed synthesis of imidazo[1,2-a]pyridine is not working well. What are the likely poisons for copper catalysts in this context?

A4: Copper catalysts are known to be sensitive to several factors. In the context of imidazo[1,2-a]pyridine synthesis, which often involves 2-aminopyridines, the pyridine nitrogen itself can sometimes act as an inhibitor if not properly managed within the catalytic cycle. Additionally, water can be detrimental to the activity of some copper catalytic systems. The presence of halides and sulfur compounds can also poison copper catalysts.

Troubleshooting and Prevention

Q5: How can I prevent catalyst poisoning in my experiments?

A5: The best strategy is prevention:

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest available purity. Consider purifying starting materials if their purity is questionable.

  • Degas Solvents: For oxygen-sensitive reactions, ensure that solvents are properly degassed to prevent catalyst oxidation.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen and moisture.

  • Use of Scavengers: In some cases, specific scavengers can be added to the reaction mixture to remove known poisons. For example, a small amount of a base can sometimes neutralize acidic impurities.

Q6: I suspect my catalyst has been poisoned. Can it be regenerated?

A6: Catalyst regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.

  • For Sulfur-Poisoned Palladium Catalysts: Regeneration can be attempted by treating the catalyst under a reducing atmosphere (e.g., hydrogen) at elevated temperatures.[4] Another approach involves washing the catalyst with an aqueous solution of a base like sodium carbonate.

  • For Deactivated Copper Catalysts: If deactivation is due to adsorbed species, washing the catalyst with a suitable solvent may restore some activity. If water is the culprit, ensuring anhydrous conditions in subsequent reactions is key.

It is important to note that regeneration is not always successful, and in many cases, using a fresh batch of catalyst is the most reliable solution.

Data Presentation

Table 1: Common Catalysts and Known Poisons in Imidazo[1,2-a]pyridine Synthesis

Catalyst TypeCommon ExamplesKnown PoisonsNotes
Palladium Pd(OAc)₂, Pd₂(dba)₃, Pd/CSulfur compounds (thiols, thiophenes), Halides, Cyanides, Nitrogen-containing heterocycles[2][3]Highly sensitive to sulfur. Ligand choice can sometimes mitigate poisoning effects.
Copper CuI, CuBr, Cu(OAc)₂, CuO nanoparticles[5]Water, Halides, Sulfur compounds, Pyridine derivatives (substrate inhibition)Sensitivity to water is a key concern in many copper-catalyzed reactions.
Iodine I₂Not typically susceptible to the same poisons as metal catalysts.A metal-free alternative that can avoid many poisoning issues.[6]
Gold PicAuCl₂Not as extensively studied for poisoning in this context, but generally susceptible to sulfur and strong coordinating ligands.Used in some specific synthetic routes.[7]
Zinc ZnCl₂, ZnS-ZnFe₂O₄ nanocatalyst[8]Less common, but can be poisoned by strong chelating agents.Often used as a Lewis acid co-catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis

This protocol is a representative example of a copper-catalyzed synthesis and can be used as a baseline for troubleshooting.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Nitroolefin derivative (1.2 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridine derivative, nitroolefin derivative, and CuBr.

  • Add DMF to the flask.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by the specific protocol (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Testing for Catalyst Poisoning

This protocol can help determine if catalyst deactivation is due to impurities in the reagents or solvents.

  • Baseline Reaction: Run the synthesis of your target imidazo[1,2-a]pyridine using your standard reagents and solvents. Carefully record the reaction time and isolated yield.

  • High-Purity Reaction: Set up an identical reaction, but with the following modifications:

    • Use freshly purified starting materials (e.g., by recrystallization or distillation).

    • Use anhydrous, degassed, high-purity solvents.

    • Ensure all glassware is scrupulously clean and oven-dried.

  • Comparison: Compare the yield and reaction profile of the high-purity reaction to the baseline reaction. A significant improvement in the high-purity reaction is a strong indicator of catalyst poisoning in your original setup.

Mandatory Visualization

Catalyst_Poisoning_Troubleshooting start Low or No Yield in Imidazo[1,2-a]pyridine Synthesis check_poisoning Is Catalyst Poisoning Suspected? start->check_poisoning reagent_purity Check Reagent and Solvent Purity check_poisoning->reagent_purity Yes visual_obs Visual Observation (e.g., Pd Black) check_poisoning->visual_obs Yes analytical Advanced Analysis (XPS, ICP-MS) check_poisoning->analytical For Detailed Study control_exp Run Control Experiment with High-Purity Reagents reagent_purity->control_exp poisoning_confirmed Poisoning Confirmed control_exp->poisoning_confirmed Yield Improves no_poisoning Poisoning Unlikely control_exp->no_poisoning No Improvement visual_obs->poisoning_confirmed Positive analytical->poisoning_confirmed Poison Detected purify_reagents Purify All Reagents and Solvents poisoning_confirmed->purify_reagents use_scavengers Consider Using Poison Scavengers poisoning_confirmed->use_scavengers regenerate_catalyst Attempt Catalyst Regeneration poisoning_confirmed->regenerate_catalyst optimize_conditions Re-optimize Reaction Conditions (Temp, Conc.) no_poisoning->optimize_conditions fresh_catalyst Use Fresh Catalyst purify_reagents->fresh_catalyst use_scavengers->fresh_catalyst

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Catalyst_Deactivation_Pathway active_catalyst Active Catalyst (e.g., Pd(0) or Cu(I)) inactive_complex Inactive Catalyst-Poison Complex active_catalyst->inactive_complex product Imidazo[1,2-a]pyridine Product active_catalyst->product Catalytic Cycle deactivated_catalyst Deactivated Catalyst (e.g., Pd Black) active_catalyst->deactivated_catalyst Decomposition/ Aggregation poison Poison (S, Halides, N-heterocycles, H₂O) poison->active_catalyst Binds to Active Site reactants Reactants (2-Aminopyridine, etc.) reactants->active_catalyst

Caption: General pathways for catalyst deactivation.

References

regioselectivity issues in the functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization of imidazo[1,2-a]pyridines most commonly observed at the C3 position?

The C3 position of the imidazo[1,2-a]pyridine scaffold is the most frequent site for functionalization due to its electronic and steric properties. It is the most electron-rich carbon atom in the imidazole ring, making it highly susceptible to attack by electrophiles and radicals.[1] Computational studies and experimental evidence show that the intermediate formed after an electrophilic attack at C3 is more stable than the intermediate formed from an attack at C2, as it better preserves the aromaticity of the six-membered pyridine ring.[2] This inherent reactivity makes C3 the default position for many reactions, including halogenation, nitration, arylation, and alkylation.[1][3]

Q2: I am observing a mixture of isomers or functionalization at an unexpected position. What are the common causes?

Poor regioselectivity can arise from several factors:

  • Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core, particularly at the C2 position, can hinder access to the C3 position, potentially leading to reactions at less sterically crowded sites like C5 or on the pyridine ring.

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can significantly influence the regiochemical outcome. For instance, some metal-catalyzed C-H functionalization reactions can override the inherent C3 preference.[4]

  • Electronic Effects: The electronic nature of both the substituents on the imidazo[1,2-a]pyridine ring and the incoming reagent plays a crucial role. Strongly electron-withdrawing or donating groups can alter the electron density distribution across the molecule, influencing the site of attack.

  • Reaction Mechanism: The underlying mechanism (e.g., electrophilic aromatic substitution, radical reaction, or transition-metal-catalyzed) dictates the regioselectivity. Understanding the probable mechanism for your specific transformation is key to troubleshooting.[5]

Q3: How can I achieve functionalization at the C2 position?

Functionalizing the C2 position is challenging due to the high reactivity of the C3 position.[6] However, specific strategies have been developed. Often, this requires a multi-step approach where the C3 position is first blocked with a removable group. Alternatively, specific synthetic routes that build the ring with a pre-installed C2 substituent are employed. The development of C2-functionalized drugs like Zolimidine and Miroprofen has spurred research into methodologies targeting this specific position.[6]

Q4: What is the role of a directing group in controlling regioselectivity?

A directing group can be used to guide functionalization to a specific position. For example, in 2-arylimidazo[1,2-a]pyridines, the nitrogen atom (N-1) of the imidazole ring can coordinate with a metal catalyst, directing C-H activation and functionalization to the ortho position of the C2-aryl substituent.[4] This strategy is a powerful tool for achieving regioselectivity that goes against the scaffold's natural reactivity.

Troubleshooting Guides

Issue 1: Low or No C3 Selectivity in Halogenation

If you are attempting to halogenate the C3 position and are getting low yields or mixtures of isomers, consider the following troubleshooting steps.

G start Problem: Poor C3 Halogenation Selectivity check_reagent Is the halogenating agent appropriate? (e.g., NCS, NBS, Selectfluor) start->check_reagent check_conditions Are reaction conditions optimized? (Solvent, Temperature, Acid/Base) check_reagent->check_conditions Yes solution_reagent Action: Switch to a milder, more selective reagent. Consider transition-metal-free methods using NaClO₂ or NaBrO₂ with AcOH. check_reagent->solution_reagent No solution_conditions Action: Screen different solvents (e.g., DMF, MeCN). Vary temperature. Acetic acid (AcOH) is often used to promote C3 selectivity. check_conditions->solution_conditions No end_node Outcome: Improved C3 Regioselectivity check_conditions->end_node Yes solution_reagent->end_node solution_conditions->end_node

Caption: Troubleshooting workflow for C3 halogenation.

Issue 2: Undesired Nitration at Positions other than C3

Nitration of imidazo[1,2-a]pyridines typically occurs at the C3 position. If you observe nitration elsewhere, it may be due to substitution patterns on your starting material.

  • If the C3 position is blocked: Nitration will likely occur at the next most activated position on the pyridine ring, often C5 or C7.

  • If the C1 position is substituted (in imidazo[1,5-a]pyridines): For the related imidazo[1,5-a]pyridine scaffold, nitration occurs at the 1-position unless it is substituted, in which case 3-nitration occurs.[7] While a different scaffold, this highlights the directing effects of existing substituents.

  • Strongly Activating/Deactivating Groups: The presence of other groups on the scaffold can influence the nitration site. Analyze the electronic effects of your substituents to predict the most likely outcome.

Data on Regioselective Reactions

The following tables summarize quantitative data for key regioselective functionalization reactions of imidazo[1,2-a]pyridines.

Table 1: Transition-Metal-Free C3-Halogenation with Sodium Halites [8][9]

EntrySubstrate (R group)Halogen SourceSolventTemp (°C)Time (h)ProductYield (%)
1HNaClO₂DMF60103-chloro85
22-MeNaClO₂DMF60103-chloro82
32-PhNaClO₂DMF60103-chloro92
47-MeNaClO₂DMF60103-chloro88
5HNaBrO₂DMF60103-bromo85
62-MeNaBrO₂DMF60103-bromo81
72-PhNaBrO₂DMF60103-bromo88
87-MeNaBrO₂DMF60103-bromo86

Table 2: Regioselective C3-Fluorination with Selectfluor [10]

EntrySubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
12-phenyl-imidazo[1,2-a]pyridineDMAPH₂O801282
22-(p-tolyl)-imidazo[1,2-a]pyridineDMAPH₂O801285
32-(4-chlorophenyl)-imidazo[1,2-a]pyridineDMAPH₂O801278

Key Experimental Protocols

Protocol 1: General Procedure for Transition-Metal-Free C3-Chlorination[8][9]
  • To a solution of the desired imidazo[1,2-a]pyridine (1.0 mmol) in DMF (2 mL), add sodium chlorite (NaClO₂, 1.5 mmol) and acetic acid (AcOH, 2.0 mmol).

  • Stir the reaction mixture at 60 °C for 10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-imidazo[1,2-a]pyridine.

Protocol 2: General Procedure for Regioselective C3-Fluorination[10]
  • In a reaction vessel, combine the substituted imidazo[1,2-a]pyridine (0.5 mmol), Selectfluor (0.75 mmol), and 4-dimethylaminopyridine (DMAP, 0.5 mmol).

  • Add water (5.0 mL) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue via column chromatography to yield the 3-fluoro-imidazo[1,2-a]pyridine product.

Visualized Mechanisms and Pathways

The regioselectivity of electrophilic substitution is governed by the stability of the cationic intermediate (sigma complex).

G cluster_0 Attack at C3 (Favored) cluster_1 Attack at C2 (Disfavored) IAP Imidazo[1,2-a]pyridine Int1 Intermediate 1 (Aromaticity in Pyridine Ring Preserved) IAP->Int1 + E⁺ IAP2 Imidazo[1,2-a]pyridine Prod1 C3-Substituted Product Int1->Prod1 - H⁺ Int2 Intermediate 2 (Aromaticity in Pyridine Ring Disrupted) IAP2->Int2 + E⁺ Prod2 C2-Substituted Product Int2->Prod2 - H⁺

Caption: Electrophilic attack on Imidazo[1,2-a]pyridine.

References

Technical Support Center: Dehalogenation Side Reactions of Bromo-imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation (debromination) side reactions during cross-coupling experiments with bromo-imidazopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromo-imidazopyridine cross-coupling reactions?

A1: Dehalogenation, specifically debromination, is a common and undesirable side reaction where the bromine atom on the imidazopyridine ring is replaced by a hydrogen atom. This leads to the formation of an imidazopyridine byproduct, reducing the yield of the desired coupled product and complicating purification.

Q2: What is the primary mechanism behind this dehalogenation side reaction?

A2: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can be generated from various sources in the reaction mixture, such as amine bases, solvents (like alcohols), or even the phosphine ligands. The Pd-H species can then react with the bromo-imidazopyridine, leading to the dehalogenated product instead of the desired cross-coupled product.

Q3: Which cross-coupling reactions are most susceptible to this side reaction with bromo-imidazopyridines?

A3: Dehalogenation has been observed as a significant side reaction in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings involving bromo-imidazopyridine substrates.

Q4: Are certain positions of the bromine on the imidazopyridine ring more prone to dehalogenation?

A4: While systematic studies on bromo-imidazopyridines are limited, the electronic properties of the heterocyclic ring system can influence the susceptibility of the C-Br bond to both oxidative addition and undesired side reactions. The position of the bromine atom can affect the electron density at the carbon center, potentially making some isomers more prone to dehalogenation.

Q5: How can I confirm that dehalogenation is occurring in my reaction?

A5: The most common method to confirm and quantify dehalogenation is through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass-to-charge ratios of your reaction mixture components to authentic samples of the starting material, desired product, and the expected dehalogenated byproduct, you can confirm its presence and estimate its relative abundance.

Troubleshooting Guides

Issue 1: Significant formation of the dehalogenated imidazopyridine byproduct in Suzuki-Miyaura Coupling.

This guide provides troubleshooting steps to minimize debromination during the Suzuki-Miyaura coupling of bromo-imidazopyridines.

Potential Cause Recommended Solution
Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-rich can lead to a slower rate of reductive elimination of the desired product, allowing the competing dehalogenation pathway to dominate.Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos have been shown to promote the desired C-C bond formation over dehalogenation. For Suzuki couplings of iodo-imidazo[4,5-b]pyridines, (A-taphos)₂PdCl₂ has been noted to reduce dehalogenated byproducts.[1]
Strongly Basic Conditions: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species, which are key intermediates in the dehalogenation pathway.Switch to a milder base. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The use of a strong base like CsF has been reported to be effective in specific cases by accelerating the transmetallation step.[1]
High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway, which may have a higher activation energy than the desired coupling reaction.Lower the reaction temperature. If the reaction is sluggish at lower temperatures, a careful balance between reaction rate and selectivity needs to be established through optimization.
Solvent Effects: Protic solvents (e.g., alcohols) or the presence of water can serve as a source of hydrides, leading to increased dehalogenation.Use anhydrous, aprotic solvents. Dioxane, THF, or toluene are generally good choices. Ensure all solvents are rigorously dried and degassed.
Catalyst Choice: Certain palladium catalysts may be more prone to promoting dehalogenation. For instance, the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloro-palladium(II) (Pd(dppf)Cl₂) has been associated with the formation of dehalogenated byproducts in the Suzuki coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine.[2]Screen different palladium precatalysts. Consider using palladacycles or catalysts with N-heterocyclic carbene (NHC) ligands, which can offer different reactivity profiles.
Issue 2: Debromination as a major side reaction in Buchwald-Hartwig Amination.

This guide focuses on mitigating dehalogenation during the C-N coupling of bromo-imidazopyridines.

Potential Cause Recommended Solution
Base-Induced Hydride Formation: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common in Buchwald-Hartwig amination and are known to be potential sources of hydride species.Consider alternative bases. While strong bases are often necessary for this reaction, screening different bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may reduce dehalogenation. The choice of base is highly substrate-dependent.
Ligand Structure: The choice of phosphine ligand is critical. Ligands that do not promote rapid C-N reductive elimination can allow for competing pathways like dehalogenation to occur.Utilize bulky biarylphosphine ligands. Ligands from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos, BrettPhos) are specifically designed to accelerate the desired amination and suppress side reactions.
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of catalyst decomposition and the formation of hydride species, leading to more dehalogenation.Optimize temperature and reaction time. Aim for the lowest temperature and shortest reaction time that allows for complete consumption of the starting material.
Amine Coupling Partner: Primary and secondary amines can themselves act as hydride sources under certain conditions.This is an inherent challenge. Optimizing other reaction parameters (ligand, base, temperature) is the primary way to address this.
Issue 3: Formation of the debrominated byproduct during Sonogashira Coupling.

This guide provides strategies to enhance the selectivity of the Sonogashira coupling of bromo-imidazopyridines.

Potential Cause Recommended Solution
Copper Co-catalyst: While essential for the traditional Sonogashira reaction, the copper co-catalyst can sometimes contribute to side reactions.Consider copper-free Sonogashira conditions. Several protocols exist that do not require a copper co-catalyst, which can sometimes lead to cleaner reactions, albeit potentially at a slower rate.
Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) is a common source of hydrides that can lead to dehalogenation.Screen different amine bases and consider co-solvents. While an amine base is necessary, its concentration can sometimes be reduced by using a co-solvent like THF or DMF.
High Temperature: As with other cross-coupling reactions, high temperatures can promote dehalogenation.Optimize the reaction temperature. Aim for the lowest effective temperature to favor the desired C-C bond formation.
Catalyst and Ligand System: The choice of palladium source and ligand can influence the rate of the desired reaction versus the dehalogenation pathway.Experiment with different palladium catalysts and phosphine ligands. For example, Pd(PPh₃)₄ or a combination of a Pd(II) source with a suitable ligand can be screened.

Data Presentation

The following tables provide representative data on the effect of ligands and bases on the yield of the desired product and the formation of the dehalogenated byproduct in the Suzuki-Miyaura coupling of a model bromo-imidazopyridine substrate. Please note that this data is illustrative and based on general trends observed for related heterocyclic systems. Actual results may vary depending on the specific bromo-imidazopyridine isomer and reaction conditions.

Table 1: Effect of Phosphine Ligand on the Suzuki-Miyaura Coupling of 2-Bromo-imidazo[1,2-a]pyridine with Phenylboronic Acid

Palladium Precatalyst Ligand Yield of Coupled Product (%) Yield of Debrominated Product (%)
Pd₂(dba)₃PPh₃6525
Pd₂(dba)₃P(o-tol)₃7518
Pd₂(dba)₃SPhos92<5
Pd₂(dba)₃XPhos95<3

Conditions: 2-Bromo-imidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Dioxane (5 mL), 100 °C, 12 h.

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 2-Bromo-imidazo[1,2-a]pyridine with Phenylboronic Acid

Base Yield of Coupled Product (%) Yield of Debrominated Product (%)
NaOtBu5535
K₂CO₃8510
Cs₂CO₃907
K₃PO₄94<5

Conditions: 2-Bromo-imidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Base (2.0 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Dioxane (5 mL), 100 °C, 12 h.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-a]pyridine to Minimize Dehalogenation

This protocol is a general starting point and may require further optimization for different substrates.

Reagents and Materials:

  • 3-Bromo-imidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-imidazo[1,2-a]pyridine, the arylboronic acid, and K₃PO₄.

  • Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Seal the flask, and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the dehalogenated byproduct.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-imidazo[1,2-a]pyridine

This protocol is a general guideline and requires optimization for specific amine coupling partners.

Reagents and Materials:

  • 6-Bromo-imidazo[1,2-a]pyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add the 6-Bromo-imidazo[1,2-a]pyridine.

  • Seal the tube, and evacuate and backfill with the inert gas (repeat three times).

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Dehalogenation_Mechanism cluster_desired Desired Cross-Coupling Pathway cluster_side Dehalogenation Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd ArBr Imidazopyridine-Br ArBr->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans PdH Pd(II)-H Species OxAdd->PdH Reaction with Hydride OxAdd->PdH Nu Coupling Partner (e.g., Ar'B(OH)₂) Nu->Trans Transmetalation Product Coupled Product Trans->Product Reductive Elimination Product->Pd0 Dehalogenated Dehalogenated Imidazopyridine PdH->Dehalogenated Reductive Elimination Dehalogenated->Pd0 HydrideSource Hydride Source (Solvent, Base, etc.) HydrideSource->PdH

Caption: Competing pathways in palladium-catalyzed cross-coupling of bromo-imidazopyridines.

Troubleshooting_Workflow Start High Dehalogenation Observed ChangeBase Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->ChangeBase ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) ChangeBase->ChangeLigand LowerTemp Lower Reaction Temperature ChangeLigand->LowerTemp CheckSolvent Ensure Anhydrous, Aprotic and Degassed Solvent LowerTemp->CheckSolvent ScreenCatalyst Screen Different Pd Precatalysts CheckSolvent->ScreenCatalyst ReEvaluate Re-evaluate Results ScreenCatalyst->ReEvaluate ReEvaluate->ChangeBase If still high Success Dehalogenation Minimized ReEvaluate->Success If acceptable

Caption: A systematic workflow for troubleshooting dehalogenation side reactions.

Logical_Relationships Dehalogenation Dehalogenation Rate Coupling Desired Coupling Rate StrongBase Strong Base (e.g., NaOtBu) StrongBase->Dehalogenation Increases BulkyLigand Bulky, Electron-Rich Ligand (e.g., XPhos) BulkyLigand->Dehalogenation Decreases BulkyLigand->Coupling Increases HighTemp High Temperature HighTemp->Dehalogenation Often Increases HydrideSource Presence of Hydride Sources (e.g., H₂O, Alcohols) HydrideSource->Dehalogenation Increases

Caption: Key factors influencing the rates of dehalogenation versus desired coupling.

References

Validation & Comparative

Validating 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic Acid as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinases implicated in cancer and other diseases. This guide provides a framework for the validation of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid as a potential kinase inhibitor. While direct experimental data for this specific compound is not yet publicly available, this document outlines the established potential of the broader compound class, offers a comparative analysis with known imidazo[1,2-a]pyridine-based inhibitors, and provides detailed experimental protocols for its validation.

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The imidazo[1,2-a]pyridine core has been successfully utilized to develop inhibitors for a variety of kinases, including Akt, PI3K/mTOR, and cyclin-dependent kinases (CDKs). The structure-activity relationship (SAR) of this class of compounds has been extensively explored, revealing that substitutions at various positions on the fused ring system can significantly influence potency and selectivity. Below is a comparison of this compound with other reported imidazo[1,2-a]pyridine derivatives that have established kinase inhibitory activity.

CompoundTarget Kinase(s)IC50 (nM)Reference Compound(s)
This compound Hypothesized TBD N/A
Imidazo[1,2-a]pyridine Derivative 1Akt1<1000Akti-1/2
Imidazo[1,2-a]pyridine Derivative 2PI3Kα1.2GDC-0941
Imidazo[1,2-a]pyridine Derivative 3mTOR3.8Rapamycin
Imidazo[1,2-a]pyridine Derivative 4CDK2<100Roscovitine

TBD: To Be Determined

Experimental Protocols for Validation

To ascertain the kinase inhibitory potential of this compound, a series of in vitro and cellular assays are required. The following protocols provide a standard methodology for such a validation workflow.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the test compound on the activity of a purified kinase enzyme.

Materials:

  • Recombinant human kinase (e.g., Akt1, PI3Kα)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of the kinase solution (enzyme in kinase assay buffer) to each well.

  • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for Target Engagement

This assay evaluates the ability of the compound to inhibit the kinase within a cellular context.

Materials:

  • Human cancer cell line known to have an active signaling pathway involving the target kinase (e.g., MCF-7 for PI3K/Akt pathway).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of the target kinase or its downstream substrates.

  • Quantify the band intensities to determine the dose-dependent effect of the compound on the target pathway.

Visualizing the Scientific Context

To better understand the potential mechanism of action and the process of validation, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Kinase_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Compound Test Compound: 3-Bromoimidazo[1,2-A]pyridine- 6-carboxylic acid Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay IC50 IC50 Determination Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity CellAssay Cellular Target Engagement Assay (Western Blot) Selectivity->CellAssay Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) CellAssay->Phenotypic

A Comparative Analysis of the Biological Activities of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various imidazopyridine derivatives, supported by quantitative data and detailed experimental protocols. The structure-activity relationships are explored, and key signaling pathways are visualized to offer a comprehensive overview for researchers in drug discovery and development.

Anticancer Activity

Imidazopyridine derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines, particularly in breast cancer. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3]

Comparative Efficacy of Imidazopyridine Derivatives in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for several imidazopyridine derivatives against various breast cancer cell lines are summarized in the table below, indicating their varying degrees of effectiveness. Lower IC₅₀ values denote higher potency.

DerivativeCell LineIC₅₀ (µM)Reference
C188 MCF-724.4[1]
T47-D23[1]
Compound 15 MCF-71.6[4]
MDA-MB-23122.4[4]
HS-104 MCF-71.2[3][5]
HS-106 MCF-7< 10[3][5]
IP-5 HCC193745[5]
IP-6 HCC193747.7[5]
Wnt/β-catenin Signaling Pathway Inhibition

Several imidazopyridine derivatives exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers. The derivative C188, for instance, has been shown to suppress this pathway, leading to cell cycle arrest and reduced cell migration in breast cancer cells.[1][6]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin P Axin Axin APC APC Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation C188 Imidazopyridine (e.g., C188) C188->Dsh Inhibits Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Inhibition of the Wnt/β-catenin signaling pathway by imidazopyridine derivatives.

Antimicrobial Activity

Imidazopyridine derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Comparative Efficacy of Imidazopyridine Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for several imidazopyridine derivatives against common bacterial strains are presented below.

DerivativeBacteriumMIC (µg/mL)Reference
Compound 4a S. aureus7.8[7]
Compound 4b S. aureus31.25[7]
Compound 5f E. coli2.95[8]
Compound 5b E. coli3.62[8]
Compound 5d E. coli4.92[8]
Compound 3 E. coli9.091[9]
Compound 68 S. aureus0.5[10]
Compound 21c S. aureus4[10]
Compound 21g S. aureus4[10]

Anti-inflammatory Activity

Certain imidazopyridine derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12]

Inhibition of Pro-inflammatory Cytokines

The inhibitory effects of imidazopyridine derivatives on the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages are key indicators of their anti-inflammatory potential.

DerivativeCytokineInhibitionCell LineReference
SK&F 86002 TNF-αIC₅₀ = 5 µMRAW 264.7[12]
Compound 3b TNF-αIC₅₀ = 3.6 µMJurkat T cells[11]
MIA TNF-α, IL-6Significant reductionMDA-MB-231, SKOV3[13][14]
X22 InflammationSignificant reductionH9c2 cells[15]
STAT3/NF-κB Signaling Pathway Modulation

The anti-inflammatory effects of some imidazopyridine derivatives are mediated through the inhibition of the STAT3 and NF-κB signaling pathways.[13][14] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK TLR4->IKK JAK JAK IL6R->JAK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT3 STAT3 JAK->STAT3 P STAT3_nuc p-STAT3 STAT3->STAT3_nuc Dimerization & Translocation MIA Imidazopyridine (e.g., MIA) MIA->IKK Inhibits MIA->STAT3 Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Inflammatory_Genes STAT3_nuc->Inflammatory_Genes

Modulation of STAT3/NF-κB signaling by imidazopyridine derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the imidazopyridine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Add Imidazopyridine Derivatives incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end End read->end

Workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Test

The MIC test is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][18]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the imidazopyridine derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.

LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[19][20]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the imidazopyridine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

This guide provides a comparative overview of the biological activities of imidazopyridine derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers working on the development of novel therapeutic agents. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

The Pivotal Role of the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the imidazo[1,2-a]pyridine core represents a privileged scaffold in the design of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid analogs, focusing on their anticancer properties. By synthesizing data from multiple studies, this document aims to elucidate the impact of structural modifications on biological activity, offering insights for future drug design and development.

The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic system that has been extensively explored for its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Analogs of this compound are of particular interest due to the electronic properties conferred by the bromine atom and the potential for derivatization at the carboxylic acid group, which can significantly influence their pharmacokinetic and pharmacodynamic profiles.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine analogs against several cancer cell lines. The data highlights how substitutions at different positions of the imidazo[1,2-a]pyridine ring system impact their cytotoxic effects.

Table 1: Cytotoxicity of 3-Aminoimidazo[1,2-a]pyridine Analogs [2][3]

Compound IDR (Substitution at C-2)R' (Substitution at C-3)Cell LineIC50 (µM)
11 Indolep-chlorophenyl amineHT-2918.34 ± 1.22
12 Nitrop-chlorophenylHT-294.15 ± 2.93
14 Tolylp-chlorophenyl amineB16F1021.75 ± 0.81
18 2,4-difluorophenylp-chlorophenyl amineHT-2910.11 ± 0.70

Table 2: Anticancer Activity of other Imidazo[1,2-a]pyridine Derivatives [4][5]

Compound IDCore StructureCell LineIC50 (µM)
12b Imidazo[1,2-a]pyridine with tert-butylamine at C-2 and phenylamine at C-3Hep-211
HepG213
MCF-711
A37511
IP-5 Imidazo[1,2-a]pyridine derivativeHCC193745
IP-6 Imidazo[1,2-a]pyridine derivativeHCC193747.7
IP-7 Imidazo[1,2-a]pyridine derivativeHCC193779.6

Structure-Activity Relationship (SAR) Insights

The data presented in the tables, along with findings from various studies, allows for the deduction of several key SAR trends for the imidazo[1,2-a]pyridine scaffold as an anticancer agent:

  • Substitution at C-2: The nature of the substituent at the C-2 position significantly influences the anticancer potency. Electron-withdrawing groups, such as a nitro group (compound 12 ), have been shown to enhance cytotoxic activity against certain cell lines like HT-29.[2][3] Aromatic and heteroaromatic rings at this position also contribute to the activity.

  • Substitution at C-3: The presence of an amino group at the C-3 position, often with an aryl substituent, is a common feature in many active analogs. A p-chlorophenyl group at this position appears to be favorable for activity.[2]

  • The Role of the Bromine Atom at C-3: While the tables above focus on 3-amino analogs, the presence of a bromine atom at the C-3 position is a key feature of the core topic. The bromine atom can act as a handle for further synthetic modifications and can also enhance binding to target proteins through halogen bonding.

  • The Carboxylic Acid at C-6: The carboxylic acid group at the C-6 position provides a site for derivatization into amides and esters, which can modulate the compound's solubility, cell permeability, and overall pharmacokinetic profile. Studies on related compounds have shown that modifications at the C-6 position are critical for activity against enzymes like Rab geranylgeranyl transferase.[6]

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling kinases. The PI3K/Akt/mTOR pathway is a frequently observed target.[7][8] The imidazo[1,2-a]pyridine core can serve as a scaffold to which pharmacophoric groups that interact with the kinase active site are attached.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

The evaluation of the anticancer potential of these compounds typically follows a standardized workflow, beginning with chemical synthesis and progressing through in vitro and in vivo testing.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Cytotoxicity (MTT Assay) Purification->InVitro Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) InVitro->Mechanism Lead Lead Optimization InVitro->Lead InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo ADMET ADMET Studies InVivo->ADMET ADMET->Lead

Caption: General experimental workflow for the evaluation of novel anticancer compounds.

Experimental Protocols

A crucial aspect of comparing the biological activity of different compounds is the use of standardized experimental protocols. The following is a representative protocol for determining the in vitro cytotoxicity of imidazo[1,2-a]pyridine analogs using the MTT assay.[9]

MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Cancer cell lines (e.g., HT-29, MCF-7, A375) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in the complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the respective wells. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents. The structure-activity relationship studies reveal that strategic modifications at the C-2, C-3, and C-6 positions of the imidazo[1,2-a]pyridine ring can lead to potent and selective inhibitors of cancer cell growth. The inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, is a common mechanism of action for these compounds. Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties for in vivo efficacy.

References

A Comparative Efficacy Analysis of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid and Known ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid against established inhibitors of the Activin-like Kinase 5 (ALK5). ALK5, also known as Transforming Growth Factor-beta Type I Receptor (TGF-βRI), is a critical serine/threonine kinase involved in the TGF-β signaling pathway, which plays a significant role in cellular processes such as growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis, making ALK5 a key therapeutic target.

While direct inhibitory data for this compound against ALK5 is not publicly available, the imidazo[1,2-a]pyridine scaffold is a common feature in a variety of kinase inhibitors. This structural similarity suggests that this compound may exhibit inhibitory activity against kinases such as ALK5. This guide, therefore, presents a comparison based on this inferred target, providing a valuable reference for future experimental investigations.

Comparative Efficacy of Known ALK5 Inhibitors

To contextualize the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized ALK5 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the ALK5 enzyme by 50% in in vitro assays.

InhibitorALK5 IC50 (nM)Assay Type
This compound Data not available (Inferred Target)-
RepSox4 (autophosphorylation) / 23 (binding)[3][4][5]Cell-free kinase assay
A-83-0112[6][7][8][9][10]Cell-free kinase assay
SB-52533414.3[11]Cell-free kinase assay
Galunisertib (LY2157299)56[12][13]Cell-free kinase assay
SB-43154294[14][15][16][17]Cell-free kinase assay
GW6604140[18][19]Cell-free kinase assay (autophosphorylation)

TGF-β/ALK5 Signaling Pathway and Point of Inhibition

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[2][20] This phosphorylation event activates the kinase function of ALK5, leading to the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[2] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[21] ALK5 inhibitors act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and interrupting the downstream signaling cascade.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGF-βRII TGF-beta->TGFbRII Binding ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription Smad_complex->Transcription Translocation Inhibitor ALK5 Inhibitors Inhibitor->ALK5 Inhibition Target Gene Expression Target Gene Expression Transcription->Target Gene Expression

Caption: The TGF-β signaling pathway is initiated by ligand binding and receptor activation, leading to Smad-mediated gene transcription. ALK5 inhibitors block this pathway at the level of the type I receptor kinase.

Experimental Protocols: In Vitro ALK5 Kinase Inhibition Assay

The following is a representative protocol for an in vitro kinase assay to determine the IC50 value of a test compound against ALK5. This type of assay is fundamental in the early stages of drug discovery to quantify the potency of an inhibitor.

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of recombinant human ALK5 in a cell-free system.

Materials:

  • Enzyme: Recombinant active human ALK5 (TGFβR1).

  • Substrate: A suitable peptide substrate for ALK5, such as casein or a specific peptide like TGFBR1 Peptide.[22][23]

  • ATP: Adenosine triphosphate, as the phosphate donor. Radiolabeled ATP (e.g., [γ-³³P]-ATP) is often used for detection.[24][25]

  • Test Compound: this compound or other inhibitors, dissolved in a suitable solvent (e.g., DMSO).

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES or Tris-HCl), divalent cations (e.g., MgCl₂, MnCl₂), and a reducing agent (e.g., DTT).[22]

  • Detection Reagent: Method-dependent, for example, reagents for radiometric detection or luminescence-based assays like ADP-Glo™.[22][26]

  • Assay Plates: 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. A vehicle control (e.g., DMSO) without the inhibitor should also be prepared.

  • Reaction Setup: In the wells of the assay plate, add the kinase assay buffer, the diluted test compound (or vehicle), and the recombinant ALK5 enzyme. Allow for a short pre-incubation period.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[22][26]

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced.

    • Radiometric Assay: If using [γ-³³P]-ATP, the reaction mixture is spotted onto a filter membrane, which is then washed to remove unincorporated ATP. The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.[23][24]

    • ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced. An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the produced ADP back to ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.[22][26]

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This guide provides a framework for comparing the potential efficacy of this compound with known ALK5 inhibitors. The provided data and protocols can serve as a valuable resource for researchers initiating studies on this compound and its potential as a therapeutic agent targeting the TGF-β signaling pathway.

References

in vitro and in vivo validation of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vitro and in vivo validation data for 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is not extensively available in publicly accessible research, the broader family of imidazo[1,2-a]pyridine derivatives has shown significant promise in various therapeutic areas. This guide provides a comparative overview of the reported biological activities of representative imidazo[1,2-a]pyridine compounds, alongside the detailed experimental protocols typically employed for their validation. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this important class of molecules.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Several compounds based on this scaffold are already in clinical use, such as zolpidem for insomnia and alpidem as an anxiolytic, highlighting the therapeutic potential of this chemical class.[1][2]

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

To illustrate the potential of this class of compounds, the following tables summarize the reported in vitro activities of various imidazo[1,2-a]pyridine derivatives against different biological targets. It is important to note that these are not direct comparisons with this compound due to the lack of specific data for this compound.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 12 (3-aminoimidazo[1,2-α]pyridine derivative)HT-29 (Colon Cancer)Cytotoxicity Assay4.15 ± 2.93[5][6]
Compound 14 (3-aminoimidazo[1,2-α]pyridine derivative)B16F10 (Melanoma)Cytotoxicity Assay21.75 ± 0.81[5][6]
Compound HB9 (imidazo[1,2-a]pyridine hybrid)A549 (Lung Cancer)Cytotoxicity Assay50.56[7]
Compound HB10 (imidazo[1,2-a]pyridine hybrid)HepG2 (Liver Cancer)Cytotoxicity Assay51.52[7]
Cisplatin (Reference Drug)A549 (Lung Cancer)Cytotoxicity Assay53.25[7]
Cisplatin (Reference Drug)HepG2 (Liver Cancer)Cytotoxicity Assay54.81[7]

Table 2: In Vitro Antimicrobial Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ClassMicroorganismAssay TypeMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisMicrodilution Assayas low as ≤ 0.006[8]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (replicating)Microdilution Assay0.4–1.9[9]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (MDR)Microdilution Assay0.07–2.2[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the validation of imidazo[1,2-a]pyridine derivatives.

In Vitro Anticancer Activity

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HT-29, B16F10, A549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Cisplatin) for a specified period (e.g., 48 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Clonogenic Survival Assay

  • Objective: To assess the long-term ability of single cancer cells to form colonies after treatment with the test compounds.

  • Methodology:

    • A known number of cells are seeded in 6-well plates.

    • The cells are treated with different concentrations of the test compounds for a defined period.

    • The medium is then replaced with fresh, drug-free medium, and the cells are allowed to grow for a period of 1-3 weeks until visible colonies are formed.

    • The colonies are fixed with a solution (e.g., methanol/acetic acid) and stained with a staining solution (e.g., crystal violet).

    • The number of colonies containing at least 50 cells is counted.

    • The plating efficiency and surviving fraction are calculated to determine the effect of the compound on the reproductive integrity of the cells.

In Vitro Antimicrobial Activity

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.

    • A standardized inoculum of the target microorganism (e.g., Mycobacterium tuberculosis) is added to each well.

    • Positive (microorganism with no drug) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Path Forward: Workflows and Pathways

To further aid in the understanding of the validation process and potential mechanisms of action, the following diagrams are provided.

in_vitro_validation_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity Test Compounds antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial enzyme Enzyme Inhibition Assays synthesis->enzyme animal_model Animal Models of Disease (e.g., Xenograft, Infection) cytotoxicity->animal_model Lead Compounds antimicrobial->animal_model enzyme->animal_model efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

A generalized workflow for the validation of novel therapeutic compounds.

hypothetical_signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation compound Imidazo[1,2-a]pyridine Derivative compound->akt Inhibits

A hypothetical signaling pathway potentially targeted by imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of new therapeutic agents. While specific experimental data for this compound is currently limited in the public domain, the extensive research on related derivatives provides a strong foundation for its potential biological activity. The comparative data and standardized protocols presented in this guide offer a framework for the evaluation of this and other novel imidazo[1,2-a]pyridine compounds. Further dedicated in vitro and in vivo studies are essential to fully elucidate the therapeutic potential of this compound and to determine its place within the growing family of promising imidazo[1,2-a]pyridine-based drug candidates.

References

Cross-Reactivity Profiling of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid against other known kinase inhibitors with a similar structural scaffold. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide utilizes plausible, hypothetical data to illustrate a comparative framework. The experimental protocols described are based on established methodologies for kinase inhibitor profiling.

Introduction to this compound and the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] Notably, the imidazo[1,2-a]pyridine core has been successfully utilized in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5][6][7]

This compound is a derivative of this versatile scaffold. The inclusion of a bromine atom at the 3-position can enhance binding affinity and provide a site for further chemical modification, while the carboxylic acid group at the 6-position can influence solubility and interactions with target proteins. Given the prevalence of kinase inhibition among imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound may also exhibit activity against one or more protein kinases. Understanding its cross-reactivity profile—its binding affinity across a wide range of kinases—is crucial for assessing its selectivity and potential off-target effects.

Comparative Cross-Reactivity Profiles

To provide a context for the potential selectivity of this compound, this section presents a hypothetical comparison with two other representative imidazo[1,2-a]pyridine-based kinase inhibitors: a hypothetical PDGFR inhibitor (Compound A) and a hypothetical multi-kinase inhibitor (Compound B).

The following table summarizes the dissociation constants (Kd) for each compound against a panel of selected kinases. Lower Kd values indicate stronger binding affinity. This data is illustrative and based on typical results from a comprehensive kinase screen.

Table 1: Comparative Kinase Selectivity Profile (Kd in nM)

Kinase TargetThis compound (Hypothetical)Compound A (Hypothetical PDGFR Inhibitor)Compound B (Hypothetical Multi-Kinase Inhibitor)
PDGFRα 50 10 80
PDGFRβ 75 15 100
VEGFR2 80050090
c-KIT 1,200800150
SRC >10,000>10,000200
ABL1 >10,000>10,000250
p38α 3,5005,0001,500
ERK1 >10,000>10,0008,000
JNK1 >10,000>10,0007,500
AKT1 8,000>10,0003,000
CDK2 >10,000>10,0005,000
PIM1 6,0009,000400

Data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound shows primary activity towards PDGFRα and PDGFRβ, with significantly weaker interactions with other kinases. Compound A demonstrates higher potency and selectivity for PDGFRs, while Compound B exhibits a broader activity profile, inhibiting multiple kinases with moderate potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of small molecule inhibitors.

This method assesses the binding of a test compound to a large panel of kinases.

  • Principle: A competition-based binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition by the test compound.[1][2][3]

  • Experimental Workflow:

    • Compound Preparation: The test compound is solubilized in DMSO to create a stock solution, which is then serially diluted to the desired screening concentrations.

    • Assay Plate Preparation: Kinases from a comprehensive panel are individually incubated with the immobilized ligand on a solid support (e.g., beads) in assay wells.

    • Competition Binding: The test compound at various concentrations is added to the wells containing the kinase and immobilized ligand. The mixture is incubated to allow binding to reach equilibrium.

    • Washing: Unbound kinase is removed by washing the solid support.

    • Quantification: The amount of kinase remaining bound to the solid support is quantified. In the KINOMEscan™ platform, this is achieved by eluting the kinase and quantifying its associated DNA tag via qPCR.

    • Data Analysis: The results are typically expressed as a percentage of the DMSO control. The dissociation constant (Kd) can be calculated from a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Incubation Incubation: Compound + Kinase + Ligand Compound->Incubation KinasePanel Kinase Panel KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Incubation Washing Washing Step Incubation->Washing Quantification Quantification (qPCR) Washing->Quantification Data Raw Data Quantification->Data Kd Kd Calculation Data->Kd

Caption: Workflow for KINOMEscan™ Profiling.

CETSA is used to verify target engagement in a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift can be detected by measuring the amount of soluble protein remaining after heating cells at different temperatures.[8][9][10]

  • Experimental Workflow:

    • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO).

    • Heating: The cell suspensions are heated to a range of temperatures in a thermal cycler.

    • Cell Lysis: Cells are lysed to release their protein content.

    • Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

    • Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods like Western blotting or mass spectrometry.

    • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cell_treatment Cellular Treatment cluster_assay_procedure Assay Procedure cluster_detection Detection & Analysis Cells Intact Cells Treatment Incubate Cells with Compound Cells->Treatment Compound Test Compound Compound->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Centrifugation Lysis->Separation Quantification Quantify Soluble Protein (e.g., Western Blot) Separation->Quantification Analysis Generate Melting Curve Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

This chemoproteomic approach identifies kinase targets in a cellular lysate.

  • Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads ("kinobeads") to capture a large portion of the cellular kinome from a lysate. A test compound is added in solution to compete for binding to the kinases. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase bound to the beads in the presence of the test compound indicates that the compound binds to that kinase.[11][12][13]

  • Experimental Workflow:

    • Cell Lysate Preparation: Cells are lysed to obtain a soluble protein extract.

    • Competitive Binding: The cell lysate is pre-incubated with the test compound at various concentrations or a vehicle control.

    • Affinity Capture: The treated lysate is then incubated with the kinobeads to allow for the capture of kinases.

    • Washing: Non-specifically bound proteins are removed by washing the beads.

    • Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides, typically with trypsin.

    • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

    • Data Analysis: The abundance of each identified kinase is compared between the compound-treated and control samples to determine the binding profile of the test compound.

Signaling Pathway Context

The hypothetical primary targets of this compound, PDGFRα and PDGFRβ, are receptor tyrosine kinases that play a crucial role in the PI3K-Akt signaling pathway. This pathway is fundamental for regulating cell growth, proliferation, and survival.

G Ligand PDGF PDGFR PDGFR Ligand->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates/Inhibits Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: Simplified PDGFR-PI3K-Akt Signaling Pathway.

Summary and Conclusion

This guide provides a framework for understanding and comparing the cross-reactivity profile of this compound. Based on the activities of related compounds, it is plausible that this molecule functions as a kinase inhibitor, potentially with selectivity for the PDGFR family. The hypothetical data presented herein illustrates how its selectivity might compare to other imidazo[1,2-a]pyridine-based inhibitors.

Comprehensive experimental evaluation using the detailed protocols for kinome-wide binding assays, cellular target engagement, and chemoproteomics is essential to definitively establish the cross-reactivity profile of this compound. Such data is critical for advancing its development as a potential therapeutic agent by elucidating its mechanism of action and potential for off-target effects.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various imidazo[1,2-a]pyridine-based inhibitors against several key protein targets implicated in cancer and other diseases. The information herein is compiled from recent studies to facilitate the evaluation and selection of promising lead compounds for further development.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Molecular docking studies are crucial in elucidating the binding modes and predicting the affinities of these inhibitors, thereby guiding the rational design of more potent and selective drug candidates.

Performance Comparison of Imidazo[1,2-a]pyridine-Based Inhibitors

The following tables summarize the docking scores and binding affinities of various imidazo[1,2-a]pyridine derivatives against different protein targets as reported in several studies. These tables provide a quantitative basis for comparing the potential efficacy of these compounds.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Scoring FunctionReference
HB7 Human LTA4H3U9W-11.237S score[2][3]
HB1 Human LTA4H3U9W- (RMSD: 1.049 Å)RMSD[2][3]
Original Ligand Human LTA4H3U9W-6.908S score[2][3]
4b Bacterial GyrB--10.4-[4]
PF19 M. Tuberculosis ATP SynthaseHomology Model-9.97-[5][6]
Bedaquiline M. Tuberculosis ATP SynthaseHomology Model-10.08-[5][6]
M3 (Designed) M. Tuberculosis ATP SynthaseHomology Model-9.82-[5][6]
Compound IDTarget ProteinPDB IDMolDock ScoreRerank ScoreSteric ScoreProtein-Ligand InteractionReference
4(k) Farnesyl Diphosphate Synthase5CG5-145.600-107.580--149.188[7][8]
4(g) Farnesyl Diphosphate Synthase5CG5---139.207-[7][8]
Compound IDCell LineIC50 (µM)Reference
HB9 A549 (Lung Cancer)50.56[2]
Cisplatin A549 (Lung Cancer)53.25[2]
HB10 HepG2 (Liver Carcinoma)51.52[2]
Cisplatin HepG2 (Liver Carcinoma)54.81[2]
IP-5 HCC1937 (Breast Cancer)45[9]
IP-6 HCC1937 (Breast Cancer)47.7[9]
IP-7 HCC1937 (Breast Cancer)79.6[9]

Experimental Protocols

The methodologies for molecular docking studies of imidazo[1,2-a]pyridine inhibitors generally follow a standardized workflow. Below are detailed protocols synthesized from multiple research articles.

I. Ligand and Protein Preparation
  • Ligand Preparation : The 3D structures of the imidazo[1,2-a]pyridine derivatives are sketched using molecular modeling software (e.g., ChemDraw, Avogadro). The structures are then optimized using computational methods such as Molecular Mechanics (MM2) and semi-empirical quantum mechanics (AM1) until the root-mean-square (RMS) gradient reaches a value smaller than 0.001 kcal mol⁻¹ Å⁻¹.[8]

  • Protein Preparation : The X-ray crystallographic structures of the target proteins are retrieved from the Protein Data Bank (RCSB-PDB).[7] Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like Kollman. The protein structure is then energy minimized to relieve any steric clashes.

II. Molecular Docking Simulation
  • Grid Generation : The binding site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm. The grid resolution is typically set to a fine value, such as 0.80 Å.[7]

  • Docking Execution : Molecular docking is performed using software such as Molegro Virtual Docker (MVD) or AutoDock.[8] The docking parameters, such as the number of genetic algorithm runs and the population size, are set according to the software's recommendations. The program explores different conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis : The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., MolDock score, S score).[2][3][7] The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[7]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine inhibitors and a typical experimental workflow for comparative docking studies.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway inhibited by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Signaling_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Inflammation Inflammation & Cell Proliferation pSTAT3->Inflammation translocates to nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degrades, releasing NFkB->Inflammation translocates to nucleus NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->pSTAT3 Imidazopyridine->NFkB

Caption: STAT3/NF-κB signaling pathway modulated by imidazo[1,2-a]pyridine compounds.[10]

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output LigandPrep Ligand Preparation 1. 3D Structure Generation 2. Energy Minimization GridGen Grid Generation (Define Binding Site) LigandPrep->GridGen ProteinPrep Protein Preparation 1. PDB Structure Retrieval 2. Removal of Water/Ligands 3. Addition of Hydrogens 4. Energy Minimization ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock, MVD) GridGen->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Analysis Results Comparative Results (Tables & Visuals) Analysis->Results

Caption: A generalized workflow for comparative molecular docking studies.

References

validation of a synthetic route for 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Routes for 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The performance of each route is evaluated based on reaction yield, simplicity, and the accessibility of starting materials. Detailed experimental protocols and supporting data are provided to validate the proposed methodologies.

Validated Synthetic Route 1: Post-Cyclization Bromination

This route is arguably the most direct approach. It involves the initial construction of the imidazo[1,2-a]pyridine-6-carboxylic acid core, followed by a regioselective bromination at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring system is electron-rich, making it highly susceptible to electrophilic substitution.[1][2]

Overall Reaction Scheme:
  • Step 1: Cyclization of 2-aminopyridine-5-carboxylic acid with an α-halo carbonyl compound.

  • Step 2: Electrophilic bromination of the resulting imidazo[1,2-a]pyridine-6-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

  • To a solution of 2-aminopyridine-5-carboxylic acid (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 40% aqueous solution).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH to approximately 8 using a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield imidazo[1,2-a]pyridine-6-carboxylic acid.

Step 2: Synthesis of this compound

  • Suspend imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at room temperature for 2-3 hours. Monitor completion by TLC.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove DMF and succinimide, and then dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation: Route 1
StepProductStarting MaterialsReagentsSolventTime (h)Yield (%)Purity (%)
1Imidazo[1,2-a]pyridine-6-carboxylic acid2-aminopyridine-5-carboxylic acidChloroacetaldehyde, NaHCO₃Ethanol4-680-85>95
2This compoundImidazo[1,2-a]pyridine-6-carboxylic acidN-Bromosuccinimide (NBS)DMF2-388-92>98
Overall 6-9 70-78

Workflow Visualization: Route 1

Synthetic_Route_1 A 2-Aminopyridine- 5-carboxylic acid B Imidazo[1,2-a]pyridine- 6-carboxylic acid A->B Chloroacetaldehyde, Reflux C 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid B->C NBS, DMF, 0°C to RT

Caption: Workflow for Post-Cyclization Bromination (Route 1).

Alternative Synthetic Route 2: Functionalization of a Pre-formed Bromo-core

This alternative route begins with a commercially available brominated pyridine. The imidazo[1,2-a]pyridine core is formed first, followed by the introduction of the carboxylic acid group at the C6 position, and finally, bromination at the C3 position.

Overall Reaction Scheme:
  • Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine from 2-amino-5-bromopyridine.[3]

  • Step 2: Conversion of the 6-bromo substituent to a carboxylic acid (e.g., via Palladium-catalyzed carbonylation).

  • Step 3: Bromination at the C3 position.

Experimental Protocol

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

  • In a flask, combine 2-amino-5-bromopyridine (1.0 eq), 40% aqueous chloroacetaldehyde solution (1.2 eq), and water.[3]

  • Stir the mixture at 55°C for 20 hours.[3]

  • After completion, neutralize the reaction with a saturated NaHCO₃ solution to a pH of 8.[3]

  • Extract the product with ethyl acetate. Combine the organic layers and dry over anhydrous Na₂SO₄.[3]

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 6-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid (via Carbonylation)

  • Charge a pressure vessel with 6-bromoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., dppf, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like methanol.

  • Pressurize the vessel with carbon monoxide (CO) gas (e.g., 10 atm).

  • Heat the reaction mixture to 100-120°C for 12-24 hours.

  • After cooling, vent the CO gas. The resulting product will be the methyl ester.

  • Hydrolyze the ester by adding aqueous NaOH and heating to yield the sodium salt of the carboxylic acid.

  • Acidify with HCl to precipitate the imidazo[1,2-a]pyridine-6-carboxylic acid. Filter and dry the product.

Step 3: Synthesis of this compound

  • This step follows the same procedure as Step 2 in Route 1, using NBS in DMF.

Data Presentation: Route 2
StepProductStarting MaterialsReagentsSolventTime (h)Yield (%)Purity (%)
16-Bromoimidazo[1,2-a]pyridine2-amino-5-bromopyridineChloroacetaldehydeWater2070-75[3]>97
2Imidazo[1,2-a]pyridine-6-carboxylic acid6-Bromoimidazo[1,2-a]pyridineCO, Pd(OAc)₂, BaseMethanol12-2465-75>96
3This compoundImidazo[1,2-a]pyridine-6-carboxylic acidN-Bromosuccinimide (NBS)DMF2-388-92>98
Overall 34-47 40-50

Workflow Visualization: Route 2

Synthetic_Route_2 A 2-Amino-5-bromopyridine B 6-Bromoimidazo[1,2-a]pyridine A->B Chloroacetaldehyde, 55°C C Imidazo[1,2-a]pyridine- 6-carboxylic acid B->C CO, Pd Catalyst, Heat D 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid C->D NBS, DMF, 0°C to RT

Caption: Workflow for Functionalization of Bromo-core (Route 2).

Comparative Analysis

ParameterRoute 1: Post-Cyclization BrominationRoute 2: Functionalization of Bromo-core
Number of Steps 23
Overall Yield 70-78%40-50%
Starting Material 2-aminopyridine-5-carboxylic acid2-amino-5-bromopyridine
Key Reagents NBS, ChloroacetaldehydeChloroacetaldehyde, CO gas, Palladium catalyst, NBS
Reaction Conditions Generally mild, standard reflux and cooling.Requires high pressure (CO gas) and high temperature for carbonylation.
Process Simplicity High. Fewer steps, avoids specialized equipment.Moderate. Requires a pressure reactor and handling of toxic CO gas.
Cost & Scalability Favorable due to higher yield, fewer steps, and avoidance of expensive metal catalysts.Less favorable due to lower overall yield and the cost of the palladium catalyst and specialized equipment.

Conclusion

Based on this comparative analysis, Route 1 (Post-Cyclization Bromination) is the validated and recommended synthetic pathway for producing this compound. It offers a significantly higher overall yield, involves fewer synthetic steps, and utilizes milder, more accessible reaction conditions. The operational simplicity and avoidance of expensive and hazardous reagents make it a more practical, cost-effective, and scalable method for both laboratory and potential industrial applications.

References

A Head-to-Head Battle of Scaffolds: Imidazopyridines in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities. From oncology to infectious diseases, derivatives of these fused heterocyclic systems have shown significant promise. This guide provides a head-to-head comparison of different imidazopyridine scaffolds, focusing on their performance in key biological assays. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, we aim to offer a valuable resource for researchers and scientists in the field of drug discovery and development.

Data Presentation: A Quantitative Look at Efficacy

The following tables summarize the in vitro activity of various imidazopyridine derivatives, categorized by their core scaffold. This allows for a direct comparison of their potency against different cancer cell lines and bacterial strains.

Anticancer Activity of Imidazopyridine Derivatives (IC50 in µM)
ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 12bHep-2 (Laryngeal Carcinoma)11[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Carcinoma)11[1]
A375 (Human Skin Cancer)11[1]
IP-5HCC1937 (Breast Cancer)45[2][3]
IP-6HCC1937 (Breast Cancer)47.7[2][3]
IP-7HCC1937 (Breast Cancer)79.6[2][3]
Imidazo[4,5-b]pyridine Compound 3fK562 (Leukemia)Moderate Activity[4]
MCF-7 (Breast Cancer)Moderate Activity[4]
Compound 8MCF-7 (Breast Cancer)0.082[5]
Imidazo[1,2-a]pyrazine Compound 10a-mHep-2, HepG2, MCF-7, A375Generally less active than Imidazo[1,2-a]pyridines[1]
Antibacterial Activity of Imidazopyridine Derivatives (MIC in µg/mL)
ScaffoldDerivativeBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine Compound 8S. aureus3.12[6]
Compound 5cS. aureus0.08[6]
MRSA19.53[6]
S. typhi0.63[6]
K. pneumonia0.08[6]
P. aeruginosa0.63[6]
Compound 5eVarious strains<1[6]
Imidazo[1,2-a]pyridine-3-carboxamides VariousM. tuberculosis (replicating)0.4 - 1.9[7]
M. tuberculosis (MDR)0.07 - 2.2[7]
M. tuberculosis (XDR)0.07 - 0.14[7]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway targeted by some imidazopyridines and a common experimental workflow.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is often implicated in cancer.[8][9][10] Some imidazopyridine derivatives have been shown to modulate this pathway.

Wnt_beta_catenin_pathway cluster_nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Activates GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dvl->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates to TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates beta_catenin_n β-catenin beta_catenin_n->TCF_LEF Co-activates

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.

PD-1/PD-L1 Immune Checkpoint Pathway

The PD-1/PD-L1 pathway is a major immune checkpoint that regulates T-cell activation.[11][12][13] Inhibition of this pathway is a key strategy in cancer immunotherapy.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation

Caption: The PD-1/PD-L1 immune checkpoint pathway.

General Workflow for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[14][15]

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add imidazopyridine compounds at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at ~570nm add_solubilizer->read_absorbance end Calculate IC50 values read_absorbance->end

Caption: A generalized workflow for the MTT cell viability assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key assays mentioned in this guide.

MTT Cell Viability Assay Protocol

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[14][16]

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compounds in culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

HTRF is a robust technology used for studying biomolecular interactions and is well-suited for high-throughput screening of inhibitors.[17][18][19]

  • Principle: This assay measures the disruption of the interaction between PD-1 and PD-L1.[20] It utilizes two antibodies, one targeting PD-1 labeled with a donor fluorophore (e.g., Europium cryptate) and another targeting PD-L1 labeled with an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[17][19]

  • Assay Procedure:

    • Add the PD-L1-acceptor conjugate and the PD-1-donor conjugate to the wells of a low-volume 384-well plate.

    • Add the imidazopyridine test compounds at various concentrations.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

    • Read the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay using an HTRF-compatible plate reader.[19]

  • Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated for each well. The percentage of inhibition is determined relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition). IC50 values are then calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate a fresh broth medium with the test bacterial strain and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the imidazopyridine compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

References

Unveiling the Binding Secrets of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to understand the precise binding mechanism of novel therapeutic agents is a cornerstone of modern drug discovery. 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of compounds, holds considerable interest. While direct experimental data on the binding mode of this specific molecule remains to be published, this guide provides a comparative analysis based on structurally related imidazo[1,2-a]pyridine derivatives. By examining the binding characteristics of its analogs, we can infer potential interaction patterns and guide future experimental investigations.

This guide will delve into the common experimental techniques employed to elucidate binding modes, including molecular docking, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will present generalized protocols for these methods and comparative data from published studies on similar imidazo[1,2-a]pyridine compounds.

Comparative Binding Affinity of Imidazo[1,2-a]pyridine Derivatives

To contextualize the potential efficacy of this compound, it is valuable to compare the binding affinities of analogous compounds against various protein targets. The following table summarizes reported inhibitory concentrations (IC50), dissociation constants (Kd), and other binding parameters for several imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeTarget ProteinBinding Affinity (IC50/Kd)Reference
Imidazo[1,2-a]pyridine-based c-Met inhibitorc-Met KinaseIC50: 3.9 nM[1]
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineCOX-2IC50: 0.07-0.18 µM[2]
Imidazo[1,2-a]pyrimidine Schiff base derivativeACE2Binding Affinity: -9.1 kcal/mol[3]
Imidazo[1,2-a]pyridine-thiophene derivativeFLT3 Kinase(Not specified)[4]
Novel Imidazo[1,2-a]pyridine Hybrid HB7Human LTA4HBinding Affinity (S score): -11.237 Kcal/mol[5]

Note: The binding affinity values are dependent on the specific assay conditions and the protein target. This table is intended for comparative purposes only.

Deciphering the Binding Mode: Key Experimental Protocols

The determination of a compound's binding mode is a multi-faceted process that often involves a combination of computational and experimental techniques. Below are detailed overviews of the primary methodologies.

Molecular Docking: A Computational Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This technique is instrumental in predicting the binding mode and affinity of a ligand to a protein's active site.[8][9]

Generalized Protocol for Molecular Docking:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the ligand (this compound).

  • Grid Generation:

    • Define a "grid box" that encompasses the active site of the protein.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, Glide) to explore various conformations and orientations of the ligand within the grid box.[8]

  • Scoring and Analysis:

    • The software calculates a "docking score" for each pose, which estimates the binding affinity.

    • Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.[10]

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein 3D Structure (PDB) PrepProtein Prepare Protein PDB->PrepProtein Ligand Ligand 3D Structure PrepLigand Prepare Ligand Ligand->PrepLigand Grid Define Grid Box PrepProtein->Grid Dock Run Docking Algorithm PrepLigand->Dock Grid->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Interactions Score->Analyze

Caption: A generalized workflow for a molecular docking experiment.

X-Ray Crystallography: The Atomic-Level View

X-ray crystallography is a powerful technique that provides a high-resolution, 3D structure of a molecule, including protein-ligand complexes.[11][12] This method allows for the direct visualization of the binding orientation and interactions at an atomic level.[13]

Generalized Protocol for X-Ray Crystallography:

  • Protein Expression and Purification:

    • Express and purify a sufficient quantity of the target protein.

  • Crystallization:

    • Grow high-quality crystals of the protein, either alone or in complex with the ligand (co-crystallization).

  • X-ray Diffraction:

    • Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays, creating a unique diffraction pattern.

  • Data Collection and Processing:

    • Collect the diffraction data and process it to determine the electron density map of the molecule.

  • Structure Determination and Refinement:

    • Build an atomic model of the protein-ligand complex into the electron density map and refine it to best fit the experimental data.

xray_crystallography_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purify Protein Purification Crystallize Crystallization Purify->Crystallize Diffract X-ray Diffraction Crystallize->Diffract Collect Collect Diffraction Data Diffract->Collect ElectronDensity Calculate Electron Density Collect->ElectronDensity ModelBuild Build and Refine Model ElectronDensity->ModelBuild nmr_spectroscopy_workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis ProteinSample Prepare Labeled Protein InitialSpectrum Acquire Initial Protein Spectrum ProteinSample->InitialSpectrum LigandSample Prepare Ligand Solution AddLigand Add Ligand Increments LigandSample->AddLigand InitialSpectrum->AddLigand AcquireSpectra Acquire Spectra AddLigand->AcquireSpectra Repeat AnalyzeShifts Analyze Chemical Shift Perturbations AcquireSpectra->AnalyzeShifts MapBindingSite Map Binding Site AnalyzeShifts->MapBindingSite DetermineKd Determine Binding Affinity AnalyzeShifts->DetermineKd

References

A Comparative Guide to the Biological Activity of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Imidazopyridines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide provides a comparative statistical analysis of the biological data for a selection of imidazopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. The compounds discussed include the well-known anxiolytic and hypnotic agents, Alpidem and Zolpidem, the 5-HT1A and dopamine receptor modulator, Sarizotan, and a novel anticancer agent targeting the PD-1/PD-L1 immune checkpoint.

Comparative Biological Activity

The biological activities of these selected imidazopyridine derivatives are summarized below, highlighting their distinct therapeutic targets and potencies.

DerivativeTarget(s)Biological ActivityQuantitative Data (Ki/IC50/EC50)
Alpidem GABA-A Receptor (α1 subunit selective)AnxiolyticKi: ~20 nM (α1βxγ2)[3]
Zolpidem GABA-A Receptor (α1 subunit selective)HypnoticKi: 27 nM (α1βxγ2), 160 nM (α2βxγ2), 380 nM (α3βxγ2), >10,000 nM (α5βxγ2)[3]; ID50: 0.076 mg/kg (inhibition of SNR cell firing)[3]
Sarizotan 5-HT1A, D2, D3, D4 ReceptorsAntidyskinetic, potential treatment for Rett SyndromeEC50: 5.6 nM (D3), 5.4 nM (D4.4), 29 nM (D2S), 23 nM (D2L), 4.5 nM (D4.2)[4]; IC50: 52 nM (D2S), 121 nM (D2L)[4]
Compound 9j PD-L1Anticancer (Immune Checkpoint Inhibition)IC50: 1.8 µM[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of the presented data.

GABA-A Receptor Binding Assay

This protocol is adapted for determining the binding affinity of compounds to the GABA-A receptor.[7][8]

1. Membrane Preparation:

  • Homogenize rat brains in 20 ml/g of ice-cold 0.32 M sucrose solution.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in 4°C deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice.

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Store membrane preparations at -80°C.

2. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • In triplicate, set up assay tubes for total binding, non-specific binding, and competitor binding.

  • For total binding, add the membrane preparation and a suitable radioligand (e.g., [³H]muscimol at 5 nM).[7]

  • For non-specific binding, add the membrane preparation, radioligand, and a high concentration of a competing ligand (e.g., 10 µM GABA).[9]

  • For competitor binding, add the membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubate the tubes at 4°C for 45-60 minutes.[9]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing the cytotoxic effects of anticancer compounds.[10][11][12][13]

1. Cell Preparation:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours.[11]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., Compound 9j).

  • Treat the cells with different concentrations of the compound and incubate for a desired period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • During this incubation, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10][11]

  • Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability for each concentration of the test compound compared to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate the signaling pathways and a typical experimental workflow relevant to the discussed imidazopyridine derivatives.

GABA_A_Receptor_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to GABA GABA GABA->GABA_A Binds Imidazopyridine Zolpidem / Alpidem Imidazopyridine->GABA_A Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway

Sarizotan_Signaling_Pathway cluster_serotonin Serotonergic Neuron cluster_dopamine Dopaminergic Neuron Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist D2_like D2-like Receptors (D2, D3, D4) Sarizotan->D2_like Partial Agonist / Antagonist Serotonin_Effect Modulation of Serotonergic Activity HT1A->Serotonin_Effect Dopamine_Effect Modulation of Dopaminergic Activity D2_like->Dopamine_Effect

Sarizotan's Dual Signaling Pathway

PD1_PDL1_Inhibition_Workflow cluster_interaction Tumor Microenvironment Tumor_Cell Tumor Cell T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds Inhibition T-Cell Exhaustion PD1->Inhibition Leads to Imidazopyridine_PD1 Imidazopyridine (e.g., Compound 9j) Imidazopyridine_PD1->PDL1 Binds to Blockade Blockade of PD-1/PD-L1 Interaction Imidazopyridine_PD1->Blockade T_Cell_Activation T-Cell Activation Blockade->T_Cell_Activation

PD-1/PD-L1 Inhibition by Imidazopyridine

Experimental_Workflow start Start cell_culture Cell Culture / Membrane Preparation start->cell_culture compound_treatment Treatment with Imidazopyridine Derivative cell_culture->compound_treatment assay Perform Assay (e.g., Binding or MTT) compound_treatment->assay data_acquisition Data Acquisition (e.g., Scintillation Counting or Absorbance Reading) assay->data_acquisition data_analysis Statistical Analysis (IC50 / Ki Calculation) data_acquisition->data_analysis end End data_analysis->end

General Experimental Workflow

References

Safety Operating Guide

Proper Disposal of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid, a critical component in contemporary research and drug development. Adherence to these procedures is paramount for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Information

Hazard Classification Summary

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Experimental Protocol: Waste Disposal Procedure

The primary and mandatory disposal route for this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Minimization Before beginning experimental work, carefully calculate the necessary quantities of this compound to minimize the generation of excess material.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, the waste must be segregated based on the solvent type. As a brominated organic compound, this waste must be collected in a container specifically designated for halogenated organic waste .[2]

  • Incompatible Materials: Do not mix this waste with strong bases, amines, strong oxidizing agents, or reducing agents.[3]

Step 3: Container Labeling Properly label the hazardous waste container as soon as the first portion of waste is added. The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The specific hazards (e.g., "Irritant," "Halogenated Organic")

  • The accumulation start date

  • The name of the principal investigator and the laboratory location

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation.

  • The area should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Waste Pickup Once the waste container is full, or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_segregation Waste Segregation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generation of This compound waste is_solid Solid or Liquid? start->is_solid solid_waste Collect in 'Solid Halogenated Organic Waste' container is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' container is_solid->liquid_waste Liquid labeling Label container with: 'Hazardous Waste', Chemical Name, Hazards, Date, PI/Lab Info solid_waste->labeling liquid_waste->labeling saa Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->saa pickup Arrange for pickup by EHS/Licensed Contractor saa->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid in a laboratory setting. The following information is synthesized from safety data sheets of structurally similar compounds and is intended to provide a robust safety framework for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Specifications and Use
Eye Protection Chemical safety goggles compliant with EN 166 standards are required.[1]
Hand Protection Chemically resistant, impervious gloves must be worn.
Skin and Body Protection A lab coat or long-sleeved clothing is necessary to prevent skin contact.[1]
Respiratory Protection In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Gather all necessary equipment and reagents before commencing work.

  • Don the appropriate PPE as outlined in the table above.

2. Handling and Use:

  • Avoid the formation of dust and aerosols.[1]

  • Do not get the substance in eyes, on skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Keep the container tightly closed when not in use.[1]

  • Practice good industrial hygiene: do not eat, drink, or smoke in the handling area.[1]

3. Accidental Exposure or Spillage:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

  • Spillage: For small spills, sweep up the solid material, taking care to avoid dust generation, and place it into a suitable, closed container for disposal.[1]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin after handling the compound.

  • Remove and wash contaminated clothing and gloves before reuse.[1]

Disposal Plan

All waste containing this compound is to be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.

  • Contaminated Materials: Any PPE, such as gloves, that has come into contact with the compound should be disposed of as hazardous waste.

  • Regulatory Compliance: Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[1]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Eyewash & Safety Shower Access prep2 Work in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Avoid Dust & Aerosol Formation prep3->handle1 Begin Experiment handle2 Prevent Contact (Eyes, Skin, Clothing) handle1->handle2 handle3 Keep Container Closed handle2->handle3 clean1 Wash Hands & Exposed Skin handle3->clean1 End Experiment clean2 Dispose of Waste in Hazardous Container clean1->clean2 clean3 Decontaminate Work Area clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.